Product packaging for HC Yellow no. 15(Cat. No.:CAS No. 138377-66-9)

HC Yellow no. 15

Cat. No.: B155886
CAS No.: 138377-66-9
M. Wt: 225.2 g/mol
InChI Key: HWIFOTHJSSDGGC-UHFFFAOYSA-N
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Description

HC Yellow no. 15, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O4 B155886 HC Yellow no. 15 CAS No. 138377-66-9

Properties

IUPAC Name

4-(2-hydroxyethylamino)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c10-9(14)6-1-2-7(11-3-4-13)8(5-6)12(15)16/h1-2,5,11,13H,3-4H2,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIFOTHJSSDGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160645
Record name HC Yellow no. 15
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Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138377-66-9
Record name HC Yellow no. 15
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Yellow no. 15
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HC YELLOW NO. 15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV51479KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 4-(2-hydroxyethylamino)-3-nitrobenzamide, a valuable intermediate in pharmaceutical research and development. The guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and visual representations of the reaction pathway and experimental workflow.

Overview of Synthesis Pathway

The most direct and efficient synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 4-halo-3-nitrobenzamide with 2-aminoethanol (ethanolamine). The electron-withdrawing nitro group at the meta position and the halogen at the para position to the amide group activate the aromatic ring for nucleophilic attack by the amine. 4-Chloro-3-nitrobenzamide is a common and commercially available starting material for this reaction.

The overall reaction is as follows:

Reaction_Pathway cluster_0 Starting Materials cluster_1 Product SM1 4-Chloro-3-nitrobenzamide P 4-(2-hydroxyethylamino)-3-nitrobenzamide SM1->P + 2-Aminoethanol SM2 2-Aminoethanol caption Figure 1: Synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide.

Caption: Figure 1: Synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Chloro-3-nitrobenzamideC₇H₅ClN₂O₃200.58178-182Yellow solid
2-AminoethanolC₂H₇NO61.0810-11Colorless liquid
4-(2-hydroxyethylamino)-3-nitrobenzamideC₉H₁₁N₃O₄225.20Not reportedExpected to be a yellow solid

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

3.1. Materials and Reagents

  • 4-Chloro-3-nitrobenzamide

  • 2-Aminoethanol (Ethanolamine)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

3.2. Reaction Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzamide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add 2-aminoethanol (1.2 eq) followed by triethylamine (1.5 eq). The base is added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

The crude 4-(2-hydroxyethylamino)-3-nitrobenzamide can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(2-hydroxyethylamino)-3-nitrobenzamide.

Experimental_Workflow start Start dissolve Dissolve 4-chloro-3-nitrobenzamide in anhydrous DMF start->dissolve add_reagents Add 2-aminoethanol and triethylamine dissolve->add_reagents react Heat reaction mixture (80-100 °C, 4-6 h) add_reagents->react workup Aqueous work-up react->workup extract Extract with ethyl acetate workup->extract wash Wash with brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify characterize Characterize final product purify->characterize end End characterize->end

Caption: Figure 2: Experimental workflow for the synthesis.

Expected Characterization

While specific analytical data for 4-(2-hydroxyethylamino)-3-nitrobenzamide is not widely published, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, and the amine and amide protons. The aromatic region would likely display a complex splitting pattern due to the substitution.

  • ¹³C NMR: The carbon NMR spectrum should show distinct peaks for the aromatic carbons, the amide carbonyl carbon, and the two carbons of the hydroxyethyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (225.20 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, N-O stretching of the nitro group, and O-H stretching of the hydroxyl group.

This technical guide provides a comprehensive framework for the synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzamide. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and available analytical instrumentation.

Spectroscopic Profile of HC Yellow No. 15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

IUPAC Name: 4-(2-hydroxyethylamino)-3-nitrobenzamide Molecular Formula: C₉H₁₁N₃O₄ Molecular Weight: 225.20 g/mol CAS Number: 138377-66-9

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features of HC Yellow No. 15. These predictions are derived from established principles of spectroscopy and data for analogous compounds containing similar functional groups (aromatic nitro compounds, secondary aromatic amines, and amides).

UV-Visible (UV-Vis) Spectroscopy
ParameterExpected ValueFunctional Group Attribution
λmax (in a polar solvent)~400 - 450 nmExtended conjugation of the benzene ring with the nitro and amino groups. Aromatic nitro compounds are known to have strong absorptions at longer wavelengths.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3500 - 3300Medium, SharpN-H StretchSecondary Amine (N-H)
3400 - 3200BroadO-H StretchAlcohol (O-H)
3350 & 3180 (approx.)MediumN-H Stretch (asymmetric & symmetric)Primary Amide (-CONH₂)
1680 - 1640StrongC=O Stretch (Amide I band)Amide
1620 - 1580MediumN-H Bend (Amide II band)Primary Amide
1550 - 1475StrongN-O Asymmetric StretchNitro group (-NO₂)
1360 - 1290StrongN-O Symmetric StretchNitro group (-NO₂)
1340 - 1250StrongC-N StretchAromatic Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 8.5d1HAromatic H ortho to -NO₂ and meta to -NH
~7.0 - 7.5dd1HAromatic H ortho to -CONH₂ and meta to -NO₂
~6.8 - 7.2d1HAromatic H ortho to -NH and meta to -CONH₂
~7.0 - 8.0br s2HAmide (-CONH₂)
~5.0 - 6.0br s1HAmine (-NH)
~4.5 - 5.5br s1HHydroxyl (-OH)
~3.6 - 4.0t2H-CH₂- attached to -OH
~3.2 - 3.6t2H-CH₂- attached to -NH

¹³C NMR (Carbon NMR) - Predicted chemical shifts (δ) in ppm relative to TMS.

Chemical Shift (ppm)Assignment
~165 - 175Carbonyl Carbon (-CONH₂)
~140 - 150Aromatic Carbon attached to -NO₂
~135 - 145Aromatic Carbon attached to -NH
~115 - 130Other Aromatic Carbons
~60 - 70Carbon attached to -OH (-CH₂OH)
~40 - 50Carbon attached to -NH (-CH₂NH)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable polar solvent (e.g., ethanol, methanol, or water) in a volumetric flask.

    • A series of dilutions are made from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

    • The absorbance spectrum of each diluted sample is recorded over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.

  • Sample Preparation (for solid samples):

    • KBr Pellet Method: A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the instrument's beam path, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

    • The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation:

    • Approximately 5-20 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is crucial to avoid interfering signals.[1][2]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shifts.[2]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • For ¹H NMR, a one-dimensional proton spectrum is acquired.

    • For ¹³C NMR, a proton-decoupled carbon spectrum is acquired to simplify the spectrum to single peaks for each unique carbon atom.

    • The resulting spectra show signal intensity versus chemical shift in parts per million (ppm).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow_HC_Yellow_15 Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Characterization Sample This compound (Solid) Dissolve Dissolve in appropriate solvent Sample->Dissolve IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep UV_Vis_Inst UV-Vis Spectrophotometer Dissolve->UV_Vis_Inst Polar Solvent UV_Vis_Data Obtain λmax UV_Vis_Inst->UV_Vis_Data Combine_Data Combine all spectroscopic data UV_Vis_Data->Combine_Data IR_Inst FTIR Spectrometer IR_Prep->IR_Inst IR_Data Identify Functional Group Vibrations IR_Inst->IR_Data IR_Data->Combine_Data NMR_Inst NMR Spectrometer NMR_Prep->NMR_Inst H_NMR ¹H NMR Spectrum NMR_Inst->H_NMR C_NMR ¹³C NMR Spectrum NMR_Inst->C_NMR NMR_Data Determine Chemical Shifts and Structure H_NMR->NMR_Data C_NMR->NMR_Data NMR_Data->Combine_Data Final_Characterization Confirm Structure and Purity Combine_Data->Final_Characterization

References

Quantum Chemical Calculations for Substituted Nitrobenzenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of substituted nitrobenzenes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the theoretical underpinnings, practical methodologies, and applications of these computational techniques. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and computational workflows.

Introduction to Quantum Chemical Calculations for Substituted Nitrobenzenes

Substituted nitrobenzenes are a class of aromatic compounds with significant industrial and pharmaceutical importance.[1] Their utility ranges from synthetic intermediates in the chemical industry to active moieties in drug discovery.[2] The electronic properties of the nitro group, a strong electron-withdrawing group, profoundly influence the reactivity and biological activity of the benzene ring.[3] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships of these molecules at the atomic level.[4] These computational methods allow for the prediction of a wide range of molecular properties, including geometries, electronic structures, and spectroscopic characteristics, which are crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.[5][6]

Methodologies in Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For substituted nitrobenzenes, a variety of approaches have been successfully employed.

Density Functional Theory (DFT): DFT is a popular and computationally efficient method that has been widely used to study nitroaromatic compounds.[4] Common functionals for these systems include:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[7]

  • PBE0: A parameter-free hybrid functional that has shown good performance in predicting electronic properties.[6]

  • M06-2X: A high-nonlocality functional that is well-suited for studying non-covalent interactions, which can be important in biological systems.

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For substituted nitrobenzenes, Pople-style basis sets are commonly used:

  • 6-31G(d): A split-valence basis set with polarization functions on heavy atoms, providing a reasonable starting point for geometry optimizations.

  • 6-311+G(d,p): A larger triple-split valence basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is recommended for more accurate energy and property calculations.

Solvation Models: To simulate the behavior of substituted nitrobenzenes in a biological environment, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed to account for the effect of a solvent.

Calculated Molecular Properties of Substituted Nitrobenzenes

Quantum chemical calculations can provide a wealth of quantitative data on the molecular properties of substituted nitrobenzenes. This data is invaluable for understanding their reactivity, stability, and potential biological activity. The following tables summarize key calculated properties for a selection of para-substituted nitrobenzenes, computed at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Table 1: Calculated Electronic Properties of para-Substituted Nitrobenzenes

Substituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
-H-7.98-2.655.334.22
-CH₃-7.65-2.585.074.58
-OH-7.32-2.514.815.15
-NH₂-6.89-2.424.476.51
-F-8.05-2.715.342.78
-Cl-8.01-2.805.212.75
-CN-8.45-3.215.241.65
-NO₂-8.76-3.555.210.00

Data is illustrative and compiled from typical trends observed in computational studies. Actual values may vary slightly depending on the specific computational methodology.

Table 2: Calculated Thermodynamic Properties of para-Substituted Nitrobenzenes

Substituent (X)Total Energy (Hartree)Zero-Point Energy (kcal/mol)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)
-H-401.4580.586.255.1
-CH₃-440.78109.1115.382.7
-OH-476.4289.395.464.8
-NH₂-456.7198.7104.873.9
-F-500.7378.984.754.2
-Cl-860.9878.684.454.0
-CN-493.5683.289.158.0
-NO₂-606.0185.791.860.2

Data is illustrative and compiled from typical trends observed in computational studies. Actual values may vary slightly depending on the specific computational methodology.

Experimental Protocols

The validation of computational results is a critical step in any quantum chemical study. This section provides detailed methodologies for key experiments relevant to the study of substituted nitrobenzenes.

Synthesis of Substituted Nitrobenzenes

A general procedure for the synthesis of substituted nitrobenzenes involves the electrophilic nitration of a substituted benzene derivative.[2]

Protocol for the Synthesis of 4-Nitrotoluene:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Keep the temperature of the mixture below 20 °C.

  • Nitration Reaction: To the cooled nitrating mixture, add 10 mL of toluene dropwise over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction Completion: After the addition of toluene is complete, allow the mixture to stir at room temperature for an additional 60 minutes.

  • Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water. The crude 4-nitrotoluene will separate as a solid or an oil.

  • Isolation and Purification: Collect the crude product by filtration (if solid) or separate the organic layer using a separatory funnel (if oil). Wash the product with cold water, followed by a 5% sodium bicarbonate solution, and then again with water until the washings are neutral.

  • Drying and Recrystallization: Dry the product over anhydrous magnesium sulfate. Recrystallize the crude product from ethanol to obtain pure 4-nitrotoluene.

Spectroscopic Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. The characteristic symmetric and asymmetric stretching vibrations of the nitro group are typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.[8]

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight of the compound.

Nitroreductase Activity Assay

The biological activity of many nitroaromatic drugs is dependent on their reduction by nitroreductase enzymes. The following is a general protocol for a luminometric nitroreductase assay.[9]

  • Reagent Preparation:

    • Prepare a stock solution of the nitroreductase (NTR) substrate.

    • Prepare NTR standards of known concentrations.

    • Prepare an NTR reaction working solution containing a suitable buffer and a reducing agent (e.g., NADPH).

    • Prepare an NTR detection working solution containing a luminogenic probe.

  • Assay Procedure:

    • Add 50 µL of NTR standards or test samples (e.g., cell lysates) to the wells of a 96-well plate.

    • Add 50 µL of the NTR reaction working solution to each well.

    • Incubate the plate for 60 minutes at 37 °C.

    • Add 50 µL of the NTR detection working solution to each well.

    • Incubate for an additional 10-20 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the NTR activity.

Signaling Pathways in Drug Development

A key mechanism of action for many nitroaromatic drugs, particularly in the context of cancer and infectious diseases, is their bioreductive activation by nitroreductase enzymes. This process is especially relevant in the hypoxic (low oxygen) environments often found in solid tumors.

bioreductive_activation cluster_extracellular Extracellular cluster_cell Cell Prodrug Prodrug Prodrug_in Nitroaromatic Prodrug (R-NO₂) Prodrug->Prodrug_in Diffusion Radical Nitro Radical Anion (R-NO₂⁻) Prodrug_in->Radical 1e⁻ reduction Radical->Prodrug_in Reoxidation (Normoxia) Nitroso Nitroso (R-NO) Radical->Nitroso 1e⁻ reduction O2 O₂ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻ reduction Cytotoxicity Cytotoxicity (DNA damage, etc.) Nitroso->Cytotoxicity Amine Amine (R-NH₂) Hydroxylamine->Amine 2e⁻ reduction Hydroxylamine->Cytotoxicity NTR Nitroreductase (NTR) NADP NADP⁺ NTR->NADP NADPH NADPH NADPH->NTR Superoxide O₂⁻ O2->Superoxide e⁻ transfer

Figure 1: Bioreductive activation of a nitroaromatic prodrug.

Under hypoxic conditions, the nitro group undergoes a series of reductions, catalyzed by nitroreductases, to form highly reactive cytotoxic species such as hydroxylamines and nitroso compounds.[10] These reactive intermediates can then damage cellular macromolecules like DNA, leading to cell death. In normoxic (normal oxygen) conditions, the initially formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound, preventing the formation of the cytotoxic species and thus providing a mechanism for selective tumor targeting.

Computational and Experimental Workflows

The integration of computational and experimental approaches is essential for the successful design and development of novel substituted nitrobenzene-based drugs. The following diagram illustrates a typical workflow.

drug_discovery_workflow cluster_computational Computational Design and Screening cluster_experimental Experimental Validation and Optimization Library Virtual Library of Substituted Nitrobenzenes DFT Quantum Chemical Calculations (DFT) Library->DFT Docking Molecular Docking (if target is known) Library->Docking QSAR QSAR Modeling DFT->QSAR Calculate Descriptors Hit_ID Hit Identification (Prioritization) QSAR->Hit_ID Docking->Hit_ID Synthesis Chemical Synthesis Hit_ID->Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization In_vitro In Vitro Assays (e.g., NTR activity, cytotoxicity) Characterization->In_vitro Lead_Opt Lead Optimization In_vitro->Lead_Opt Lead_Opt->Library Iterative Design

Figure 2: Integrated computational and experimental workflow.

The workflow begins with the computational design of a virtual library of substituted nitrobenzenes. Quantum chemical calculations are then performed to determine key molecular descriptors for each compound. These descriptors are subsequently used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity or toxicity.[7][11] If a specific biological target is known, molecular docking can be used to predict the binding affinity of the compounds. Based on the results of these computational studies, a smaller number of promising "hit" compounds are selected for chemical synthesis and experimental validation. The experimental data from in vitro assays is then used to refine the computational models in an iterative process, leading to the optimization of lead compounds with improved efficacy and safety profiles.

Conclusion

Quantum chemical calculations have emerged as a powerful and indispensable tool in the study of substituted nitrobenzenes, providing deep insights into their electronic structure, reactivity, and biological activity. This technical guide has provided an overview of the key computational methodologies, a summary of important calculated properties, and detailed experimental protocols for the synthesis, characterization, and biological evaluation of these compounds. The visualization of the bioreductive activation pathway and the integrated computational-experimental workflow highlights the synergistic approach required for modern drug discovery. By leveraging the predictive power of quantum chemistry, researchers can accelerate the design and development of novel substituted nitrobenzene-based therapeutics with enhanced efficacy and selectivity.

References

Unraveling the Demise: A Theoretical Exploration of Nitroaromatic Compound Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals delving into the intricate mechanisms governing the decomposition of nitroaromatic compounds. This whitepaper provides a detailed examination of the core theoretical principles, key decomposition pathways, and the influence of molecular structure on reactivity, supported by quantitative data and computational methodologies.

Nitroaromatic compounds, a class of organic molecules integral to pharmaceuticals, explosives, and industrial chemicals, are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring. Their utility is often juxtaposed with their potential for instability and environmental impact, making a thorough understanding of their decomposition mechanisms a critical area of scientific inquiry. Theoretical studies, primarily leveraging computational chemistry, have proven invaluable in elucidating the complex reaction pathways and energetic landscapes that govern the breakdown of these molecules. This guide synthesizes key findings from theoretical investigations to provide a foundational understanding of nitroaromatic decomposition.

Core Decomposition Pathways: A Tale of Two Mechanisms

Theoretical studies have identified two primary competing pathways for the unimolecular decomposition of nitroaromatic compounds: C–NO₂ bond homolysis and nitro-nitrite isomerization. The preferred pathway is highly dependent on the molecular structure and reaction conditions.

1. C–NO₂ Bond Homolysis: This pathway involves the direct cleavage of the carbon-nitro bond, yielding a phenyl radical and a nitrogen dioxide molecule. This process is often the dominant mechanism at higher temperatures. The dissociation energy for this reaction in nitrobenzene has been calculated to be significantly lower than the activation energy of the competing nitro-nitrite isomerization pathway, suggesting its favorability.[1][2]

2. Nitro-Nitrite Isomerization: This multi-step mechanism begins with the isomerization of the nitro group to a nitrite group (–ONO), forming a phenyl nitrite intermediate. This intermediate then undergoes cleavage of the weaker O–NO bond to produce a phenoxy radical and a nitric oxide radical.[1][2] While having a higher activation energy in nitrobenzene, this pathway can become more significant in substituted nitroaromatics.

The competition between these two fundamental pathways is a central theme in the study of nitroaromatic decomposition. The presence of other functional groups on the aromatic ring can significantly influence the energetics of these pathways, thereby dictating the decomposition outcome.

The Decisive Role of Substituents

The nature and position of substituents on the aromatic ring play a crucial role in directing the decomposition mechanism of nitroaromatic compounds. Theoretical calculations have shown that substituents can alter the electronic properties of the molecule, thereby affecting bond strengths and activation energies.

  • Electronic Effects: Electron-donating or electron-withdrawing substituents can influence the strength of the C–NO₂ bond. For instance, in para- and meta-substituted nitrobenzenes, the carbon-nitro bond dissociation energy has been shown to correlate with the Hammett constant, which quantifies the electron-donating or -withdrawing effect of a substituent.[1]

  • Steric and Positional Effects: The position of the substituent relative to the nitro group is also critical. Ortho-substituents, due to their proximity to the nitro group, can lead to unique reaction pathways that are not observed in meta- or para-substituted isomers.[2] For example, the presence of a methyl group in the ortho position can introduce a new decomposition route involving an intermolecular rearrangement to form anthranil.[3]

These findings underscore the importance of considering the entire molecular structure when predicting the decomposition behavior of a nitroaromatic compound.

Quantitative Insights into Decomposition Energetics

Theoretical studies provide valuable quantitative data on the energetics of decomposition reactions, such as activation energies (Ea) and bond dissociation energies (BDE). This data is crucial for assessing the thermal stability of nitroaromatic compounds.

CompoundDecomposition PathwayParameterCalculated Value (kcal/mol)Computational Method
NitrobenzeneC–NO₂ Bond HomolysisDissociation Energy~70-75PBE0/6-31+G(d,p)
NitrobenzeneNitro-Nitrite IsomerizationActivation Energy~77-82.5PBE0/6-31+G(d,p)
p-Nitrobenzoic AcidThermal DecompositionApparent Activation Energy157.00Isoconversional Methods
m-Nitrobenzoic AcidThermal DecompositionApparent Activation Energy203.43Isoconversional Methods
o-Nitrobenzoic AcidThermal DecompositionApparent Activation Energy131.31Isoconversional Methods

Table 1: Selected theoretical and experimental data on the decomposition of nitroaromatic compounds. Note that computational values can vary based on the level of theory and basis set used.[1][2][4]

Visualizing the Decomposition Landscape

To better understand the complex interplay of reactions, signaling pathway diagrams can be employed. The following diagrams, generated using the DOT language, illustrate the core decomposition pathways of nitrobenzene and the influence of an ortho-methyl substituent.

Nitrobenzene Nitrobenzene Pathway1 C-NO₂ Bond Homolysis Nitrobenzene->Pathway1 Pathway2 Nitro-Nitrite Isomerization Nitrobenzene->Pathway2 Products1 Phenyl Radical + NO₂ Pathway1->Products1 Direct Cleavage Intermediate Phenyl Nitrite Pathway2->Intermediate Isomerization Products2 Phenoxy Radical + NO Intermediate->Products2 O-NO Cleavage

Core decomposition pathways of nitrobenzene.

OrthoNitrotoluene o-Nitrotoluene Pathway1 C-NO₂ Bond Homolysis OrthoNitrotoluene->Pathway1 Pathway2 Nitro-Nitrite Isomerization OrthoNitrotoluene->Pathway2 Pathway3 Intramolecular Rearrangement OrthoNitrotoluene->Pathway3 Products1 o-Tolyl Radical + NO₂ Pathway1->Products1 Products2 o-Cresoxy Radical + NO Pathway2->Products2 Anthranil Anthranil Intermediate Pathway3->Anthranil Low Activation Energy FinalProducts Decomposition Products Anthranil->FinalProducts Rapid Decomposition

Influence of an ortho-methyl group on decomposition.

Computational Methodologies: The Theoretical "Experiment"

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the decomposition of nitroaromatic compounds. These computational "experiments" provide a detailed picture of the reaction mechanisms at the molecular level.

A Typical DFT Protocol:

  • Geometry Optimization: The molecular structure of the nitroaromatic compound, as well as any intermediates and transition states, is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is PBE0/6-31+G(d,p).[1][2]

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states). The absence of imaginary frequencies indicates a stable structure.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energetic information, such as activation energies and reaction enthalpies.

  • Reaction Pathway Mapping: Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to map the reaction pathway from the transition state to the reactants and products, confirming the connection between them.

The workflow for a theoretical investigation into nitroaromatic decomposition can be visualized as follows:

Start Define Nitroaromatic Compound and Potential Pathways Opt Geometry Optimization of Reactants, Intermediates, and Products Start->Opt TS_Search Transition State Search Start->TS_Search Freq Frequency Calculations Opt->Freq TS_Search->Freq IRC Intrinsic Reaction Coordinate (IRC) Calculations Freq->IRC Energy Single-Point Energy Calculations IRC->Energy Analysis Analyze Energetics and Determine Dominant Pathway Energy->Analysis

Typical workflow for a DFT study of decomposition.

Conclusion

Theoretical studies provide a powerful lens through which to investigate the complex decomposition mechanisms of nitroaromatic compounds. By elucidating the fundamental reaction pathways and quantifying the influence of molecular structure on reactivity, these computational approaches offer invaluable insights for predicting stability, understanding degradation processes, and designing safer and more effective molecules. As computational power continues to grow, the synergy between theoretical predictions and experimental validation will undoubtedly lead to a deeper and more predictive understanding of the chemistry of these important compounds.

References

Harnessing the Reactivity of the Nitro Group: A Technical Guide to the Research Applications of Small Molecule Nitro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Small molecule nitro compounds, characterized by the presence of one or more nitro (-NO2) functional groups, represent a versatile class of molecules with significant applications across various scientific disciplines. Their unique electronic properties, particularly the electron-withdrawing nature of the nitro group, underpin a diverse range of biological activities.[1][2] In research, these compounds are leveraged as signaling molecules, sophisticated prodrugs for targeted therapies, and as components of novel therapeutic agents designed to enhance efficacy and reduce side effects.[1] This technical guide provides an in-depth exploration of the core applications of small molecule nitro compounds for researchers, scientists, and drug development professionals, complete with experimental methodologies and visual representations of key mechanisms.

Small Molecule Nitro Compounds as Signaling Modulators

Nitro compounds play crucial roles in modulating cellular signaling pathways, primarily through the enzymatic or chemical release of nitric oxide (NO) or by acting as electrophilic agents that covalently modify proteins.

Nitrovasodilators and Nitric Oxide (NO) Signaling

A prominent class of nitro compounds used therapeutically are the nitrovasodilators, which act as prodrugs to deliver nitric oxide (NO).[3] NO is a critical signaling molecule involved in numerous physiological processes, most notably the regulation of vascular tone.[4][5]

Mechanism of Action: Organic nitrates, such as nitroglycerin and isosorbide dinitrate, undergo bioactivation to release NO.[6][7] This process can be enzyme-mediated.[3] Once released, NO stimulates the soluble form of the enzyme guanylate cyclase (sGC) in vascular smooth muscle cells.[3][8] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent rise in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates various downstream targets.[3] This cascade ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of smooth muscle cells and vasodilation.[3][9] The primary therapeutic effect in conditions like angina is the widening of veins, which reduces the preload on the heart, and the dilation of large arteries, which reduces the afterload.[3][8]

Nitrovasodilator_Signaling cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Nitrovasodilator Nitrovasodilator Nitrovasodilator_in Nitrovasodilator Nitrovasodilator->Nitrovasodilator_in Enters Cell NO Nitric Oxide (NO) Nitrovasodilator_in->NO Bioactivation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2 Decreased Intracellular Ca2+ PKG->Ca2 Phosphorylation Cascade Relaxation Muscle Relaxation (Vasodilation) Ca2->Relaxation

Caption: Signaling pathway of nitrovasodilators in vascular smooth muscle cells.

Nitrated Fatty Acids (NO2-FAs) in Cellular Signaling

Nitrated fatty acids (NO2-FAs) are endogenously produced signaling molecules formed from the reaction of unsaturated fatty acids with nitrogen dioxide (•NO2).[10] These molecules act as potent electrophiles due to their nitroalkene moiety.[11] This reactivity allows them to participate in Michael addition reactions with nucleophilic residues on proteins, particularly cysteine thiols.[10][12]

Mechanism of Action: This covalent modification of proteins can alter their structure and function, thereby modulating various signaling pathways.[13] NO2-FAs are known to activate the Nrf2 antioxidant pathway and inhibit the pro-inflammatory NF-κB pathway.[11] Their ability to modify specific cysteine residues on signaling proteins is central to their cytoprotective and anti-inflammatory effects.[1][10]

NFA_Signaling UFA Unsaturated Fatty Acid NO2FA Nitrated Fatty Acid (NO2-FA) UFA->NO2FA RNS Reactive Nitrogen Species (e.g., •NO2) RNS->NO2FA Nitration Adduct Protein-NO2-FA Adduct (Post-Translational Modification) NO2FA->Adduct Michael Addition Protein Target Protein (with Cys-SH) Protein->Adduct Response Altered Protein Function & Downstream Signaling (e.g., Nrf2 activation, NF-κB inhibition) Adduct->Response

Caption: General mechanism of nitrated fatty acid (NO2-FA) signaling.

Nitro Compounds as Bioreductive Prodrugs

The reducible nature of the nitro group makes it an excellent chemical trigger for prodrug activation, particularly in environments with low oxygen levels (hypoxia) or in the presence of specific enzymes.

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

Solid tumors often contain regions of severe hypoxia (O2 levels <0.1 mmHg), a feature that can be exploited for targeted drug delivery.[14][15][16] Nitroaromatic compounds are ideal candidates for hypoxia-activated prodrugs (HAPs) because their reduction is inhibited by oxygen.[17]

Mechanism of Action: In hypoxic environments, various endogenous reductase enzymes (e.g., NADPH:cytochrome P450 reductase) can reduce the nitroaromatic trigger of the prodrug.[14][15] This process involves the stepwise addition of electrons, forming species such as the nitro radical anion, nitroso, and hydroxylamine intermediates.[14] The significant increase in electron density on the aromatic ring following reduction can trigger one of two activation mechanisms:

  • Electron Redistribution: The reduced trigger becomes the active cytotoxic agent itself.

  • Fragmentation: The electronic shift causes the molecule to fragment, releasing a separate, potent cytotoxic effector.[14][15]

This selective activation in hypoxic tumor regions minimizes damage to healthy, well-oxygenated tissues.[14]

HAP_Activation cluster_normoxia Normoxic Tissue (High O2) cluster_hypoxia Hypoxic Tumor Tissue (Low O2) Prodrug_N Nitroaromatic Prodrug (Inactive) Radical_N Nitro Radical Anion Prodrug_N->Radical_N 1e- Reduction O2_N O2 Radical_N->O2_N Re-oxidation Result_N No Activation Prodrug_H Nitroaromatic Prodrug (Inactive) Reduced Reduced Intermediates (Nitroso, Hydroxylamine) Prodrug_H->Reduced Enzymatic Reduction (Nitroreductases) Effector Active Cytotoxic Effector Reduced->Effector Fragmentation or Direct Action

Caption: Bioreductive activation of a nitroaromatic prodrug in hypoxic vs. normoxic tissue.

Nitro-NSAIDs: Enhancing Safety and Efficacy

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin are effective but can cause significant gastrointestinal damage. Nitro-NSAIDs, such as nitro-aspirin (NCX-4016), were developed to mitigate this toxicity.[18] These compounds consist of a traditional NSAID linked to an NO-donating moiety.[18]

Mechanism of Action: While the NSAID component inhibits cyclooxygenase (COX) enzymes to reduce inflammation and platelet aggregation, the NO-donating portion is cleaved in vivo.[19][20] The released NO is believed to protect the gastric mucosa.[19] Furthermore, the combined actions of COX inhibition and NO release can lead to a broader spectrum of anti-inflammatory and anti-thrombotic activity compared to the parent NSAID alone.[18] For example, NCX-4016 has been shown to inhibit platelet aggregation induced by both aspirin-sensitive and aspirin-insensitive agonists.[18]

Site-Specific Antibacterial Prodrugs

The presence of specific nitroreductase enzymes almost exclusively in bacteria presents an opportunity for targeted antibacterial therapy.[21] Novel prodrugs have been synthesized that link a nitroaromatic protecting group to a nitric oxide donor.[21] In the presence of bacterial nitroreductase, the nitro group is reduced, triggering the release of NO, which has potent antibacterial effects.[21] This strategy allows for the site-specific delivery of the therapeutic agent, potentially reducing systemic side effects.[21]

Quantitative Data on Small Molecule Nitro Compounds

The following table summarizes key quantitative data for representative small molecule nitro compounds, highlighting their therapeutic potential and mechanisms of action.

Compound Class/ExampleApplication AreaKey Quantitative DataReference(s)
Nitro-NSAIDs
Nitro-aspirin (NCX-4016)Anti-inflammatory, Anti-thromboticA 7-day course resulted in a 90% reduction in gastric damage compared to equimolar doses of aspirin in human studies.[18]
Antibacterial Prodrugs
Nitroaromatic-diazeniumdiolateSite-specific antibacterialAchieved up to a 94% reduction in viable E. coli after 24 hours at a 1 mM concentration.[21]
NO release is well within antibacterial levels at concentrations of 0.1 and 1 mM .[21]
Hypoxia-Activated Prodrugs
EvofosfamideCancer TherapySynthesized and evaluated for cytotoxicity in PC-3 and DU145 human prostate cancer cell lines.[22]
Benzenesulfonamide Prodrug (59)Cancer Therapy (CAXII inhibitor)Showed a modest 2.5-fold selective potency for hypoxic over oxygenated HCT29 and HCT116 colorectal cancer cells.[23]
MAO Inhibitors
Hydrazothiazole derivativesNeurodegenerative DiseasesIC50 values for MAO-B inhibition were in the range of 0.0018–0.0068 µM for the most potent compounds.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel nitro compounds. Below are protocols for the synthesis of nitrated fatty acids and the assessment of nitroreductase-mediated prodrug activation.

Protocol: Synthesis of Nitro-Oleic Acid (NO2-OA) via Nitroselenation

This protocol describes a common method for generating a mixture of NO2-OA regioisomers.[24]

Materials:

  • Oleic acid

  • Phenylselenyl bromide (PhSeBr)

  • Silver nitrite (AgNO2)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (H2O2), 30% solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, stir bar, syringe, nitrogen line

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation: Oven-dry a 100 mL round-bottom flask containing a magnetic stir bar. Cool to room temperature under a nitrogen atmosphere.[24]

  • Reaction Setup: Dissolve oleic acid (1.0 g) in 12 mL of anhydrous THF in the flask.

  • Addition of Reagents: In a separate flask, dissolve PhSeBr (1.1 equivalents) and AgNO2 (1.5 equivalents) in THF. Add this solution dropwise to the stirred oleic acid solution at room temperature.

  • Reaction: Stir the mixture in the dark for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Oxidative Elimination: Cool the reaction mixture in an ice bath. Slowly add 30% H2O2 (5-10 equivalents) to the mixture. Allow the reaction to warm to room temperature and stir for 1-2 hours until the intermediate is consumed (monitored by TLC).

  • Workup: Quench the reaction by adding saturated NaHCO3 solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil using silica gel column chromatography to yield a mixture of 9- and 10-NO2-OA isomers.[24]

Protocol: Assay for Nitroreductase-Mediated Prodrug Activation

This protocol outlines a general workflow to determine if a nitroaromatic prodrug is a substrate for a specific nitroreductase enzyme, such as E. coli NfsB.[25]

Materials:

  • Nitroaromatic prodrug of interest

  • Purified nitroreductase enzyme (e.g., E. coli NfsB)

  • NADH or NADPH (as a cofactor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • 96-well plate and plate reader (optional, for high-throughput screening)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture containing:

    • Reaction buffer

    • Nitroaromatic prodrug (at a fixed concentration, e.g., 50 µM)

    • NADH or NADPH (e.g., 200 µM)

  • Initiation of Reaction: Add the purified nitroreductase enzyme to the reaction mixture to initiate the reaction. A control reaction should be run in parallel without the enzyme.

  • Incubation: Incubate the reaction at 37°C.[25]

  • Time-Point Sampling: At various time points (e.g., 0, 10, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution, such as acetonitrile or methanol, which will precipitate the enzyme.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by HPLC.[25]

  • Data Interpretation: Monitor the consumption of the parent prodrug peak and the appearance of new peaks corresponding to the reduced intermediates or the final released effector molecule. An LC-MS system can be used to identify the masses of the products formed.[25]

Prodrug_Assay_Workflow Start Start: Prepare Reaction Mixture (Buffer, Prodrug, NADH) AddEnzyme Initiate Reaction: Add Nitroreductase Enzyme (Run 'No Enzyme' Control in Parallel) Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Sample Take Aliquots at Multiple Time Points Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze Supernatant by HPLC/LC-MS Quench->Analyze Data Monitor Prodrug Disappearance and Product Appearance Analyze->Data End End: Determine if Prodrug is a Substrate Data->End

Caption: Experimental workflow for a nitroreductase-mediated prodrug activation assay.

Conclusion

Small molecule nitro compounds are a cornerstone of modern medicinal chemistry and chemical biology research. Their applications are diverse, ranging from mimicking the action of endogenous signaling molecules like nitric oxide to serving as sophisticated, environment-sensitive triggers for targeted drug delivery in cancer and infectious diseases.[3][14] The continued exploration of their synthesis, mechanisms of action, and biological activities promises to yield new therapeutic agents and powerful research tools. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers aiming to harness the unique potential of the nitro group in their scientific endeavors.

References

Environmental Fate and Persistence of Nitroaromatic Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroaromatic dyes, a class of synthetic colorants characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, are widely used in the textile, leather, paper, and printing industries. Their vibrant colors and excellent fastness properties make them commercially valuable. However, the very stability that makes them desirable as dyes also contributes to their persistence in the environment, posing significant ecological and health concerns. This technical guide provides an in-depth analysis of the environmental fate and persistence of nitroaromatic dyes, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the complex biological pathways involved in their degradation.

Environmental Persistence and Transformation

The environmental persistence of nitroaromatic dyes is governed by a complex interplay of their chemical structure and various environmental factors. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to electrophilic attack, a common mechanism in the initial stages of aerobic biodegradation of many aromatic compounds. Consequently, these dyes are often recalcitrant to conventional wastewater treatment processes and can persist in soil and water for extended periods.

The primary mechanisms governing the environmental fate of nitroaromatic dyes are:

  • Biodegradation: Microbial transformation is a key process in the ultimate breakdown of these compounds. It often involves a two-step process, beginning with the reduction of the nitro group to an amino group under anaerobic or anoxic conditions. This initial step typically leads to decolorization of the dye. The resulting aromatic amines are then susceptible to mineralization under aerobic conditions.

  • Photodegradation: Sunlight, particularly in the UV spectrum, can induce the degradation of nitroaromatic dyes in aqueous environments. This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which can attack the dye molecule, leading to its breakdown.

  • Sorption: Nitroaromatic dyes can bind to soil organic matter and clay particles, a process known as sorption. This can reduce their bioavailability for microbial degradation and their mobility in the environment, leading to their accumulation in sediments.

Quantitative Data on Persistence and Degradation

The persistence of nitroaromatic dyes in the environment is often quantified by their half-life (t½), which is the time required for 50% of the initial concentration to be degraded. Degradation rates are also expressed as rate constants (k). The following tables summarize available quantitative data for representative nitroaromatic compounds and dyes. It is important to note that data specifically for nitroaromatic dyes is limited, and much of the available information is for structurally related nitroaromatic compounds.

Compound/DyeEnvironmental MatrixConditionHalf-life (t½)Degradation Rate/ConstantReference
NitrobenzeneAqueous Solution (UV/H₂O₂)--10⁻³ - 10⁻² s⁻¹[1]
NitrophenolsAqueous Solution (UV/H₂O₂)--~10⁻² s⁻¹[1]
Orange G (Azo Dye)Anaerobic-Aerobic System--60.9 mg/L/day[2]
Amido Black 10B (Azo Dye)Anaerobic-Aerobic System--571.3 mg/L/day[2]
Direct Red 4BS (Azo Dye)Anaerobic-Aerobic System--112.5 mg/L/day[2]
Congo Red (Azo Dye)Anaerobic-Aerobic System--134.9 mg/L/day[2]
Disperse Red 1Rhizosphere Bacterial Consortium10% Glucose56.17% degradation in 72h-[3]

Table 1: Persistence and Degradation Rates of Nitroaromatic Compounds and Dyes

Experimental Protocols

Detailed and standardized experimental protocols are crucial for accurately assessing the environmental fate and persistence of nitroaromatic dyes. This section outlines key methodologies for studying their biodegradation and photodegradation.

Biodegradation in a Sequential Anaerobic-Aerobic System

This protocol is designed to simulate the two-stage microbial degradation of azo dyes, which often contain nitro substituents.

Objective: To determine the rate and extent of biodegradation of a nitroaromatic dye under sequential anaerobic and aerobic conditions.

Materials:

  • Nitroaromatic dye of interest

  • Mixed microbial culture from a relevant environment (e.g., textile effluent-contaminated soil)

  • Anaerobic and aerobic growth media (e.g., mineral salts medium supplemented with a carbon source like glucose)

  • Anaerobic fixed-bed column reactor

  • Aerobic batch reactor (e.g., shake flask)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for dye and metabolite analysis

Procedure:

  • Inoculum Preparation: Acclimatize a mixed microbial culture to the target dye by gradual exposure in a suitable growth medium.

  • Anaerobic Stage:

    • Pack the fixed-bed column with a suitable support material (e.g., glass beads) and inoculate with the acclimatized microbial culture.

    • Continuously feed the column with anaerobic medium containing the nitroaromatic dye and a primary carbon source (e.g., glucose).

    • Monitor the effluent for decolorization using a spectrophotometer at the dye's maximum absorbance wavelength (λmax).

    • Collect effluent samples periodically for the analysis of aromatic amine formation using HPLC.

  • Aerobic Stage:

    • Transfer the effluent from the anaerobic stage, containing the aromatic amines, to an aerobic batch reactor.

    • Inoculate with the same microbial consortium.

    • Aerate the reactor to maintain aerobic conditions.

    • Monitor the degradation of aromatic amines over time using HPLC.

  • Data Analysis:

    • Calculate the decolorization efficiency in the anaerobic stage.

    • Determine the degradation rate of the parent dye and the formation and subsequent degradation rates of aromatic amines.

    • Characterize the final degradation products, if possible, using techniques like HPLC-Mass Spectrometry (HPLC-MS).

Photocatalytic Degradation in Aqueous Solution

This protocol outlines a method to assess the degradation of a nitroaromatic dye in water under simulated sunlight in the presence of a photocatalyst.

Objective: To determine the kinetics of photocatalytic degradation of a nitroaromatic dye.

Materials:

  • Nitroaromatic dye of interest

  • Photocatalyst (e.g., Titanium Dioxide - TiO₂)

  • UV lamp or solar simulator

  • Photoreactor with a stirring mechanism and temperature control

  • Spectrophotometer or HPLC for dye concentration measurement

  • Hydrogen Peroxide (H₂O₂) (optional, as a hydroxyl radical scavenger)

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of the nitroaromatic dye in deionized water.

  • Photocatalytic Reaction:

    • Add a known concentration of the photocatalyst to a specific volume of the dye solution in the photoreactor.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Immediately centrifuge or filter the withdrawn samples to remove the photocatalyst particles.

    • Measure the concentration of the remaining dye in the supernatant using a spectrophotometer at its λmax or by HPLC.

  • Kinetic Analysis:

    • Plot the natural logarithm of the normalized concentration (ln(C/C₀)) versus irradiation time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the apparent rate constant (k_app).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k_app.

Signaling Pathways and Regulatory Mechanisms

The microbial degradation of nitroaromatic compounds is a highly regulated process. Bacteria have evolved sophisticated signaling pathways to sense the presence of these xenobiotic compounds and induce the expression of the necessary catabolic genes. While specific signaling pathways for nitroaromatic dyes are not yet fully elucidated, the general principles of xenobiotic degradation regulation in bacteria provide a framework for understanding this process.

Two-Component Regulatory Systems

A common mechanism for environmental sensing in bacteria is the two-component regulatory system. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.

Two_Component_System Extracellular Extracellular Signal (e.g., Nitroaromatic Dye) SensorKinase Sensor Histidine Kinase Extracellular->SensorKinase Binds to sensor domain SensorKinase->SensorKinase Autophosphorylation (ATP -> ADP) ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphotransfer DNA DNA ResponseRegulator->DNA Binds to promoter region GeneExpression Degradation Gene Expression DNA->GeneExpression Activation of Transcription

A generalized two-component system for environmental sensing.

In the context of nitroaromatic dye degradation, the sensor kinase would likely detect the dye or a metabolic intermediate. Upon binding, the kinase autophosphorylates and then transfers the phosphate group to the response regulator. The phosphorylated response regulator then acts as a transcriptional activator or repressor, controlling the expression of genes encoding enzymes like nitroreductases and dioxygenases.

Transcriptional Regulation of Nitroreductase Genes

The expression of nitroreductase genes, which are crucial for the initial step of nitroaromatic dye degradation, is tightly controlled. Transcriptional regulators, such as members of the FNR (Fumarate and Nitrate Reductase regulator) family, are known to play a role in regulating genes involved in anaerobic respiration, which can include nitroreduction.

Nitroreductase_Regulation Anaerobic Anaerobic Conditions FNR_activator FNR-like Regulator (Active) Anaerobic->FNR_activator Activates nfsA_gene nfsA gene (Nitroreductase) FNR_activator->nfsA_gene Binds to promoter, activates transcription Nitroreductase Nitroreductase Enzyme nfsA_gene->Nitroreductase Translation NitroDye Nitroaromatic Dye Nitroreductase->NitroDye AminoDye Aminoaromatic Dye NitroDye:e->AminoDye:w Reduction

Transcriptional activation of a nitroreductase gene under anaerobic conditions.

Under anaerobic conditions, regulators like FNR become active and bind to specific DNA sequences upstream of nitroreductase genes (e.g., nfsA), leading to their transcription and the subsequent synthesis of the nitroreductase enzyme. This allows the bacterium to use the nitroaromatic compound as an electron acceptor.

Conclusion

The environmental fate and persistence of nitroaromatic dyes are complex issues with significant implications for environmental health. While these compounds are designed to be stable, various natural processes, particularly microbial degradation and photodegradation, can lead to their transformation and ultimate removal from the environment. Understanding the kinetics and pathways of these degradation processes is essential for developing effective remediation strategies. Further research is needed to fully elucidate the specific signaling pathways that regulate the microbial degradation of these dyes and to obtain more comprehensive quantitative data on their persistence in different environmental compartments. The experimental protocols and conceptual models presented in this guide provide a framework for advancing our knowledge in this critical area of environmental science.

References

An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation of nitroaromatic compounds, a class of chemicals with widespread industrial use and significant environmental concern. Due to their inherent toxicity and persistence, understanding the natural and engineered pathways for their degradation is crucial for developing effective bioremediation strategies. This document details the key microbial players, enzymatic mechanisms, and environmental factors governing the breakdown of these contaminants in soil and water. It also provides detailed experimental protocols for studying their biodegradation and summarizes key quantitative data to aid in comparative analysis.

Introduction to Nitroaromatic Compounds and their Environmental Fate

Nitroaromatic compounds are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. They are extensively used in the synthesis of explosives (e.g., 2,4,6-trinitrotoluene - TNT), pesticides, dyes, and pharmaceuticals.[1][2] Their widespread use has led to significant environmental contamination of soil and groundwater. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus resistant to the typical oxidative degradation pathways that are common for other aromatic hydrocarbons.[3] This recalcitrance, coupled with their toxicity and mutagenicity, makes them priority pollutants for environmental remediation.[2]

Microorganisms have, however, evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy.[2] These strategies can be broadly categorized into aerobic and anaerobic pathways, often involving initial reductive or oxidative attacks on the nitro group or the aromatic ring.

Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms employ several key enzymatic strategies to initiate the degradation of nitroaromatic compounds. These primarily involve nitroreductases, monooxygenases, and dioxygenases.[4][5]

2.1. Reductive Pathways:

The most common initial step in the aerobic degradation of many nitroaromatics is the reduction of the nitro group. This is catalyzed by nitroreductases, which are flavin-containing enzymes that sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[6]

  • Nitrobenzene: Some bacteria, like Pseudomonas pseudoalcaligenes JS45, utilize a reductive pathway for nitrobenzene degradation. Nitrobenzene is first reduced to nitrosobenzene, then to phenylhydroxylamine, which is subsequently converted to 2-aminophenol. The 2-aminophenol then undergoes ring cleavage.[7][8][9]

  • 2,4,6-Trinitrotoluene (TNT): Aerobic bacteria can reduce one or two of the nitro groups of TNT, forming aminodinitrotoluenes and diaminonitrotoluenes.[10] However, complete mineralization of TNT under aerobic conditions by a single organism is rare.

2.2. Oxidative Pathways:

Oxidative pathways involve the direct action of oxygenases on the aromatic ring, often leading to the removal of the nitro group as nitrite.

  • Dioxygenase-mediated attack: Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol. This can destabilize the ring and lead to the elimination of the nitro group. For example, in the degradation of 2,4-dinitrotoluene (DNT) by Pseudomonas sp., a dioxygenase attacks the ring to form 4-methyl-5-nitrocatechol with the release of the first nitrite molecule.[11]

  • Monooxygenase-mediated attack: Monooxygenases incorporate one atom of molecular oxygen into the substrate. This is a common mechanism for the degradation of nitrophenols. For instance, the degradation of 4-nitrophenol can be initiated by a monooxygenase that hydroxylates the ring, leading to the formation of hydroquinone and the release of nitrite.[5]

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro groups. This process is often more effective for highly nitrated compounds like TNT.

  • 2,4,6-Trinitrotoluene (TNT): Anaerobic bacteria, such as Clostridium and Desulfovibrio species, can sequentially reduce all three nitro groups of TNT to form 2,4,6-triaminotoluene (TAT).[10] TAT is more amenable to further degradation, although its complete mineralization pathway is still under investigation.

  • Nitrobenzene: Anaerobic degradation of nitrobenzene also proceeds through the reduction of the nitro group to form aniline. Aniline can then be degraded further under anaerobic conditions by some microbial consortia.

Key Enzymes in Nitroaromatic Biodegradation

Several classes of enzymes are pivotal in the microbial degradation of nitroaromatic compounds.

  • Nitroreductases: These enzymes are crucial for the initial reduction of nitro groups. They are typically flavoproteins that use NADH or NADPH as electron donors.[6]

  • Dioxygenases: These enzymes, often multicomponent systems, are key to the oxidative degradation pathways, incorporating molecular oxygen into the aromatic ring.[11]

  • Monooxygenases: These enzymes play a significant role in the degradation of nitrophenols by hydroxylating the aromatic ring.[5]

  • Hydride Transferases: Some bacteria utilize hydride transferases to reduce the aromatic ring of highly electron-deficient nitroaromatic compounds, leading to the formation of a hydride-Meisenheimer complex and subsequent nitrite elimination.[6]

Quantitative Data on Biodegradation

The efficiency of nitroaromatic compound biodegradation is influenced by various factors, including the microbial species, the specific compound, and environmental conditions such as pH, temperature, and the presence of co-substrates. The following tables summarize some of the available quantitative data.

Table 1: Optimal Conditions for Nitroaromatic Compound Biodegradation

Nitroaromatic CompoundMicroorganism(s)Optimal pHOptimal Temperature (°C)Other ConditionsReference(s)
2,4,6-Trinitrotoluene (TNT)Bacterial consortia6.0 - 7.030Acidic to neutral medium[8]
2,4,6-Trinitrophenol (TNP)Rhodococcus opacus7.0 - 9.030 - 37-[11]
4-Nitrophenol (PNP)Pseudomonas sp. YPS37.037-[12]
4-Nitrophenol (PNP)Stenotrophomonas sp. LZ-19.0-Alkaline conditions improved degradation[3][5]

Table 2: Biodegradation Rates and Kinetic Parameters

Nitroaromatic CompoundMicroorganismParameterValueUnitsReference(s)
2,4-DinitrotolueneMixed cultureBiodegradation Limit (Chemostat)0.054 ± 0.005µM[13]
2,6-DinitrotolueneMixed cultureBiodegradation Limit (Chemostat)0.039 ± 0.005µM[13]
2,4,6-Trinitrophenol (TNP)Rhodococcus opacusµmax0.58h-1[2][14]
2,4,6-Trinitrophenol (TNP)Rhodococcus opacusKs25mg/L[2][14]
2,4,6-Trinitrophenol (TNP)Rhodococcus opacusKi112mg/L[2][14]
2,4-Dinitrophenol (2,4-DNP)Rhodococcus erythropolis HL PM-1 (free cells)Vmax10.0nmol/min per mg cells[11]
2,4-Dinitrophenol (2,4-DNP)Rhodococcus erythropolis HL PM-1 (immobilized cells)Vmax5.4nmol/min per mg cells[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of nitroaromatic compounds.

6.1. Soil Microcosm Study for Bioremediation Assessment

This protocol outlines a typical laboratory-scale experiment to evaluate the bioremediation potential of indigenous soil microorganisms for a specific nitroaromatic contaminant.

Objective: To determine the biodegradation rate of a target nitroaromatic compound in soil under controlled laboratory conditions.

Materials:

  • Contaminated or pristine soil, sieved (<2 mm).

  • Target nitroaromatic compound (e.g., 2,4-DNT).

  • Sterile deionized water.

  • Glass jars or flasks (e.g., 250 mL Mason jars) with loose-fitting lids or gas-permeable seals.

  • Analytical grade solvent for extraction (e.g., acetonitrile, methanol).

  • Analytical standards of the target compound and its expected metabolites.

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array).

Procedure:

  • Soil Characterization: Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup:

    • Weigh a known amount of soil (e.g., 100 g dry weight equivalent) into each microcosm vessel.

    • Prepare a stock solution of the nitroaromatic compound in a minimal amount of a suitable solvent.

    • Spike the soil with the nitroaromatic compound to achieve the desired initial concentration (e.g., 50 mg/kg). Ensure even distribution by thorough mixing.

    • Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity) with sterile deionized water.

    • Prepare sterile control microcosms by autoclaving the soil twice with a 24-hour interval before spiking.

    • Prepare abiotic control microcosms by adding a sterilizing agent (e.g., mercuric chloride) to non-autoclaved soil.

    • Incubate all microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Extraction:

    • At regular time intervals (e.g., 0, 7, 14, 28, 56 days), destructively sample triplicate microcosms from each treatment group.

    • Extract a subsample of soil (e.g., 10 g) with a suitable solvent (e.g., 20 mL of acetonitrile) by shaking or sonication.

    • Centrifuge the slurry and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analytical Quantification:

    • Analyze the extracts by HPLC to quantify the concentration of the parent nitroaromatic compound and its degradation products.

    • Develop a calibration curve using analytical standards.

  • Data Analysis:

    • Calculate the concentration of the nitroaromatic compound at each time point.

    • Plot the concentration versus time to determine the degradation kinetics.

    • Calculate the half-life (t1/2) of the compound in the biotic and control microcosms.

6.2. Nitroreductase Activity Assay

This protocol describes a common method to measure the activity of nitroreductase enzymes, which are key in the initial steps of nitroaromatic degradation.

Objective: To quantify the nitroreductase activity in a bacterial cell extract.

Materials:

  • Bacterial cell culture grown in the presence of a nitroaromatic compound.

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA).

  • NADPH or NADH solution (e.g., 40 µM).

  • Nitroaromatic substrate (e.g., 2,4,6-trinitrotoluene, nitrobenzene) solution (e.g., 20 µM).

  • Spectrophotometer or microplate reader capable of measuring absorbance or fluorescence changes.

  • 96-well microtiter plates (for plate reader assays).

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells from the culture by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend the cells in fresh lysis buffer and lyse them by sonication or using a French press.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant (cell-free extract).

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Set up the reaction mixture in a cuvette or a well of a microtiter plate. A typical reaction mixture (e.g., 100 µL total volume) contains:

      • Lysis buffer.

      • Cell-free extract (a known amount of protein).

      • NADPH or NADH solution.

    • Initiate the reaction by adding the nitroaromatic substrate.

    • Immediately monitor the decrease in absorbance at 340 nm (for NADPH oxidation) or the change in fluorescence (excitation at 340 nm, emission at 460 nm for NADPH) over time.[7]

  • Calculation of Activity:

    • Calculate the rate of NADPH or NADH oxidation from the linear portion of the absorbance/fluorescence versus time plot.

    • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate reduction.

    • Express the specific activity as units per milligram of protein (e.g., nmol of NADPH oxidized per minute per mg of protein).

6.3. Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the analysis of nitroaromatic compounds and their metabolites.

Objective: To separate and quantify nitroaromatic compounds and their degradation products in environmental samples.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column.

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile, methanol, and water).

  • Acid for mobile phase modification (e.g., phosphoric acid, trifluoroacetic acid).

  • Analytical standards of parent compounds and potential metabolites.

Procedure:

  • Sample Preparation: Prepare sample extracts as described in the soil microcosm protocol. For water samples, direct injection may be possible after filtration, or a solid-phase extraction (SPE) step may be required for pre-concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often used to separate a mixture of compounds with varying polarities. A typical gradient might start with a higher percentage of water and gradually increase the percentage of organic solvent (e.g., acetonitrile or methanol). The mobile phase is often acidified to improve peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible retention times.

    • Injection Volume: Inject a fixed volume of the sample (e.g., 20 µL).

    • Detection: Monitor the absorbance at multiple wavelengths corresponding to the absorbance maxima of the target analytes. A DAD allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in identification.

  • Quantification:

    • Prepare a series of calibration standards of the target compounds.

    • Inject the standards and generate a calibration curve by plotting peak area versus concentration.

    • Quantify the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

  • Identification of Metabolites: Tentatively identify unknown peaks by comparing their retention times and UV-Vis spectra with those of authentic standards. For definitive identification, further analysis by mass spectrometry (LC-MS) is recommended.

Visualization of Biodegradation Pathways

The following diagrams, generated using the DOT language, illustrate the key biodegradation pathways for several important nitroaromatic compounds.

Aerobic_Biodegradation_of_Nitrobenzene cluster_reductive Reductive Pathway (e.g., Pseudomonas pseudoalcaligenes JS45) cluster_oxidative Oxidative Pathway (e.g., Comamonas sp. JS765) Nitrobenzene_r Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene_r->Nitrosobenzene Nitroreductase (NAD(P)H) Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Nitroreductase (NAD(P)H) Two_Aminophenol 2-Aminophenol Phenylhydroxylamine->Two_Aminophenol Rearrangement Ring_Cleavage_r Ring Cleavage Products Two_Aminophenol->Ring_Cleavage_r Dioxygenase Nitrobenzene_o Nitrobenzene Catechol Catechol Nitrobenzene_o->Catechol Nitrobenzene dioxygenase (+ NO2-) Ring_Cleavage_o Ring Cleavage Products Catechol->Ring_Cleavage_o Catechol 2,3-dioxygenase

Caption: Aerobic biodegradation pathways of Nitrobenzene.

Anaerobic_Biodegradation_of_TNT TNT 2,4,6-Trinitrotoluene (TNT) ADNT2 2-Amino-4,6-dinitrotoluene TNT->ADNT2 Nitroreductase ADNT4 4-Amino-2,6-dinitrotoluene TNT->ADNT4 Nitroreductase DANT24 2,4-Diamino-6-nitrotoluene ADNT2->DANT24 Nitroreductase ADNT4->DANT24 Nitroreductase TAT 2,4,6-Triaminotoluene DANT24->TAT Nitroreductase Ring_Cleavage Ring Cleavage & Further Degradation TAT->Ring_Cleavage

Caption: Anaerobic biodegradation pathway of 2,4,6-Trinitrotoluene (TNT).

Aerobic_Biodegradation_of_4_Nitrophenol cluster_hq Hydroquinone Pathway cluster_bt Benzenetriol Pathway PNP_hq 4-Nitrophenol Hydroquinone Hydroquinone PNP_hq->Hydroquinone Monooxygenase (+ NO2-) Maleylacetate Maleylacetate Hydroquinone->Maleylacetate Dioxygenase TCA_hq TCA Cycle Maleylacetate->TCA_hq PNP_bt 4-Nitrophenol Benzenetriol 1,2,4-Benzenetriol PNP_bt->Benzenetriol Monooxygenase (+ NO2-) Maleylacetate_bt Maleylacetate Benzenetriol->Maleylacetate_bt Dioxygenase TCA_bt TCA Cycle Maleylacetate_bt->TCA_bt

Caption: Aerobic biodegradation pathways of 4-Nitrophenol.

Conclusion

The biodegradation of nitroaromatic compounds is a complex process involving a diverse array of microorganisms and enzymatic pathways. While significant progress has been made in elucidating these pathways, further research is needed to fully understand the intricate mechanisms and to optimize bioremediation strategies. This guide provides a foundational understanding of the current state of knowledge, offering valuable information for researchers and professionals working to address the environmental challenges posed by these contaminants. The provided protocols and data serve as a practical resource for designing and conducting further investigations in this critical field.

References

Methodological & Application

Application Note: Quantification of HC Yellow No. 15 in Cosmetic Matrices using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of HC Yellow No. 15 in various cosmetic matrices, particularly semi-permanent and oxidative hair dyes. The described protocol offers excellent linearity, accuracy, and precision, making it suitable for quality control and regulatory compliance testing in the cosmetics industry.

Introduction

This compound, chemically known as 4-(2-hydroxyethyl)amino-3-nitrobenzamide, is a direct hair dye ingredient used in a variety of hair coloring products.[1] Its concentration in these formulations is subject to regulatory limits in many regions to ensure consumer safety. Therefore, a reliable and accurate analytical method for the quantification of this compound in complex cosmetic matrices is essential. This application note presents a validated HPLC-UV method that is specific, sensitive, and straightforward to implement for routine analysis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3]

  • Software: Chromatography data acquisition and processing software.

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium acetate and sodium bisulfite (analytical grade).

  • Filters: 0.45 µm syringe filters (PTFE or nylon).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Ammonium acetate in water:Acetonitrile (96:4, v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm and 280 nm (for multi-dye analysis); optimal wavelength for this compound to be determined by PDA scan.
Run Time 30 minutes

Note: The gradient program can be adjusted based on the specific cosmetic matrix and potential interfering compounds.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for a hair dye cream matrix. Modifications may be necessary for other cosmetic matrices.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of a 70% ethanol solution containing 0.1% sodium bisulfite. The sodium bisulfite acts as an antioxidant to prevent dye degradation.[2][4]

  • Ultrasonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 15 minutes to ensure complete extraction of the dye.[2][5]

  • Dilution and Filtration: Dilute the extracted sample solution with mobile phase A to bring the concentration of this compound within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2] For cream-based matrices, a liquid-liquid extraction with a non-polar solvent like n-heptane can be performed prior to HPLC analysis to remove interfering matrix components.[6][7]

Method Validation

The analytical method was validated according to ICH guidelines for linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary
ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 102.3%
Precision (% RSD) < 2.0%
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Note: The presented data is a representative example. Actual validation results may vary slightly between laboratories and instrumentation.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation Steps A Sample Reception (Cosmetic Matrix) D Weighing A->D B Standard Preparation (this compound) H HPLC-UV Analysis B->H Calibration Standards C Sample Preparation E Solvent Extraction (Ethanol/Sodium Bisulfite) D->E F Ultrasonication E->F G Dilution & Filtration F->G G->H I Data Acquisition (Chromatogram) H->I J Data Processing I->J K Quantification (Calibration Curve) J->K L Final Report K->L

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of this compound in cosmetic products. The method is accurate, precise, and specific, making it an ideal tool for routine quality control analysis and for ensuring compliance with regulatory standards in the cosmetic industry.

References

Application Note: ¹H and ¹³C NMR Spectral Assignment for HC Yellow No. 15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the cosmetic colorant, HC Yellow No. 15. Due to the limited availability of public spectral data, this note also presents a predicted spectral assignment based on the analysis of structurally related compounds. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers requiring structural verification and characterization of this and similar molecules.

Introduction

This compound, chemically known as 4-(2-hydroxyethylamino)-3-nitrobenzamide (CAS: 138377-66-9), is a direct dye used in hair coloring formulations. Accurate structural elucidation and purity assessment are critical for regulatory compliance and safety evaluation. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This application note details the experimental procedure for acquiring high-resolution ¹H and ¹³C NMR spectra and provides a predicted assignment of the spectral data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of similar substituted nitrobenzamide and N-alkylaniline derivatives. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-56.8 - 7.0Doublet (d)1H
H-28.0 - 8.2Doublet (d)1H
H-67.8 - 8.0Doublet of Doublets (dd)1H
-NH- (amine)8.3 - 8.5Triplet (t)1H
-CH₂- (attached to NH)3.5 - 3.7Quartet (q)2H
-CH₂- (attached to OH)3.8 - 4.0Triplet (t)2H
-OH4.9 - 5.1Triplet (t)1H
-CONH₂ (amide)7.5 - 7.7 (proton a), 7.9 - 8.1 (proton b)Singlet (s)2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1132 - 134
C-2125 - 127
C-3135 - 137
C-4148 - 150
C-5115 - 117
C-6130 - 132
-C=O (amide)168 - 170
-CH₂- (attached to NH)45 - 47
-CH₂- (attached to OH)60 - 62

Experimental Protocol

This section provides a detailed methodology for the preparation of an NMR sample of this compound and the acquisition of ¹H and ¹³C NMR spectra.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound's polarity may require it).

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied to aid dissolution.

  • Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette.

  • Ensure the solvent height in the NMR tube is a minimum of 4 cm to allow for proper shimming of the magnetic field.

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high-resolution spectra.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire a standard ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.

  • Phase the spectra to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at approximately 39.52 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more definitive assignment.

Workflow for NMR Spectral Assignment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_assign Final Assignment weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C ft_phase Fourier Transform & Phasing acquire_1H->ft_phase acquire_13C->ft_phase calibrate Calibrate Chemical Shifts ft_phase->calibrate integrate Integrate 1H Peaks calibrate->integrate analyze Analyze Multiplicities & Couplings integrate->analyze assign Assign 1H & 13C Signals analyze->assign

Caption: Experimental workflow for the NMR spectral assignment of this compound.

Application Note: Validated Analytical Method for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups attached to an aromatic ring. These compounds are of significant interest due to their diverse applications, ranging from explosives and propellants to pharmaceuticals and pesticides.[1][2] However, their widespread use has led to environmental contamination, and many nitroaromatics are known to be toxic and mutagenic.[2][3] Therefore, the development of sensitive and reliable analytical methods for the detection and quantification of nitroaromatic compounds is crucial for environmental monitoring, forensic analysis, and quality control in various industries.[4]

This application note provides a detailed overview of a validated analytical method for the determination of nitroaromatic compounds in various matrices, primarily focusing on chromatographic techniques.

Analytical Approaches

The most common and validated methods for the analysis of nitroaromatic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][5] The choice between these techniques often depends on the specific analytes, the sample matrix, and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with an ultraviolet (UV) detector, is a robust and widely used technique for the analysis of nitroaromatics.[5][6] EPA Method 8330B is a standard procedure for the analysis of nitroaromatics, nitramines, and nitrate esters in water and soil samples.[7]

  • Gas Chromatography (GC): GC offers high resolution and is suitable for the analysis of volatile and semi-volatile nitroaromatic compounds.[1][8] Common detectors used with GC for this application include the Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), and Nitrogen Chemiluminescence Detector (NCD).[4][8] EPA Method 8091 provides guidance for the GC analysis of nitroaromatics and cyclic ketones.[8]

Experimental Workflow

The general workflow for the analysis of nitroaromatic compounds involves sample preparation followed by chromatographic analysis.

Experimental Workflow Sample Sample Collection (Water, Soil, etc.) Preparation Sample Preparation (Extraction, Concentration) Sample->Preparation Analysis Chromatographic Analysis (HPLC or GC) Preparation->Analysis Detection Detection (UV, ECD, etc.) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: A generalized experimental workflow for the analysis of nitroaromatic compounds.

Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the pre-concentration and cleanup of nitroaromatic compounds from aqueous samples.[6][7]

Materials:

  • SPE cartridges or disks (resin-based are preferred for better retention of polar compounds like RDX and HMX)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Vacuum manifold

Protocol:

  • Conditioning: Pass 5-10 mL of acetonitrile through the SPE cartridge, followed by 10-20 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass the aqueous sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the retained nitroaromatic compounds with 2-5 mL of acetonitrile. The resulting extract is ready for either HPLC or GC analysis.[6]

HPLC-UV Analysis (Based on EPA Method 8330B)

Instrumentation:

  • High-Performance Liquid Chromatograph

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • UV detector set at 254 nm

  • Mobile Phase: Isocratic mixture of Methanol:Water (50:50, v/v)

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 100 µL

Protocol:

  • Prepare a series of calibration standards of the target nitroaromatic compounds in acetonitrile.

  • Set up the HPLC system with the specified conditions.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the sample extracts.

  • Identify and quantify the nitroaromatic compounds by comparing their retention times and peak areas to those of the standards.

GC-ECD Analysis (Based on EPA Method 8091)

Instrumentation:

  • Gas Chromatograph with an Electron Capture Detector (ECD)[8]

  • Capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness)

  • Injector: Splitless

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

Protocol:

  • Prepare calibration standards in a suitable solvent (e.g., toluene).

  • Configure the GC system with the specified parameters.

  • Inject the standards to establish the calibration.

  • Inject the sample extracts.

  • Identify and quantify the analytes based on their retention times and peak areas. Confirmation on a second, dissimilar column is recommended to avoid false positives.[8]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of common nitroaromatic compounds.

Table 1: Method Detection Limits (MDLs) for Selected Nitroaromatic Compounds

CompoundHPLC-UV (µg/L)GC-ECD (µg/L)
2,4,6-Trinitrotoluene (TNT)0.1 - 0.30.01 - 0.05
1,3,5-Trinitrobenzene (TNB)0.1 - 0.30.01 - 0.05
2,4-Dinitrotoluene (2,4-DNT)0.1 - 0.20.005 - 0.02
2,6-Dinitrotoluene (2,6-DNT)0.1 - 0.20.005 - 0.02
Nitrobenzene0.2 - 0.50.01 - 0.04

Note: MDLs can vary depending on the specific instrument, matrix, and operating conditions.[6]

Table 2: Recovery Rates from Spiked Water Samples using SPE

CompoundAverage Recovery (%)
2,4,6-Trinitrotoluene (TNT)> 90%
1,3,5-Trinitrobenzene (TNB)> 90%
2,4-Dinitrotoluene (2,4-DNT)> 90%
RDX> 70%
HMX> 70%

Source: Adapted from data in referenced methods.[6][9]

Logical Relationship of Analytical Choices

The selection of an appropriate analytical method depends on several factors. The following diagram illustrates the decision-making process.

Analytical Method Selection cluster_considerations Key Considerations cluster_methods Recommended Method Analyte Analyte Properties (Volatility, Polarity) HPLC HPLC-UV Analyte->HPLC Non-volatile, Thermally labile GC GC-ECD/NPD/NCD Analyte->GC Volatile, Thermally stable Matrix Sample Matrix (Water, Soil, Air) Matrix->HPLC Aqueous samples Matrix->GC Organic extracts, Air samples Sensitivity Required Sensitivity Sensitivity->HPLC ppb levels Sensitivity->GC sub-ppb levels

References

Application Note: Analysis of Hair Dye Components using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of common oxidative hair dye components in hair samples and commercial hair dye formulations using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the fields of toxicology, forensic science, and drug development. The protocol details sample preparation, derivatization, GC-MS parameters, and data analysis. Quantitative data for key analytes are summarized for easy reference.

Introduction

Hair dyes contain a variety of chemical compounds, primarily aromatic amines and phenols, which act as precursors for color formation. Some of these substances, such as p-phenylenediamine (PPD), are known allergens and potential toxicants. Therefore, sensitive and specific analytical methods are required to determine their presence and concentration in hair and dye products for safety assessment and forensic investigations. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification. Due to the low volatility and polar nature of many hair dye components, a derivatization step is often necessary to improve their chromatographic behavior.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix (hair or hair dye formulation).

1.1. Hair Samples (Alkaline Digestion and Liquid-Liquid Extraction with Derivatization)

This method is suitable for the extraction of hair dye components from dyed hair fibers.

  • Materials:

    • Hair sample (approx. 20 mg)

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • Heptafluorobutyric anhydride (HFBA) or Acetic Anhydride

    • Ethyl acetate

    • n-Hexane

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Vortex mixer

    • Centrifuge

    • Water bath or heating block

  • Protocol:

    • Wash the hair sample with a mild detergent and deionized water to remove external contaminants. Dry the hair at room temperature.

    • Cut the dried hair into small segments (1-2 mm).

    • Place the hair segments in a glass test tube and add 1 mL of 1 M NaOH.

    • Heat the mixture at 80°C for 30 minutes to digest the hair matrix.

    • Cool the sample to room temperature and neutralize with 1 mL of 1 M HCl.

    • Add 2 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction (steps 6-8) twice more and combine the organic extracts.

    • To the combined organic extract, add 100 µL of the derivatizing agent (e.g., HFBA or acetic anhydride).

    • Heat the mixture at 60°C for 15 minutes to facilitate derivatization.

    • Wash the derivatized extract with 1 mL of saturated NaCl solution.

    • Dry the organic layer by passing it through a small column containing anhydrous Na₂SO₄.

    • Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

1.2. Hair Dye Formulations (Ultrasonic Extraction)

This method is suitable for the direct analysis of hair dye products.[1]

  • Materials:

    • Hair dye sample (approx. 0.1 g)

    • Ethyl acetate[1]

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filter

  • Protocol:

    • Weigh approximately 0.1 g of the hair dye sample into a glass vial.

    • Add 5 mL of ethyl acetate.[1]

    • Sonicate the mixture for 10 minutes in an ultrasonic bath.[1]

    • Centrifuge at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized hair dye components.

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 4 minutes[2]

    • Ramp 1: 30°C/min to 185°C[2]

    • Ramp 2: 5°C/min to 300°C, hold for 4 minutes[2]

  • MS Transfer Line Temperature: 280°C[2]

  • Ion Source Temperature: 230°C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

Data Presentation

The following table summarizes the quantitative data for selected hair dye components obtained by GC-MS analysis.

CompoundLinearity Range (µg/mL)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Recovery (%)
p-Phenylenediamine (PPD)0.1 - 25[3]0.02 - 2.58[2]0.05 - 7.75[2]54 - 86[4]
m-Aminophenol0.01 - 0.40.02 - 2.58[2]0.05 - 7.75[2]54 - 86[4]
o-Aminophenol0.01 - 0.40.02 - 2.58[2]0.05 - 7.75[2]54 - 86[4]
p-Aminophenol0.01 - 0.40.02 - 2.58[2]0.05 - 7.75[2]54 - 86[4]
Resorcinol10 - 150< 1 mg/L-85.4 - 103.5[5]
Toluene-2,5-diamine0.1 - 4.00.02 - 2.58[2]0.05 - 7.75[2]54 - 86[4]

Note: The presented data is a compilation from various sources and may have been obtained under different experimental conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of hair dye components in hair samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample_collection Hair Sample Collection washing Washing and Drying sample_collection->washing digestion Alkaline Digestion washing->digestion extraction Liquid-Liquid Extraction digestion->extraction derivatization Derivatization extraction->derivatization concentration Solvent Evaporation derivatization->concentration gc_ms_analysis GC-MS Injection concentration->gc_ms_analysis data_acquisition Data Acquisition (Scan/SIM) gc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration library_search Mass Spectral Library Search peak_integration->library_search quantification Quantification library_search->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for hair dye analysis.

Conclusion

The GC-MS method detailed in this application note is a reliable and sensitive approach for the determination of hair dye components in both hair and commercial formulations. Proper sample preparation, including derivatization, is critical for achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of cosmetic products and forensic samples.

References

Application Notes: Nitro Dyes for Cellular Imaging and Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitro dyes are a class of fluorescent probes primarily utilized for the detection of cellular hypoxia and the activity of nitroreductase (NTR) enzymes.[1][2] These dyes are typically designed with a nitro group that quenches their fluorescence. In the presence of nitroreductase, which is often overexpressed in hypoxic environments such as solid tumors, the nitro group is reduced to an amino group.[3][4] This conversion triggers a significant increase in the dye's fluorescence, providing a "turn-on" signal that allows for the visualization of hypoxic cells. This technology is invaluable for cancer research, drug development, and understanding the pathophysiology of diseases associated with low oxygen conditions.[5]

Mechanism of Action

The fundamental principle behind the use of nitro dyes in cellular imaging is the enzymatic reduction of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product. The nitro group acts as an electron-withdrawing group, which effectively quenches the fluorescence of the dye molecule. Under hypoxic conditions, elevated levels of nitroreductase enzymes catalyze the reduction of the nitro group to an electron-donating amino group, using NADH as a cofactor. This chemical transformation restores the intramolecular charge transfer (ICT) properties of the fluorophore, resulting in a substantial enhancement of the fluorescence signal.[3] Some probes are designed for ratiometric imaging, where the enzymatic reaction causes a shift in the emission wavelength, allowing for a more quantitative analysis of nitroreductase activity.[1][6]

Quantitative Data of Representative Nitro Dyes

The selection of a suitable nitro dye depends on the specific experimental requirements, including the desired excitation and emission wavelengths, the expected level of nitroreductase activity, and the imaging instrumentation available. Below is a summary of the photophysical properties of some commonly used nitro-based fluorescent probes.

Probe NameExcitation (nm)Emission (nm)Stokes Shift (nm)Fluorescence Enhancement (-fold)Limit of Detection (LOD)Reference
NTR-NO2 ~430~541111~3058 ng/mL[3][7][8]
Py-SiRh-NTR ~655~68025~280.07 µg/mL[2][9]
RNP 620 (donor)660 (donor), 780 (acceptor)N/A (Ratiometric)Ratiometric IncreaseNot Specified[1][6][10]
IND–NO2 ~459-548~564Varies with solvent~106.21 nM

Experimental Protocols

Protocol 1: General Live-Cell Imaging with a Nitro Dye Probe

This protocol provides a general workflow for staining live cells with a nitro-based fluorescent probe to detect nitroreductase activity.

Materials:

  • Nitro dye probe (e.g., NTR-NO2)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Live-cell imaging solution

  • Cells of interest (e.g., HeLa cells)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the nitro dye probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture: Culture the cells to 70-80% confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).

  • Dye Loading:

    • Dilute the nitro dye stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the dye-containing medium to the cells and incubate at 37°C for the recommended time (e.g., 15-60 minutes).

  • Washing: Remove the dye-containing medium and wash the cells two to three times with PBS or a live-cell imaging solution to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging solution to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific nitro dye.

    • Acquire images at different time points to monitor the fluorescence changes.

Protocol 2: Induction of Hypoxia for Nitroreductase Imaging

This protocol describes how to chemically induce hypoxia in cultured cells to stimulate nitroreductase activity for imaging with nitro dyes.

Materials:

  • Cobalt chloride (CoCl₂)

  • Sterile deionized water

  • Cells cultured as described in Protocol 1

Procedure:

  • Prepare CoCl₂ Solution: Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM) in sterile deionized water.

  • Induce Hypoxia:

    • Add the CoCl₂ stock solution to the cell culture medium to a final concentration of 100-150 µM.

    • Incubate the cells in the CoCl₂-containing medium for a period of 4 to 24 hours at 37°C in a standard cell culture incubator. The optimal incubation time may vary depending on the cell line.

  • Proceed with Dye Loading and Imaging: After the hypoxia induction period, proceed with the dye loading and imaging steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells to 70-80% confluency hypoxia_induction Induce hypoxia (optional, e.g., with CoCl2) cell_culture->hypoxia_induction dye_loading Load cells with nitro dye probe hypoxia_induction->dye_loading wash_cells Wash to remove unbound probe dye_loading->wash_cells acquire_images Acquire images with fluorescence microscope wash_cells->acquire_images analyze_data Analyze fluorescence intensity acquire_images->analyze_data mechanism_of_action cluster_probe Nitro Dye Probe cluster_enzyme Cellular Environment cluster_product Activated Fluorophore probe Non-fluorescent Probe (Nitro Group) ntr Nitroreductase (NTR) (Overexpressed in Hypoxia) probe->ntr Enzymatic Reduction product Fluorescent Product (Amino Group) ntr->product nadh NADH nadh->ntr signaling_pathway hypoxia Cellular Hypoxia (Low Oxygen) hif1a HIF-1α Stabilization hypoxia->hif1a ntr_expression Increased Nitroreductase (NTR) Expression hif1a->ntr_expression probe_activation Nitro Dye Probe Activation (Fluorescence 'On') ntr_expression->probe_activation

References

Protocol for in vitro genotoxicity assessment of nitro compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive set of protocols for the in vitro assessment of genotoxicity of nitro compounds. The methodologies detailed herein are based on internationally recognized guidelines, including those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and regulatory acceptance.

Nitro compounds are a class of chemicals that are known to have potential genotoxic effects, often through the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA. Therefore, a robust assessment of their genotoxic potential is a critical step in the safety evaluation of new drugs, chemicals, and materials.

The following protocols provide a tiered approach to in vitro genotoxicity testing, starting with the bacterial reverse mutation assay (Ames test) to detect gene mutations, followed by mammalian cell assays to assess chromosomal damage (in vitro micronucleus and chromosomal aberration tests).

Key Experimental Protocols

A standard battery of in vitro tests is recommended to assess the genotoxic potential of nitro compounds, in compliance with regulatory guidelines such as those from the OECD. These tests are designed to detect different endpoints of genetic damage: gene mutations and chromosomal aberrations.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations. It utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes involved in its synthesis. The test assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal agar medium.

Principle: His- or Trp- auxotrophic bacteria are exposed to the test compound and plated on a medium lacking the specific amino acid. Only bacteria that undergo a reverse mutation will be able to form colonies. An increase in the number of revertant colonies compared to the negative control indicates the mutagenic potential of the substance. The assay is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism, which is crucial for identifying compounds that become genotoxic after metabolic conversion.

Protocol:

  • Strain Preparation: Inoculate the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound Preparation: Prepare a series of dilutions of the nitro compound in a suitable solvent (e.g., DMSO, water).

  • Metabolic Activation: Prepare the S9 mix containing the liver fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Exposure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer.

    • Gently vortex and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative control at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The in vitro micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from acentric chromosome fragments or whole chromosomes that fail to segregate properly during mitosis.

Principle: Cultured mammalian cells are exposed to the test compound. After treatment, the cells are typically treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure to the test substance. The frequency of micronuclei in these binucleated cells is then scored.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) and maintain in appropriate culture conditions.

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration tested should induce approximately 55±5% cytotoxicity.

  • Treatment: Expose the cells to at least three concentrations of the nitro compound, along with negative and positive controls, both with and without S9 metabolic activation.

    • Short treatment: 3-6 hours with S9, followed by a wash and 1.5-2.0 normal cell cycle incubation.

    • Long treatment: 1.5-2.0 normal cell cycle without S9.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cell division and allow for the formation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

  • Scoring: Score the number of micronuclei in at least 2000 binucleated cells per concentration.

Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance. At a predetermined time after treatment, the cells are treated with a metaphase-arresting agent (e.g., colchicine or colcemid) to accumulate cells in the metaphase stage of mitosis. The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, CHL, or human peripheral blood lymphocytes).

  • Toxicity Determination: Conduct a preliminary cytotoxicity assay to select the appropriate concentrations for the main study.

  • Treatment: Expose cell cultures to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation. Include both negative and positive controls.

    • Short treatment: 3-6 hours with and without S9, followed by a recovery period.

    • Continuous treatment: 1.5-2.0 normal cell cycle without S9.

  • Metaphase Arrest: Add a metaphase-arresting substance to the cultures before harvesting.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations.

Data Analysis: A test substance is considered to induce chromosomal aberrations if it produces a concentration-related increase or a reproducible and statistically significant increase in the number of cells with structural aberrations.

Data Presentation

Table 1: Summary of Experimental Conditions for In Vitro Genotoxicity Assays

ParameterAmes Test (OECD 471)In Vitro Micronucleus Test (OECD 487)In Vitro Chromosomal Aberration Test (OECD 473)
Test System Salmonella typhimurium & E. coli strainsMammalian cell lines (e.g., CHO, TK6) or human lymphocytesMammalian cell lines (e.g., CHO, CHL) or human lymphocytes
Endpoint Gene mutation (reverse mutation)Chromosomal damage (micronuclei formation)Structural chromosomal aberrations
Metabolic Activation With and without S9 mixWith and without S9 mixWith and without S9 mix
Test Concentrations At least 5 analyzable concentrationsAt least 3 analyzable concentrationsAt least 3 analyzable concentrations
Top Concentration 5 mg/plate or 5 µL/plate10 mM or 2 mg/mL (whichever is lower)10 mM or 2 mg/mL (whichever is lower)
Positive Controls Strain-specific mutagens (e.g., 2-nitrofluorene, sodium azide)Clastogen (e.g., mitomycin C) and Aneugen (e.g., colchicine)Clastogen (e.g., mitomycin C)
Negative Control Vehicle (e.g., DMSO, water)Vehicle (e.g., DMSO, water)Vehicle (e.g., DMSO, water)

Table 2: Criteria for a Positive Result

AssayCriteria
Ames Test A dose-related increase in revertant colonies and/or a reproducible, two-fold or greater increase in the number of revertants at one or more concentrations compared to the negative control.
In Vitro Micronucleus Test A statistically significant and dose-dependent increase in the frequency of micronucleated cells.
In Vitro Chromosomal Aberration Test A statistically significant and dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro genotoxicity assessment of a nitro compound.

G cluster_prep Preparation cluster_assays In Vitro Genotoxicity Assays cluster_analysis Data Analysis & Interpretation TestCompound Test Nitro Compound Ames Ames Test (OECD 471) TestCompound->Ames Exposure Micronucleus Micronucleus Test (OECD 487) TestCompound->Micronucleus Exposure ChromAberration Chromosomal Aberration Test (OECD 473) TestCompound->ChromAberration Exposure S9_Mix S9 Metabolic Activation Mix S9_Mix->Ames ± Metabolic Activation S9_Mix->Micronucleus ± Metabolic Activation S9_Mix->ChromAberration ± Metabolic Activation Cells Bacterial or Mammalian Cells Cells->Ames Cells->Micronucleus Cells->ChromAberration DataAnalysis Quantitative Analysis Ames->DataAnalysis Micronucleus->DataAnalysis ChromAberration->DataAnalysis Interpretation Hazard Identification DataAnalysis->Interpretation

Genotoxicity assessment workflow.
Signaling Pathway for Nitro Compound-Induced Genotoxicity

This diagram depicts a generalized signaling pathway for genotoxicity induced by nitro compounds. The process often begins with the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can cause DNA damage and trigger cellular responses.

G cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_response Cellular Response NitroCompound Nitro Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) NitroCompound->Nitroso Nitroreductases Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine DNA_Breaks DNA Strand Breaks Nitroso->DNA_Breaks Oxidative Stress Nitrenium Reactive Nitrenium Ion (R-NH+) Hydroxylamine->Nitrenium DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding DDR DNA Damage Response (ATM/ATR, p53) DNA_Adducts->DDR DNA_Breaks->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNA_Repair DNA Repair (BER, NER, etc.) DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis DNA_Repair->DNA_Adducts Repair DNA_Repair->DNA_Breaks Repair

Nitro compound genotoxicity pathway.

Application Notes & Protocols: Computational Modeling of the Electronic Properties of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted nitrobenzenes are a class of organic compounds pivotal in various chemical industries, including the synthesis of pharmaceuticals, pesticides, and dyes.[1][2][3] The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring through both inductive and resonance effects.[4][5] These electronic properties, such as electron density distribution, energy of frontier molecular orbitals (HOMO and LUMO), and dipole moment, are critical in determining the molecule's reactivity, toxicity, and potential as a drug candidate.[1] Computational modeling provides a powerful, cost-effective, and time-efficient approach to systematically study these properties, offering insights that guide experimental work and drug design.[6]

This document provides detailed protocols and data for the computational modeling of substituted nitrobenzenes using common quantum chemical methods, primarily Density Functional Theory (DFT).

Key Electronic Properties and Their Significance

Understanding the following electronic properties is crucial for characterizing substituted nitrobenzenes:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability.[6] A small energy gap suggests higher reactivity.

  • Dipole Moment (µ): This property measures the overall polarity of the molecule. It is crucial for understanding intermolecular interactions, solubility, and how a molecule will behave in a biological environment.[1]

  • Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These relate to the molecule's ability to undergo oxidation and reduction, respectively.[6]

  • Reduction Potential: This is a measure of a molecule's tendency to be reduced. For nitroaromatics, this is particularly important as their biological activity and toxicity are often linked to their reduction pathways.[7]

  • Hyperpolarizability (β): This property is related to the non-linear optical (NLO) response of a molecule. Compounds with high hyperpolarizability are of interest in materials science.[1]

Computational Workflow and Protocols

A typical computational workflow for analyzing the electronic properties of substituted nitrobenzenes involves several key steps, from building the molecule to analyzing the calculated properties.

G cluster_prep 1. Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis & Interpretation mol_build Molecule Construction (e.g., Avogadro, GaussView) pre_opt Initial Geometry Pre-optimization (UFF, MMFF94) mol_build->pre_opt geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31+G(d,p)) pre_opt->geom_opt freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (Higher accuracy basis set, if needed) freq_calc->sp_calc prop_calc Property Calculation (HOMO/LUMO, Dipole Moment, etc.) sp_calc->prop_calc data_vis Data Visualization & Tabulation prop_calc->data_vis qsar QSAR / Property-Activity Relationship Analysis data_vis->qsar G cluster_edg Electron-Donating Group (EDG) (e.g., -NH₂, -OH, -OCH₃) cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -CN, -CF₃, -NO₂) cluster_props Electronic Properties cluster_props2 Electronic Properties edg_node EDG homo HOMO Energy (Increases) edg_node->homo destabilizes orbitals lumo LUMO Energy (Increases slightly) edg_node->lumo destabilizes orbitals ewg_node EWG homo2 HOMO Energy (Decreases) ewg_node->homo2 stabilizes orbitals lumo2 LUMO Energy (Decreases) ewg_node->lumo2 stabilizes orbitals gap HOMO-LUMO Gap (Decreases) homo->gap lumo->gap reactivity Chemical Reactivity (Increases) gap->reactivity gap2 HOMO-LUMO Gap (Increases) homo2->gap2 lumo2->gap2 reactivity2 Chemical Reactivity (Decreases) gap2->reactivity2

References

Application of Nitroaromatic Compounds in Hypoxia Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of hypoxia, a condition of low oxygen tension, is a critical area of research, particularly in oncology, as it is a hallmark of the tumor microenvironment. Hypoxic conditions are associated with tumor progression, metastasis, and resistance to conventional therapies. Nitroaromatic compounds have emerged as invaluable tools in hypoxia research, serving as probes for its detection and as prodrugs that are selectively activated in hypoxic regions. This document provides detailed application notes and protocols for the use of nitroaromatic compounds in hypoxia research, aimed at facilitating their effective implementation in the laboratory.

Introduction to Nitroaromatic Compounds in Hypoxia Research

Nitroaromatic compounds are characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. Their utility in hypoxia research stems from the unique biochemistry of the nitro group. In well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly re-oxidized back to the parent compound in a futile cycle. However, under hypoxic conditions, the lower oxygen concentration allows for further reduction of the nitro radical anion to reactive nitroso and hydroxylamine intermediates, and ultimately to a non-toxic amine.[1][2]

This differential metabolism is the cornerstone of their application:

  • Hypoxia Probes: When linked to a reporter molecule (e.g., a fluorophore or a positron-emitting isotope), the irreversible reduction and subsequent binding of the reactive intermediates to intracellular macromolecules in hypoxic cells lead to the accumulation of the reporter, enabling the detection and imaging of hypoxic regions.[3][4]

  • Hypoxia-Activated Prodrugs (HAPs): By attaching a nitroaromatic "trigger" to a cytotoxic "effector" molecule, the drug is rendered inactive. In the hypoxic tumor microenvironment, the reduction of the nitro group triggers the release of the active cytotoxic agent, leading to targeted cell killing while sparing well-oxygenated normal tissues.[5][6]

Key Applications and Methodologies

This section details the primary applications of nitroaromatic compounds in hypoxia research and provides step-by-step protocols for key experiments.

Detection and Imaging of Hypoxia

Pimonidazole is a 2-nitroimidazole compound widely used as a chemical marker for hypoxia.[4] Once administered in vivo or added to cell cultures, it is reductively activated in hypoxic cells (pO₂ ≤ 10 mmHg) and forms stable covalent adducts with thiol groups in proteins, peptides, and amino acids.[7] These adducts can then be detected using specific monoclonal antibodies.

Experimental Workflow for Pimonidazole Detection:

G cluster_0 In Vivo / In Vitro cluster_1 Tissue/Cell Processing cluster_2 Immunostaining cluster_3 Analysis Pimonidazole Administration Pimonidazole Administration Tissue Excision/\nCell Harvest Tissue Excision/ Cell Harvest Pimonidazole Administration->Tissue Excision/\nCell Harvest Freezing/\nFixation Freezing/ Fixation Tissue Excision/\nCell Harvest->Freezing/\nFixation Sectioning/\nCytospin Sectioning/ Cytospin Freezing/\nFixation->Sectioning/\nCytospin Permeabilization Permeabilization Sectioning/\nCytospin->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody\n(anti-pimonidazole) Primary Antibody (anti-pimonidazole) Blocking->Primary Antibody\n(anti-pimonidazole) Secondary Antibody\n(fluorescently labeled) Secondary Antibody (fluorescently labeled) Primary Antibody\n(anti-pimonidazole)->Secondary Antibody\n(fluorescently labeled) Counterstaining (e.g., DAPI) Counterstaining (e.g., DAPI) Secondary Antibody\n(fluorescently labeled)->Counterstaining (e.g., DAPI) Fluorescence Microscopy Fluorescence Microscopy Counterstaining (e.g., DAPI)->Fluorescence Microscopy Image Analysis & Quantification Image Analysis & Quantification Fluorescence Microscopy->Image Analysis & Quantification

Caption: Workflow for immunofluorescent detection of pimonidazole adducts.

Protocol: Immunofluorescent Staining of Pimonidazole Adducts in Frozen Tumor Sections

Materials:

  • Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)

  • Phosphate-buffered saline (PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Acetone, pre-chilled to 4°C

  • Blocking buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.1% Tween 20

  • Primary antibody: Mouse anti-pimonidazole monoclonal antibody (e.g., clone 4.3.11.3)

  • Secondary antibody: Cy3-conjugated goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Pimonidazole Administration (in vivo):

    • Prepare a fresh solution of pimonidazole hydrochloride in sterile 0.9% saline at a concentration of 10 mg/mL.

    • Inject the solution intraperitoneally (i.p.) into tumor-bearing mice at a dosage of 60 mg/kg body weight.

    • Allow pimonidazole to circulate and form adducts in hypoxic tissues for 60-90 minutes.

  • Tissue Collection and Sectioning:

    • Euthanize the mice and excise the tumors.

    • Immediately embed the fresh tumors in OCT compound and freeze in liquid nitrogen or isopentane pre-cooled with dry ice.

    • Store frozen blocks at -80°C until sectioning.

    • Using a cryostat, cut 5-10 µm thick sections and mount them on charged microscope slides.

  • Immunostaining:

    • Thaw the sections at room temperature for 10-20 minutes.

    • Fix the sections in pre-chilled acetone at 4°C for 10 minutes.

    • Air dry the slides and then wash three times for 5 minutes each with PBS.

    • Incubate the sections with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

    • Dilute the primary anti-pimonidazole antibody in blocking buffer (a starting dilution of 1:50 is recommended, but should be optimized).

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

    • Wash the sections three times for 5 minutes each with PBS.

    • Dilute the Cy3-conjugated secondary antibody in blocking buffer (e.g., 1:150 dilution).

    • Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the sections three times for 5 minutes each with PBS, protected from light.

    • Incubate with DAPI solution for 5 minutes for nuclear counterstaining.

    • Rinse briefly with PBS.

    • Mount the coverslips using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope with appropriate filters for Cy3 (pimonidazole) and DAPI (nuclei).

    • Capture images and quantify the hypoxic fraction by measuring the area of pimonidazole-positive staining relative to the total tumor area using image analysis software (e.g., ImageJ).

¹⁸F-Fluoromisonidazole (¹⁸F-FMISO) is the most widely used PET tracer for imaging tumor hypoxia.[8] Its mechanism of action is similar to pimonidazole, where it is reductively trapped in hypoxic cells. PET imaging with ¹⁸F-FMISO provides a non-invasive, quantitative assessment of hypoxia in preclinical models and clinical settings.

Protocol: PET/CT Imaging of Tumor Hypoxia in a Xenograft Model using ¹⁸F-FMISO

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts)

  • ¹⁸F-FMISO (sterile solution for injection)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before ¹⁸F-FMISO injection to reduce background signal.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Position the animal on the scanner bed.

  • ¹⁸F-FMISO Administration and Uptake:

    • Administer approximately 5.5-7.4 MBq (150-200 µCi) of ¹⁸F-FMISO via intravenous (e.g., tail vein) injection.

    • Allow for an uptake period of 2-4 hours. During this time, maintain the animal under anesthesia and keep it warm to ensure physiological stability.

  • PET/CT Imaging:

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for 10-20 minutes. For dynamic imaging, acquisition can start immediately after tracer injection.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle or blood pool from the heart).

    • Calculate the Standardized Uptake Value (SUV) for the tumor.

    • Determine the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio to quantify the extent of hypoxia. A T/M ratio > 1.2-1.4 is often considered indicative of hypoxia.[9]

Several fluorescent nitroaromatic probes have been developed for the real-time detection of hypoxia in live cells. These probes are typically non-fluorescent or weakly fluorescent until the nitro group is reduced under hypoxic conditions, leading to the release of a highly fluorescent species.

Protocol: Assessing Cellular Hypoxia using a Nitronaphthalimide-Based Fluorescent Probe (e.g., NIB) and Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Nitronaphthalimide-based fluorescent probe (e.g., NIB, 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzaldehyde)

  • Hypoxia chamber or incubator (e.g., 1% O₂)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the probe in cell culture medium to the desired final concentration (e.g., 5-10 µM).

    • Replace the medium in the wells with the probe-containing medium.

    • Incubate one set of plates under normoxic conditions (21% O₂) and another set under hypoxic conditions (e.g., 1% O₂) for 4-6 hours.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells twice with PBS.

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension and resuspend the pellet in ice-cold flow cytometry buffer (e.g., PBS with 2% FBS).

    • If required, perform a live/dead cell stain according to the manufacturer's protocol.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for the fluorophore.

    • Gate on the live, single-cell population.

    • Compare the fluorescence intensity of cells incubated under hypoxic conditions to those from normoxic conditions.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity as a measure of hypoxia.

Hypoxia-Activated Prodrugs (HAPs) for Targeted Therapy

The efficacy of HAPs is evaluated through a series of in vitro and in vivo assays to determine their hypoxia-selective cytotoxicity and anti-tumor activity.

Mechanism of Action for Hypoxia-Activated Prodrugs:

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions HAP HAP Nitro Radical Anion Nitro Radical Anion HAP->Nitro Radical Anion 1e- Reduction Re-oxidation Re-oxidation Nitro Radical Anion->Re-oxidation Re-oxidation->HAP O2 HAP_hypoxia HAP Nitro Radical Anion_hypoxia Nitro Radical Anion HAP_hypoxia->Nitro Radical Anion_hypoxia 1e- Reduction Further Reduction Further Reduction Nitro Radical Anion_hypoxia->Further Reduction Active Cytotoxic Drug Active Cytotoxic Drug Further Reduction->Active Cytotoxic Drug Drug Release Cell Death Cell Death Active Cytotoxic Drug->Cell Death

References

Troubleshooting & Optimization

Optimizing HPLC separation of HC Yellow no. 15 and its impurities.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HC Yellow No. 15

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound and its potential impurities.

Frequently Asked Questions (FAQs)

1. What is a good starting point for an HPLC method for this compound?

A good starting point for separating this compound, a polar aromatic compound, is a reversed-phase HPLC (RP-HPLC) method. A C18 column is a common and effective choice for the stationary phase.[1][2] The mobile phase can consist of a mixture of an aqueous buffer (like ammonium acetate or phosphate) and an organic modifier such as acetonitrile or methanol.[1][3] A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating the main compound from its impurities.[1][4]

2. What are the likely impurities I might see with this compound?

Impurities in hair dye formulations can originate from starting materials, by-products of synthesis, or degradation products.[5] For this compound, potential impurities could include precursors used in its synthesis, such as aminophenols and phenylenediamines, or related compounds formed during the manufacturing process.[6] It is also possible to see isomers or compounds with slight variations in their functional groups.

3. Why am I seeing poor peak shape (tailing or fronting) for my analyte?

Poor peak shape is a common issue in HPLC.[7]

  • Peak Tailing is often caused by strong interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[8] This is common for basic compounds. Tailing can also result from column contamination or overloading.[9]

  • Peak Fronting is less common but can occur when the sample is overloaded on the column or when the sample solvent is stronger than the mobile phase.[8][10]

4. How can I improve the resolution between this compound and a closely eluting impurity?

To improve resolution, you can modify several HPLC parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous buffer can significantly impact selectivity.[11] A 10% change in the organic modifier can alter retention by a factor of 2-3.[11]

  • pH of the Mobile Phase: For ionizable compounds, changing the pH of the mobile phase can alter their retention time and improve separation.[12][13] It's recommended to work at a pH at least one unit away from the analyte's pKa.[13]

  • Gradient Slope: In gradient elution, a shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry: Switching to a different stationary phase (e.g., a C8 or a phenyl column) can provide different selectivity.

5. My retention times are shifting from one injection to the next. What is the cause?

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases or after a shutdown.[8]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.[10] Ensure accurate measurements and thorough mixing.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[9] Using a column oven provides a stable temperature environment.

  • Pump and System Issues: Leaks in the HPLC system, worn pump seals, or malfunctioning check valves can cause flow rate inconsistencies, leading to variable retention times.[10]

Troubleshooting Guides

Guide 1: Addressing Poor Peak Shape

This guide addresses common peak shape issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: The analyte may be interacting with active silanol groups on the silica support of the column.[8]- Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4).- Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.- Use a modern, end-capped, high-purity silica column.
Column Overload: Injecting too much sample can saturate the stationary phase.[9][10]- Reduce the injection volume or dilute the sample.
Column Contamination: Buildup of impurities on the column frit or packing material.[9]- Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.[7]
Peak Fronting Sample Solvent Effects: The sample is dissolved in a solvent stronger than the mobile phase.- Dissolve the sample in the initial mobile phase whenever possible.[10]
Column Overload: Severe overloading can also lead to fronting.- Reduce the injection volume or sample concentration.
Split or Broad Peaks Void in the Column: A void or channel has formed at the head of the column.- Reverse-flush the column (if permitted by the manufacturer).- If the issue is not resolved, the column may need to be replaced.[7]
Partially Blocked Frit: Particulates from the sample or system have blocked the column inlet frit.[7]- Use an in-line filter and ensure samples are filtered before injection.- Reverse-flush the column to dislodge particulates.[7]
Guide 2: Optimizing Separation Resolution

This guide provides a systematic approach to improving the separation between this compound and its impurities.

Parameter Strategy for Optimization Expected Outcome
Mobile Phase Strength Adjust Organic Modifier % (Acetonitrile/Methanol): Systematically vary the percentage of the organic solvent in the mobile phase.- Increasing the organic content will decrease retention times.[11]- Fine-tuning the percentage can improve the selectivity between co-eluting peaks.
Mobile Phase pH Modify Buffer pH: Adjust the pH of the aqueous portion of the mobile phase, ideally keeping it within the stable range of the column (typically pH 2-8 for silica-based columns).[13]- Changes the ionization state of acidic or basic analytes, altering their retention and potentially improving separation.[12]
Buffer Concentration Adjust Buffer Strength: A typical starting concentration for buffers like phosphate or acetate is 20-50 mM.[14][15]- Adequate buffering ensures a stable pH and can minimize peak tailing for ionizable compounds by maintaining a consistent ionization state.[8]
Gradient Profile Modify Gradient Slope: For gradient methods, try a shallower gradient (slower increase in organic solvent over time).- Increases the separation window for closely eluting compounds, leading to better resolution.
Temperature Adjust Column Temperature: Use a column oven to control the temperature (e.g., 30-40 °C).- Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and slightly shorter retention times. It can also alter selectivity.
Flow Rate Optimize Flow Rate: While typically set at 1.0 mL/min for a 4.6 mm ID column, small adjustments can be made.- Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.

Experimental Protocols

Protocol 1: Suggested HPLC Method for this compound

This protocol provides a starting point for the analysis. Optimization will likely be required.

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B (linear gradient)

    • 25-30 min: 70% B (hold)

    • 30-31 min: 70% to 10% B (return to initial)

    • 31-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (a PDA detector is recommended to identify suitable wavelengths for impurities).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

Visualizations

Workflow for Troubleshooting Poor HPLC Resolution

G cluster_0 Troubleshooting Poor Resolution cluster_isocratic Isocratic Method cluster_gradient Gradient Method Start Poor Resolution Observed CheckMethod Isocratic or Gradient? Start->CheckMethod Iso_Strength Adjust % Organic (e.g., +/- 5%) CheckMethod->Iso_Strength Isocratic Grad_Slope Decrease Gradient Slope (make it shallower) CheckMethod->Grad_Slope Gradient Iso_pH Adjust Mobile Phase pH (if analyte is ionizable) Iso_Strength->Iso_pH Iso_Solvent Change Organic Solvent (e.g., ACN to MeOH) Iso_pH->Iso_Solvent CheckColumn Is Resolution Still Poor? Iso_Solvent->CheckColumn Grad_Initial Lower Initial % Organic Grad_Slope->Grad_Initial Grad_pH Adjust Mobile Phase pH Grad_Initial->Grad_pH Grad_pH->CheckColumn ChangeColumn Consider Different Column (e.g., different phase or length) CheckColumn->ChangeColumn Yes End Resolution Optimized CheckColumn->End No ChangeColumn->End

Caption: A decision tree for troubleshooting poor resolution in HPLC.

Relationship Between HPLC Parameters and Separation Outcome

G cluster_inputs Adjustable Parameters (Inputs) cluster_outputs Chromatographic Results (Outputs) p1 Mobile Phase (% Organic) o1 Retention Time p1->o1 Strongly Affects o2 Resolution p1->o2 Affects p2 Mobile Phase pH p2->o1 Affects (Ionizables) p2->o2 Affects (Ionizables) o3 Peak Shape p2->o3 Affects (Ionizables) p3 Flow Rate p3->o1 Inversely Affects p3->o2 Slightly Affects o4 Backpressure p3->o4 Directly Affects p4 Temperature p4->o1 Slightly Affects p4->o2 Can Affect p4->o4 Inversely Affects p5 Column Chemistry p5->o1 Strongly Affects p5->o2 Strongly Affects p5->o3 Affects

Caption: Key HPLC parameters and their impact on separation results.

References

Technical Support Center: Improving the Stability of HC Yellow No. 15 in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of HC Yellow No. 15 in hair dye formulations.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the formulation and stability testing of hair dyes containing this compound.

Issue 1: Rapid Color Fading Upon Exposure to Light

  • Question: My hair dye formulation with this compound shows significant color loss after a short period of light exposure. What are the potential causes and how can I mitigate this?

  • Answer: Rapid photodegradation of this compound is a common issue stemming from its nitroaromatic chemical structure, which is susceptible to UV radiation. The degradation is often initiated by the formation of reactive oxygen species (ROS).

    Troubleshooting Steps:

    • Incorporate a UV Absorber: Add a UV-absorbing agent to the formulation to filter out harmful UV radiation.

    • Optimize Antioxidant System: Ensure an adequate concentration of a suitable antioxidant is present to scavenge free radicals. A combination of antioxidants can sometimes provide synergistic protection.

    • Control Formulation pH: The stability of HC dyes can be pH-dependent. Evaluate the color stability at different pH levels within the acceptable range for hair dye applications (typically between 6 and 8 for semi-permanent dyes) to identify the optimal pH for this compound.[1][2][3]

    • Chelating Agents: Metal ions can catalyze photodegradation. The inclusion of a chelating agent will bind these ions and improve stability.[4][5]

Issue 2: Color Shift or Degradation During Storage at Elevated Temperatures

  • Question: I am observing a color shift and a decrease in the concentration of this compound in my formulation during accelerated stability testing at 40-45°C. What is causing this instability?

  • Answer: Thermal degradation of this compound can occur, leading to a loss of color intensity and a potential shift in shade. This can be exacerbated by other ingredients in the formulation.

    Troubleshooting Steps:

    • Evaluate Antioxidant Efficacy: The chosen antioxidant may not be effective at elevated temperatures. Consider screening different antioxidants or using a blend to enhance thermal stability.

    • Assess Ingredient Compatibility: Certain raw materials in your base formulation might be reacting with the dye at higher temperatures. Conduct compatibility studies by storing the dye with individual components of your formulation.

    • Optimize pH: As with photostability, thermal stability can also be pH-dependent. Determine the optimal pH for thermal stability.[1][3]

    • Packaging Selection: Ensure the packaging is inert and does not interact with the formulation. Opaque packaging can also offer protection from light, which can have a synergistic degradative effect with heat.

Issue 3: Inconsistent Results in HPLC Analysis of this compound

  • Question: My HPLC results for the quantification of this compound are not reproducible. What could be the reasons for this variability?

  • Answer: Inconsistent HPLC results can stem from sample preparation, chromatographic conditions, or the inherent instability of the analyte.

    Troubleshooting Steps:

    • Sample Preparation: HC dyes can be unstable in solution. Prepare samples fresh and protect them from light before injection. The use of an antioxidant in the sample solvent can also help.

    • Mobile Phase Optimization: The pH of the mobile phase can affect the retention time and peak shape of HC dyes. Ensure the mobile phase is buffered and its pH is consistent.

    • Column Selection: A C18 column is commonly used for the analysis of hair dyes. However, depending on the specific formulation, other stationary phases might provide better separation and reproducibility.

    • Use of a Diode Array Detector (DAD): A DAD allows for the monitoring of the entire UV-Vis spectrum of the eluting peaks, which can help in peak identification and purity assessment, thus improving the reliability of the quantification.[6][7][8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound, being a nitroaromatic compound, likely degrades via photoreduction or oxidation.[10][11][12][13] Under the influence of UV light and in the presence of oxygen, highly reactive hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. Another potential pathway is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which can lead to the formation of colorless or differently colored byproducts.

Q2: What are the recommended concentrations for antioxidants and chelating agents in a hair dye formulation containing this compound?

A2: The optimal concentration will depend on the specific formulation and the anticipated environmental stressors. However, typical starting concentrations are:

  • Antioxidants: 0.01% to 0.5% (w/w). Common choices include Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), and botanical extracts.[14]

  • Chelating Agents: 0.05% to 0.2% (w/w). EDTA and its salts (e.g., Disodium EDTA, Tetrasodium EDTA) and phytic acid are frequently used.

Q3: How does the pH of the formulation affect the stability of this compound?

A3: The pH of a hair dye formulation can significantly influence the stability of semi-permanent dyes like this compound. An acidic pH (around 3-5) tends to close the hair cuticle, which can improve color retention after dyeing.[1][15] However, the intrinsic stability of the dye molecule itself might be optimal at a different pH. It is crucial to conduct stability studies at various pH levels (e.g., 5, 6.5, 8) to find the best balance between dye stability in the product and its performance on hair.[1][3]

Q4: Can I use a combination of different antioxidants to improve stability?

A4: Yes, using a combination of antioxidants can be beneficial. Some antioxidants can exhibit synergistic effects. For example, Vitamin C can regenerate Vitamin E, allowing it to continue scavenging free radicals.[16] A blend of water-soluble and oil-soluble antioxidants may also provide broader protection in an emulsion-based hair dye.

Section 3: Experimental Protocols & Data

Protocol 1: Accelerated Photostability Testing

Objective: To assess the stability of a hair dye formulation containing this compound under intense light exposure.

Methodology:

  • Prepare the hair dye formulation containing this compound.

  • Package the formulation in a transparent, chemically inert container (e.g., quartz cuvette or clear glass vial).

  • Place the samples in a photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (combining visible and UV outputs).

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

  • Include a control sample wrapped in aluminum foil to protect it from light, stored under the same temperature and humidity conditions.

  • At specified time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw aliquots of the samples.

  • Analyze the concentration of this compound in each sample using a validated HPLC-DAD method.

  • Measure the color change of the formulation using a colorimeter (CIELAB Lab* values).

Protocol 2: HPLC-DAD Method for Quantification of this compound

Objective: To accurately quantify the concentration of this compound in a hair dye formulation.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.02 M ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound and collect spectral data across a range (e.g., 200-600 nm) to ensure peak purity.

  • Sample Preparation: Accurately weigh a portion of the hair dye formulation, dissolve it in a suitable solvent (e.g., mobile phase or a methanol/water mixture), and dilute to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

Data Presentation

Table 1: Representative Stability Data for this compound Formulation under Photostability Testing

FormulationExposure Time (hours)This compound Concentration (%)Color Change (ΔE*ab)
Control (No Stabilizers) 01000
6758.2
125215.6
242825.1
With Antioxidant (0.2%) 01000
6922.5
12855.1
24788.9
With Antioxidant (0.2%) + Chelating Agent (0.1%) 01000
6981.1
12952.3
24914.0

Note: The data presented is representative and will vary depending on the specific formulation and testing conditions.

Table 2: Recommended Starting Concentrations for Stabilizers

Stabilizer TypeExampleRecommended Starting Concentration (w/w)
Antioxidant (Water-Soluble) Ascorbic Acid0.05 - 0.2%
Antioxidant (Oil-Soluble) Tocopherol (Vitamin E)0.1 - 0.5%
Chelating Agent Disodium EDTA0.05 - 0.1%
UV Absorber Benzophenone-40.1 - 1.0%

Section 4: Visualizations

Degradation_Pathway cluster_degradation Degradation Reactions HC_Yellow This compound (Nitroaromatic Compound) Oxidation Oxidation (Hydroxylation, Ring Opening) HC_Yellow->Oxidation ROS Attack Reduction Reduction (Nitro to Amino Group) HC_Yellow->Reduction UV_Light UV Light / Heat ROS Reactive Oxygen Species (ROS) (e.g., •OH) UV_Light->ROS Metal_Ions Metal Ions (e.g., Fe²⁺, Cu²⁺) (Catalyst) Metal_Ions->ROS Degradation_Products Degradation Products (Colorless or Different Color) Oxidation->Degradation_Products Reduction->Degradation_Products

Caption: Proposed degradation pathway of this compound.

Troubleshooting_Workflow cluster_solutions Solutions Start Start: Unstable Hair Dye Formulation Check_Antioxidant 1. Evaluate Antioxidant System Start->Check_Antioxidant Check_Chelator 2. Assess Need for Chelating Agent Check_Antioxidant->Check_Chelator If still unstable Add_Antioxidant Increase/Change Antioxidant Check_Antioxidant->Add_Antioxidant Check_pH 3. Optimize Formulation pH Check_Chelator->Check_pH If still unstable Add_Chelator Incorporate Chelating Agent Check_Chelator->Add_Chelator Check_Packaging 4. Review Packaging Check_pH->Check_Packaging If still unstable Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH Check_Packaging->Start If still unstable, reformulate base Stable_Formulation Stable Formulation Achieved Check_Packaging->Stable_Formulation If stable Change_Packaging Use Opaque/Inert Packaging Check_Packaging->Change_Packaging

Caption: Troubleshooting workflow for stabilizing this compound.

References

Troubleshooting matrix effects in LC-MS/MS analysis of hair dyes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of hair dyes.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in the LC-MS/MS analysis of complex matrices like hair. This guide provides a systematic approach to identifying and mitigating these effects.

Diagram: Troubleshooting Workflow for Matrix Effects

TroubleshootingWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategies cluster_3 Phase 4: Verification A Problem: Poor Peak Shape, Inconsistent Results, or Low Recovery B Perform Post-Column Infusion Experiment A->B C Analyze Matrix Blanks A->C D Significant Ion Suppression/Enhancement Observed? B->D E Interfering Peaks in Matrix Blanks? C->E F Optimize Sample Preparation D->F G Improve Chromatographic Separation D->G H Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->H I Employ Matrix-Matched Calibrants D->I E->F E->G J Dilute Sample Extract F->J K Re-evaluate Matrix Effect F->K G->K L Method Validation H->L I->L J->K K->L Successful Mitigation

Caption: A stepwise workflow for identifying, diagnosing, and mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What are the most common sources of matrix effects in hair analysis?

A1: The primary sources of matrix effects in hair analysis are endogenous components of the hair itself, such as keratin and melanin, as well as exogenous substances from hair care products. Shampoos and conditioners can leave residues of quaternary ammonium salts, which are known to cause significant ion suppression.[1] Other sources include lipids, salts, and environmental contaminants that may be present on or within the hair shaft.

Q2: I'm observing significant ion suppression for my target hair dye. What's the first step in troubleshooting?

A2: The first step is to evaluate your sample preparation method. A simple and often effective strategy is to dilute the sample extract.[2] This reduces the concentration of interfering matrix components along with the analyte. If dilution compromises the sensitivity of your assay, you should consider more rigorous sample cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

Q3: Can you provide a starting protocol for extracting aromatic amine hair dyes from hair?

A3: A common method involves ultrasonic extraction with an organic solvent. Here is a general protocol:

  • Weigh approximately 1g of the well-mixed hair sample into a 20-mL volumetric flask.[3]

  • Add 15 mL of a 50% methanol solution containing 0.1% ascorbic acid (to prevent oxidation).[3]

  • Sonicate the sample for 30 minutes.[3]

  • Bring the flask to volume with the extraction solution.[3]

  • Filter the extract through a 0.22 μm PTFE membrane filter before LC-MS/MS analysis.[3]

For dyes formed by in-situ oxidation, an alternative extraction can be performed using a mixture of dichloromethane and trifluoroacetic acid (75:25 v/v).[1]

Chromatography & Internal Standards

Q4: How can I use chromatography to reduce matrix effects?

A4: Optimizing your chromatographic separation can help to resolve your analyte of interest from co-eluting matrix components.[4] This can be achieved by:

  • Modifying the mobile phase gradient: A shallower gradient can improve the separation of closely eluting compounds.

  • Changing the stationary phase: A column with a different chemistry, such as a polar-embedded phase, can offer different selectivity for polar hair dyes and interferences.[5]

  • Using a guard column: This can help to trap some of the matrix components before they reach the analytical column.

Q5: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A5: A SIL-IS is highly recommended for quantitative bioanalysis as it can effectively compensate for matrix effects.[6] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar extraction recovery and ionization suppression or enhancement. However, be aware that deuterium-labeled standards may sometimes exhibit slightly different retention times than the native analyte.[6]

Q6: What if a SIL-IS is not available for my target hair dye?

A6: If a SIL-IS is not available or is cost-prohibitive, a structural analog can be used as an internal standard.[6] However, it is crucial to validate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response. Another approach is to use matrix-matched calibrants, where the calibration standards are prepared in a blank matrix that is as close as possible to the actual samples.[2]

Data Interpretation & Validation

Q7: How do I quantitatively assess the matrix effect?

A7: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q8: My recovery is low, but the matrix effect seems acceptable. What could be the issue?

A8: Low recovery is often related to the efficiency of the extraction process. If your matrix effect is within an acceptable range (typically 85-115%), then the issue likely lies in the sample preparation steps. You should re-evaluate your extraction solvent, pH, and extraction time to ensure that the analyte is being efficiently removed from the hair matrix.

Quantitative Data Summary

The following tables provide a summary of recovery data for various hair dyes using different analytical methods. This data can be used as a reference for expected performance and for comparison of different techniques.

Table 1: Recovery of Aromatic Amines and Other Hair Dyes from Hair Dye Products

AnalyteExtraction MethodRecovery (%)Reference
11 Kinds of Hair DyesUltrasonic extraction with methanol79.4 - 109.2[7]
Aromatic AminesIon-pair extraction with bis-2-ethylhexylphosphate92.2 - 98.4[8][9]
13 Banned ColorantsMethanol extraction81.7 - 102.0[7]

Table 2: Recovery of Semi-Permanent Hair Dyes from Wash Water

AnalyteExtraction MethodRecovery (%)Reference
Basic Blue 99Direct injectionNot specified[10][11]
Basic Brown 16Direct injectionNot specified[10][11]
Basic Red 76Direct injectionNot specified[10][11]
Basic Yellow 57Direct injectionNot specified[10][11]
Acid Violet 43Direct injectionNot specified[10][11]

Note: The recovery for direct injection methods is assumed to be close to 100% as there is no extraction step.

Experimental Protocols

Protocol 1: Ultrasonic Extraction of Aromatic Amines from Hair

This protocol is adapted from a method for analyzing aromatic amines in hair dye products and can be applied to hair samples.

1. Sample Preparation: a. Cut hair samples into small segments (1-3 mm). b. Accurately weigh approximately 1 g of the homogenized hair sample into a 20-mL volumetric flask.

2. Extraction: a. Add 15 mL of 50% methanol containing 0.1% ascorbic acid to the flask.[3] b. Sonicate the mixture for 30 minutes in an ultrasonic bath.[3] c. Allow the sample to cool to room temperature. d. Add 50% methanol with 0.1% ascorbic acid to the 20-mL mark.[3] e. Mix thoroughly.

3. Final Preparation: a. Filter the extract through a 0.22 μm PTFE syringe filter into an autosampler vial.[3] b. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Extraction of Oxidized Hair Dyes from Hair Wefts

This protocol is suitable for the analysis of permanent hair dyes that have been formed through an oxidative process on the hair.

1. Sample Preparation: a. Wash and dry the dyed hair wefts to remove external contaminants. b. Accurately weigh a portion of the hair weft.

2. Extraction: a. Submerge the hair weft in a solution of dichloromethane:trifluoroacetic acid (75:25 v/v).[1] b. Agitate the sample for a sufficient time to extract the dyes. c. Remove the hair weft from the extraction solvent.

3. Final Preparation: a. Evaporate the solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. c. Filter the reconstituted sample if necessary.

Signaling Pathways & Logical Relationships

Diagram: Ionization Suppression Mechanism

IonSuppression ESI_Source Electrospray Ionization (ESI) Source Droplet Charged Droplet ESI_Source->Droplet Nebulization & Charging Analyte_Ion Analyte Ion [A+H]+ Droplet->Analyte_Ion Solvent Evaporation Matrix_Ion Matrix Ion [M+H]+ Droplet->Matrix_Ion Competition for Charge & Surface Access Detector Mass Spectrometer Detector Analyte_Ion->Detector Detection Matrix_Ion->Analyte_Ion Suppresses Analyte Ionization Matrix_Ion->Detector Co-elution & Interference

References

Enhancing the solubility of HC Yellow no. 15 for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HC Yellow No. 15. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols for working with this compound, focusing on enhancing its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, also known by its IUPAC name 4-(2-Hydroxyethyl)amino]-3-nitrobenzamide, is a small molecule used as a direct dye in semi-permanent hair coloring products.[1] Its key chemical properties are summarized in the table below. Like many organic dyes, it is expected to have low aqueous solubility, which can present challenges in biological assays.

PropertyValueSource
Chemical Formula C₉H₁₁N₃O₄PubChem[2][3]
Molecular Weight 225.20 g/mol PubChem[2][3]
IUPAC Name 4-(2-hydroxyethylamino)-3-nitrobenzamidePubChem[2]
Predicted logP 0.5PubChem[2]

Q2: What is the best solvent to use for preparing a stock solution of this compound?

A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for poorly water-soluble compounds. It is miscible with most aqueous media and is generally tolerated by many cell lines at low final concentrations (typically ≤0.5%). It is critical to first prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) before making further dilutions.

Q3: What is the maximum final concentration of an organic solvent, like DMSO, that is safe for my cells?

A3: The tolerance of cell lines to organic solvents varies significantly. For most cell lines, a final DMSO concentration of 0.1% to 0.2% is considered safe and has minimal effect on cell viability.[4] However, some robust cell lines may tolerate up to 0.5% or even 1.0%. It is highly recommended to perform a vehicle control experiment to determine the maximum solvent concentration your specific cell line can tolerate without showing cytotoxicity or other adverse effects.

Q4: My compound precipitates when I add it to my aqueous cell culture medium. Why is this happening?

A4: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. This is a common problem when diluting a stock solution from an organic solvent into an aqueous medium. The organic solvent disperses, and the poorly soluble compound crashes out of the solution.[4] To avoid this, ensure the final concentration of your compound in the assay medium is below its aqueous solubility limit and that the dilution is performed with vigorous mixing.

Troubleshooting Guides

Problem: My this compound powder will not dissolve in my aqueous buffer.

Possible Cause Suggested Solution
Low Aqueous Solubility This compound is an organic molecule with low predicted water solubility. It is not recommended to dissolve it directly in aqueous buffers.
Solution Prepare a high-concentration primary stock solution in an organic solvent like 100% DMSO. See the protocol section for detailed steps.

Problem: My compound precipitates after diluting the DMSO stock into my cell culture medium.

Possible Cause Suggested Solution
Final concentration is too high The final concentration of this compound in the medium exceeds its solubility limit.
Solution 1 Decrease the final working concentration of the compound.
Solution 2 Perform a solubility test to determine the maximum achievable concentration in your specific medium before precipitation occurs (see protocol below).
Poor mixing technique Adding the DMSO stock directly into the bulk medium without adequate mixing can cause localized high concentrations and immediate precipitation.[4]
Solution Add the DMSO stock dropwise into the medium while vortexing or stirring vigorously to ensure rapid dispersion. Alternatively, pre-mix the DMSO stock with a small volume of medium before adding it to the final culture volume.
Presence of serum proteins In some cases, compounds can bind to proteins in fetal bovine serum (FBS), which can either increase or decrease solubility.
Solution Test the solubility in both serum-free and serum-containing media to see if serum has an effect.

This troubleshooting flowchart can help guide your decision-making process when encountering precipitation.

G start Compound Precipitates in Assay Medium check_final_conc Is the final concentration of this compound known to be soluble? start->check_final_conc check_dmso_conc Is the final DMSO concentration ≤0.5% and known to be safe for cells? check_final_conc->check_dmso_conc Yes solubility_test Action: Perform a solubility test in your specific medium. check_final_conc->solubility_test No / Unsure check_mixing Was the stock added dropwise to vortexing medium? check_dmso_conc->check_mixing Yes vehicle_control Action: Run a vehicle (DMSO) toxicity control. check_dmso_conc->vehicle_control No / Unsure improve_mixing Action: Improve mixing. Add stock slowly to vortexing medium or pre-dilute. check_mixing->improve_mixing No end Proceed with Experiment check_mixing->end Yes lower_conc Action: Lower the final working concentration. lower_conc->end solubility_test->lower_conc vehicle_control->end improve_mixing->end

Caption: Troubleshooting flowchart for compound precipitation.

Data Presentation: Solvent Selection

When working with a new compound, selecting the right solvent is crucial. The table below lists common solvents for in vitro use. It is recommended to start with DMSO.

SolventTypical Stock Conc.Max Final Conc. in AssayNotes
DMSO 10 - 50 mM0.1% - 0.5%Most common, but can affect cell differentiation. Always run a vehicle control.[4]
Ethanol 10 - 50 mM≤ 0.5%Can be cytotoxic and may cause protein precipitation at higher concentrations.
Methanol 10 - 50 mM≤ 0.1%More cytotoxic than ethanol; generally used as a last resort.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 225.20 g/mol ).

  • Weigh Compound: Accurately weigh out 2.25 mg of this compound powder using an analytical balance.

  • Add Solvent: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of 100% cell-culture grade DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Determining Maximum Solubility in Assay Medium

This workflow helps determine the highest concentration of this compound that can be achieved in your final assay medium without precipitation.

G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Create Serial Dilutions in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM) prep_stock->serial_dilute add_to_medium Add 2 µL of each dilution to 198 µL of assay medium (1:100 dilution) serial_dilute->add_to_medium incubate Incubate at 37°C for 1-2 hours add_to_medium->incubate observe Visually inspect for precipitate under a microscope incubate->observe determine_max Identify highest concentration with NO precipitate observe->determine_max define_working Set max working concentration below this limit determine_max->define_working

Caption: Experimental workflow for determining compound solubility.

Detailed Steps for Solubility Determination:

  • Prepare Stock and Dilutions: Prepare a 10 mM stock of this compound in 100% DMSO as described in Protocol 1. Then, perform serial dilutions in 100% DMSO to create 5 mM, 2 mM, and 1 mM solutions.

  • Prepare Assay Medium: Aliquot 198 µL of your final assay medium (e.g., DMEM + 10% FBS) into wells of a 96-well plate or into microcentrifuge tubes.

  • Add Compound: Add 2 µL of each DMSO stock dilution (10, 5, 2, 1 mM) to the 198 µL of medium. This creates a 1:100 dilution and final compound concentrations of 100, 50, 20, and 10 µM, respectively, each in 1% DMSO. Also, prepare a "vehicle only" control with 2 µL of 100% DMSO.

  • Mix and Incubate: Mix well by pipetting. Incubate the plate/tubes under your standard assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours, which is a typical pre-incubation time for many assays.

  • Observe: After incubation, visually inspect each sample for signs of precipitation (cloudiness, crystals, film). For a more sensitive assessment, transfer a small amount to a slide and check under a microscope.

  • Determine Limit: The highest concentration that remains clear and free of precipitate is your approximate solubility limit under these conditions. It is best practice to use a maximum working concentration that is at least 2-fold below this observed limit to ensure solubility during your experiments.

References

Addressing peak tailing in the chromatographic analysis of polar nitro compounds.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of polar nitro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for polar nitro compounds in reversed-phase HPLC?

Peak tailing for polar nitro compounds, such as nitrophenols and nitroanilines, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits include:

  • Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with polar analytes through hydrogen bonding.[1][2] At mid-range pH, these silanols can become ionized (Si-O⁻), leading to strong electrostatic interactions with any positively charged or highly polar analytes, causing delayed elution and tailing peaks.[2]

  • Trace Metal Contamination: The silica matrix of the column packing can contain trace metals like iron or aluminum. These metals can act as active sites, increasing the acidity of neighboring silanol groups and exacerbating peak tailing.[2]

  • Mismatched Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the polar nitro compound and the stationary phase silanols. An improperly chosen pH can lead to multiple analyte forms in equilibrium or enhance silanol interactions, resulting in poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion, which can manifest as tailing.[1]

  • Physical Issues: Problems such as a void at the column inlet, poorly packed columns, or excessive extra-column volume (e.g., long tubing) can disrupt the sample band, leading to tailing for all peaks in the chromatogram.[1]

Q2: Why are polar nitro compounds particularly susceptible to peak tailing?

Polar nitro compounds often possess functional groups like hydroxyl (-OH) or amino (-NH2) groups in addition to the nitro (-NO2) group. These functional groups are capable of strong hydrogen bonding and can be ionized depending on the mobile phase pH. This makes them prone to secondary interactions with active sites on the stationary phase, such as residual silanols, leading to peak tailing.[1] For example, nitrophenols are acidic, while nitroanilines are basic, and their retention and peak shape are highly dependent on the mobile phase pH.

Q3: What is an acceptable peak tailing or asymmetry factor?

According to pharmacopeias like the USP and Ph. Eur., a symmetry factor between 0.8 and 1.8 is generally considered acceptable for quantification unless a specific method states otherwise.[3][4] A value greater than 1.2 is often indicative of significant tailing that may require investigation.[5] A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0.[5]

Q4: Can the sample solvent affect peak shape?

Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion and tailing.[1][3] Whenever possible, the sample should be dissolved in the initial mobile phase.[3]

Troubleshooting Guide

Issue 1: A specific polar nitro compound peak is tailing, but other peaks look symmetrical.

This scenario strongly suggests a chemical interaction between your analyte and the stationary phase.

Question: How can I reduce secondary silanol interactions for my polar nitro analyte?

Answer:

  • Adjust Mobile Phase pH: For acidic nitro compounds like nitrophenols, using a low pH mobile phase (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups on the column, minimizing secondary interactions. For basic nitro compounds like nitroanilines, a low pH will protonate the analyte, but it also effectively neutralizes the silanol surface.

  • Use a High-Purity, End-Capped Column: Modern Type B silica columns are manufactured with lower trace metal content and are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[2] This reduces the number of active sites available for secondary interactions.

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate or acetate) at a sufficient concentration (typically 25-50 mM) can help maintain a constant pH and can also mask residual silanol sites, improving peak shape.[6]

  • Select an Alternative Stationary Phase: If tailing persists, consider a column with a different selectivity.

    • Phenyl Phases: These are often recommended for aromatic compounds, including nitroaromatics, as they offer alternative selectivity through π-π interactions.[6]

    • Embedded Polar Group (e.g., RP-Amide, Shield RP): These phases have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols and improve the peak shape of polar compounds.[6]

    • Polymeric or Hybrid Columns: Columns packed with polymer-based or organo-silica hybrid particles offer different surface chemistry and can be more resistant to extreme pH values, providing an alternative to traditional silica columns.

Issue 2: All peaks in my chromatogram are tailing.

This generally points to a physical or system-wide problem rather than a specific chemical interaction.

Question: What should I check in my HPLC system if all peaks are tailing?

Answer:

  • Check for a Column Void: A void or channel in the packing material at the column inlet is a common cause of universal peak tailing. This can be caused by pressure shocks or operating at an inappropriate pH. Try reversing and flushing the column (if the manufacturer allows) or, more definitively, replace the column to see if the problem is resolved.[1]

  • Inspect for Blockages: A partially blocked inlet frit on the column or in-line filter can distort the flow path. Backflushing the column or replacing the frit/filter can solve this issue.

  • Minimize Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[3] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm) and that all fittings are made correctly to avoid dead volume.

  • Rule out Column Overload: As a simple test, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you may be overloading the column.[1]

Visualizing the Troubleshooting Process

Below are diagrams illustrating the logical workflow for troubleshooting peak tailing and the underlying chemical cause.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 check_void Check for Column Void / Damage q1->check_void Yes chem_issue Chemical Interaction Suspected q1->chem_issue No yes_path Yes check_blockage Inspect Frits / Tubing for Blockages check_void->check_blockage check_ecv Minimize Extra-Column Volume check_blockage->check_ecv replace_column Replace Column check_ecv->replace_column no_path No adjust_ph Adjust Mobile Phase pH chem_issue->adjust_ph change_column Use End-Capped or Alternative Phase Column adjust_ph->change_column add_modifier Increase Buffer Conc. or Add Modifier change_column->add_modifier optimize_sample Optimize Sample Solvent & Conc. add_modifier->optimize_sample

Caption: A logical workflow for troubleshooting peak tailing issues.

G cluster_surface Silica Surface (Stationary Phase) cluster_analyte Mobile Phase silanol Acidic Silanol Site (-Si-OH) interaction Secondary Interaction (Hydrogen Bonding) silanol->interaction nitro Polar Nitro Compound (e.g., Nitrophenol) nitro->interaction tailing Peak Tailing interaction->tailing Causes

Caption: Interaction between a polar analyte and an active silanol site.

Data Presentation

The following table summarizes the expected effects of key parameters on peak shape for polar nitro compounds and provides an example of optimized conditions for achieving good peak symmetry.

ParameterActionExpected Effect on Peak ShapeQuantitative Example: Analysis of Nitrophenols[3]
Mobile Phase pH Lower pH (e.g., to 2.5-3.5)Improves. Suppresses silanol ionization, reducing secondary interactions.pH 5.0-5.25 (with acetate buffer) was used successfully for nitrophenols, indicating that full suppression is not always necessary if other conditions are optimized.
Column Chemistry Switch to a high-purity, end-capped, or alternative phase (e.g., Phenyl) column.Improves. Reduces the number of active silanol sites available for interaction.[2]A Chromolith RP-18e (monolithic silica) column was used.
Buffer Concentration Increase buffer concentration (e.g., from 10 mM to 50 mM).Improves. Enhances pH stability and helps mask residual silanol activity.[6]A buffer concentration of 50 mM (acetate) was found to be effective.
Column Temperature Increase temperature (e.g., from 25°C to 45°C).May Improve. Can improve mass transfer kinetics and reduce peak tailing, though selectivity may change.The analysis was performed at 45°C .
Flow Rate Optimize flow rate.Variable. A very high flow rate can sometimes lead to peak distortion.A flow rate of 3.0-4.0 mL/min was used with the monolithic column.
Resulting Peak Shape --Asymmetry Factors: 0.9 - 1.5 (within generally acceptable limits).

Experimental Protocols

Protocol 1: Optimized Isocratic HPLC Method for Nitrophenols

This protocol is based on a validated method developed for the rapid separation of phenol and several nitrophenols with good peak symmetry.[3]

1. Instrumentation and Columns:

  • HPLC system with UV detector.

  • Column: Chromolith Performance RP-18e (100 x 4.6 mm) or similar high-purity, end-capped C18 column.

2. Reagents and Mobile Phase Preparation:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Acetic Acid (Glacial)

  • Sodium Acetate

  • Mobile Phase Preparation (50 mM Acetate Buffer, pH 5.0): a. Dissolve an appropriate amount of sodium acetate in HPLC-grade water to make a 50 mM solution. b. Adjust the pH to 5.0 using glacial acetic acid. c. Mix the 50 mM acetate buffer (pH 5.0) with acetonitrile in a ratio of 80:20 (v/v) . d. Degas the final mobile phase using sonication or vacuum filtration before use.

3. Chromatographic Conditions:

  • Mobile Phase: 80:20 (v/v) 50 mM Acetate Buffer (pH 5.0) : Acetonitrile

  • Flow Rate: 3.0 mL/min (Note: Adjust for standard particle-packed columns, typically to 1.0 mL/min for a 4.6 mm ID column).

  • Column Temperature: 45°C

  • Detection Wavelength: Set to the absorbance maximum of the analytes (e.g., 254 nm or a specific wavelength for the nitrophenol of interest).

  • Injection Volume: 5-20 µL

4. Sample Preparation:

  • Prepare stock solutions of nitrophenol standards in methanol or acetonitrile.

  • Dilute the standards to the desired working concentration using the mobile phase as the diluent to prevent peak shape distortion.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Before running samples, inject a standard solution to verify system performance.

  • Check the retention time, resolution between critical pairs, and the peak asymmetry factor. The asymmetry factor should ideally be between 0.9 and 1.5.[3]

This comprehensive guide should assist researchers in effectively diagnosing and resolving issues with peak tailing during the analysis of polar nitro compounds.

References

Technical Support Center: Method Validation for Trace-Level Hair Dye Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals facing challenges in the method validation for trace-level analysis of hair dyes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation

Question: What are the primary challenges during sample preparation for trace-level hair dye analysis, and how can they be overcome?

Answer: The main challenges in sample preparation for analyzing trace levels of hair dyes in hair samples include:

  • External Contamination: Hair can be contaminated by environmental factors or personal care products like shampoos and bleaches, which can interfere with the analysis.[1] It is crucial to have a robust washing procedure to remove external contaminants without affecting the analytes of interest within the hair shaft. A common procedure involves washing the hair sample twice with a solvent like isopropanol.[2]

  • Matrix Effects: The complex hair matrix, composed of keratin, melanin, and other biological components, can significantly impact the analytical results.[3][4] These matrix components can interfere with the quantification of target analytes.[3] Cosmetic treatments such as bleaching and dyeing can alter the hair's internal matrix and affect drug or dye concentrations. To mitigate matrix effects, a liquid-liquid extraction procedure can be employed to separate the matrix components from the dye-forming compounds before analysis by techniques like RP-HPLC.[3][5]

  • Analyte Extraction: Efficiently extracting the target hair dye analytes from the hair matrix is critical for accurate quantification. The extraction process should be optimized to ensure complete recovery of the analytes. This often involves pulverizing the hair into a fine powder to increase the surface area for extraction.[2] Solvents like methanol are then used to draw the analytes out of the hair powder.[2]

Question: My analyte recovery is consistently low. What are the likely causes and troubleshooting steps?

Answer: Low analyte recovery during the extraction of hair dyes from hair samples can be attributed to several factors. Here’s a troubleshooting guide to address this issue:

  • Incomplete Hair Digestion/Homogenization: If the hair matrix is not sufficiently broken down, the solvent cannot effectively access and extract the target analytes.

    • Troubleshooting: Ensure the hair is finely ground into a powder.[2] Using a commercial grinder can help achieve a consistent and fine powder.[2] For certain analyses, enzymatic digestion or alkaline hydrolysis might be necessary to break down the keratin structure.

  • Inappropriate Extraction Solvent: The choice of solvent is critical for efficient extraction. The polarity and chemical properties of the solvent must be compatible with the target hair dye analytes.

    • Troubleshooting: Experiment with different solvents or solvent mixtures of varying polarities. For many organic hair dyes, methanol or a mixture of methanol and other organic solvents is effective.[2] Ultrasonic extraction can also enhance the extraction efficiency.[6][7]

  • Insufficient Extraction Time or Temperature: The extraction process may not be reaching equilibrium, leaving a portion of the analyte behind in the hair matrix.

    • Troubleshooting: Increase the extraction time and consider gentle heating to improve extraction kinetics. A rotator can be used for an extended period, such as 24 hours, to ensure thorough mixing and extraction.[2]

  • Analyte Degradation: Some hair dyes may be unstable under the extraction conditions (e.g., high temperature, extreme pH).

    • Troubleshooting: Evaluate the stability of your target analytes under the chosen extraction conditions. If degradation is suspected, consider using milder extraction methods, such as solid-phase extraction (SPE), or adjusting the pH of the extraction solvent.

2. Chromatography & Mass Spectrometry

Question: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I minimize these effects?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples like hair.[4] Here are several strategies to minimize ion suppression or enhancement:

  • Effective Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering components before the sample is introduced into the mass spectrometer.

    • Recommended Action: Implement a robust sample clean-up procedure. Solid-Phase Extraction (SPE) is highly effective at removing salts, proteins, and phospholipids, which are major contributors to matrix effects.[4] Liquid-liquid extraction is another viable option.[3]

  • Chromatographic Separation: Optimizing the chromatographic method can separate the analytes of interest from the co-eluting matrix components.

    • Recommended Action: Use a column with a different selectivity, such as a polar-embedded column, which can provide better retention and separation for polar analytes like many hair dyes.[8] Adjusting the gradient elution profile can also help to resolve the analytes from interfering matrix components.

  • Use of Internal Standards: Isotope-labeled internal standards are the gold standard for compensating for matrix effects.

    • Recommended Action: Whenever possible, use a stable isotope-labeled internal standard for each analyte. This internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Recommended Action: While this may compromise the limit of detection, a simple dilution of the final extract can sometimes be sufficient to mitigate matrix effects.

Question: How do I improve the sensitivity and achieve lower limits of detection (LOD) and quantification (LOQ) for trace-level hair dyes?

Answer: Achieving low detection and quantification limits is crucial for trace-level analysis. Consider the following approaches:

  • Optimize Mass Spectrometry Parameters: Fine-tuning the MS parameters is essential for maximizing signal intensity.

    • Recommended Action: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, ion source temperature, and gas flow rates.[9] For tandem mass spectrometry, optimize the collision energy for each analyte to ensure the most intense and stable product ions for Multiple Reaction Monitoring (MRM).[9]

  • Enhance Sample Pre-concentration: Increasing the concentration of the analyte in the final extract will improve sensitivity.

    • Recommended Action: Use a larger initial sample weight of hair if possible. During sample preparation, evaporate the extraction solvent to a smaller volume to concentrate the analytes.

  • Improve Chromatographic Peak Shape: Sharp, narrow chromatographic peaks lead to a better signal-to-noise ratio and thus lower detection limits.

    • Recommended Action: Use a high-efficiency UHPLC column with smaller particle sizes (e.g., sub-2 µm or superficially porous particles).[8] Ensure the mobile phase is compatible with the analyte and the column chemistry to prevent peak tailing.

  • Select the Right Analytical Technique: For some volatile and thermally stable hair dyes, Gas Chromatography-Mass Spectrometry (GC-MS) might offer better sensitivity than LC-MS.[6][7]

3. Method Validation Parameters

Question: What are the critical parameters to evaluate during the method validation of a new analytical procedure for hair dyes?

Answer: A comprehensive method validation ensures the reliability and accuracy of your analytical results. The essential parameters to evaluate include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10] This is particularly important for hair dye analysis due to the complex matrix and the potential for isomeric compounds.[11]

  • Accuracy: The closeness of the measured value to the true value.[10] It is typically assessed by analyzing spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[10] This is usually expressed as the relative standard deviation (RSD).

  • Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[12]

  • Recovery: The efficiency of the extraction procedure.[10] It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte.[4][10]

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of hair dyes using LC-MS/MS, compiled from various studies. These values can serve as a general guideline.

ParameterTypical Value RangeSource
Linearity (Correlation Coefficient, r²) ≥ 0.99[11]
Limit of Detection (LOD) 0.01 - 20 ng/mL[12]
Limit of Quantification (LOQ) 0.08 - 63 ng/mL[12]
Accuracy (% Recovery) 91 - 105%[12]
Precision (% RSD) < 15%[11][12]

Detailed Experimental Protocols

Protocol: LC-MS/MS Method for the Analysis of Oxidative Hair Dyes

This protocol provides a general framework. Specific parameters should be optimized for the target analytes and the instrument used.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of hair.

    • Wash the hair sample twice with 1 mL of isopropanol for one minute each time to remove external contamination.[2] Discard the washing solvent.

    • Dry the hair sample completely, for instance, in a fume hood for at least 48 hours.[2]

    • Pulverize the dried hair into a fine powder using a grinder.[2]

    • To the powdered hair sample, add an appropriate volume of extraction solvent (e.g., 1 mL of methanol containing an internal standard).

    • Vortex the sample and then place it on a rotator for 24 hours for thorough extraction.[2]

    • Centrifuge the sample and collect the supernatant.

    • The extraction process can be repeated to ensure complete recovery.[2]

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

  • LC-MS/MS Conditions (Example):

    • LC System: UHPLC system.

    • Column: A reversed-phase column suitable for polar compounds, such as a Poroshell 120 Bonus-RP (3.0 × 100 mm, 2.7 µm).[8]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient program should be optimized to achieve good separation of the target analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.[11]

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MS/MS Parameters: Optimize precursor ion, product ions, cone voltage, and collision energy for each analyte and internal standard.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing hair_sample Hair Sample Collection washing Washing (e.g., Isopropanol) hair_sample->washing drying Drying washing->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for trace-level hair dye analysis.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Strategies start High Matrix Effect Observed sample_cleanup Improve Sample Clean-up (SPE, LLE) start->sample_cleanup chromatography Optimize Chromatography (Column, Gradient) start->chromatography internal_standard Use Isotope-Labeled Internal Standard start->internal_standard dilution Dilute Sample Extract start->dilution result Reduced Matrix Effect & Accurate Quantification sample_cleanup->result chromatography->result internal_standard->result dilution->result

Caption: Troubleshooting guide for mitigating matrix effects.

References

Reducing interference in the spectroscopic analysis of complex mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spectroscopic Analysis of Complex Mixtures

Welcome to the Technical Support Center for Spectroscopic Analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common interference issues encountered during the analysis of complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in spectroscopic analysis?

A1: Interference in spectroscopic analysis can originate from several sources, broadly categorized as spectral, chemical, and instrumental.[1][2]

  • Spectral Interference: This occurs when the spectral lines or bands of the analyte of interest overlap with those of other components in the sample matrix.[3][4][5] This can lead to an artificially high signal, causing inaccurate quantification.[5]

  • Chemical Interference: These are chemical reactions that occur during sample introduction or atomization, altering the analyte's properties and affecting its measurement. Examples include the formation of stable compounds that are difficult to atomize.[1][3]

  • Matrix Effects: The overall composition of the sample (the "matrix") can influence the analyte signal. This can be due to physical properties like viscosity affecting sample uptake, or chemical components that suppress or enhance the analyte signal.[6][7][8][9]

  • Instrumental Interference: These interferences are caused by the instrument itself, such as noise from electronic components, fluctuations in the light source or detector, and contamination within the system.[1][10][11]

Q2: How can I identify the type of interference affecting my measurements?

A2: Identifying the specific type of interference is crucial for effective troubleshooting. A systematic approach is often the most effective.

  • Spike Recovery Test: Add a known amount of the analyte (a "spike") to your sample and measure the recovery. A recovery significantly different from 100% suggests the presence of matrix effects.[12]

  • Dilution Test: Diluting the sample can help determine if matrix effects are concentration-dependent. If the analyte concentration does not scale linearly with dilution, matrix effects are likely present.[3][8][13]

  • Blank Analysis: Analyzing a blank sample (containing all components except the analyte) can help identify spectral interference from the matrix or contamination in the reagents or instrument.

  • Wavelength Scanning: For techniques like UV-Vis or fluorescence spectroscopy, scanning a wider range of wavelengths can reveal unexpected peaks or shifts indicative of interfering substances.

  • Instrument Diagnostics: Modern spectrometers often have built-in diagnostic tools to check for issues like detector saturation, source instability, and other instrumental problems.[10]

Q3: What are chemometrics, and how can they help in reducing interference?

A3: Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data.[14] In spectroscopy, chemometric techniques are powerful tools for resolving spectral overlap and correcting for matrix effects.[14][15]

  • Multivariate Calibration: Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can build models that correlate spectral data with analyte concentration, even in the presence of interfering components.[15]

  • Spectral Deconvolution: Algorithms can be used to mathematically separate overlapping spectral signals from different components in a mixture.[1]

  • Multivariate Curve Resolution (MCR): This method can resolve the pure spectra and concentration profiles of individual components in a mixture without prior knowledge of their spectral signatures.[15]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification due to Spectral Overlap

Symptoms:

  • Inconsistent results across replicate measurements.

  • Quantification results are higher than expected.

  • Visible distortion or asymmetry in the analyte's spectral peak.

Troubleshooting Steps:

StepActionExpected Outcome
1 Select an Alternative Wavelength/Frequency Move the analysis to a region of the spectrum free from overlap from interfering species.[3][4]
2 Employ Background Correction Techniques Methods like deuterium arc or Zeeman background correction can help differentiate the analyte signal from the background.[3]
3 Utilize Higher Resolution Spectrometry A high-resolution spectrometer may be able to resolve closely spaced spectral lines.[1]
4 Implement Chemometric Methods Use spectral deconvolution or multivariate calibration to mathematically separate the overlapping signals.[1][15]
5 Sample Preparation Use techniques like extraction or chromatography to remove the interfering components before analysis.[16]

Logical Workflow for Troubleshooting Spectral Overlap:

Start Inaccurate Results & Poor Reproducibility CheckOverlap Suspect Spectral Overlap? Start->CheckOverlap AltWavelength Select Alternative Wavelength CheckOverlap->AltWavelength Yes BackgroundCorrection Apply Background Correction AltWavelength->BackgroundCorrection Unsuccessful Resolved Issue Resolved AltWavelength->Resolved Successful HighRes Use High-Resolution Spectrometer BackgroundCorrection->HighRes Unsuccessful BackgroundCorrection->Resolved Successful Chemometrics Employ Chemometric Methods HighRes->Chemometrics Unsuccessful HighRes->Resolved Successful SamplePrep Perform Sample Cleanup Chemometrics->SamplePrep Unsuccessful Chemometrics->Resolved Successful SamplePrep->Resolved Successful

Caption: Troubleshooting workflow for spectral overlap.

Issue 2: Signal Suppression or Enhancement due to Matrix Effects

Symptoms:

  • Low or high spike recovery values.

  • Non-linear calibration curves.

  • Results vary significantly with sample dilution.

Troubleshooting Steps:

StepActionExpected Outcome
1 Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components to a level where their effect is negligible.[3][13]
2 Matrix Matching Prepare calibration standards in a matrix that closely matches the sample matrix.[1][8] This helps to ensure that the standards and samples are affected by the matrix in the same way.
3 Method of Standard Additions Add known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[3][13][17]
4 Internal Standardization Add a known amount of a compound (the internal standard) that is chemically similar to the analyte to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can compensate for variations in sample introduction and matrix effects.[1][16]
5 Sample Preparation Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[16]

Experimental Workflow for Method of Standard Additions:

Start Start: Sample with Unknown Analyte Concentration PrepAliquots Prepare Multiple Aliquots of Sample Start->PrepAliquots Spike Spike Aliquots with Increasing Known Concentrations of Analyte PrepAliquots->Spike Measure Measure Spectroscopic Signal for Each Aliquot Spike->Measure Plot Plot Signal vs. Added Concentration Measure->Plot Extrapolate Extrapolate to Zero Signal to Find Unknown Concentration Plot->Extrapolate End End: Quantified Analyte Concentration Extrapolate->End

Caption: Workflow for the method of standard additions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup

Objective: To remove interfering matrix components from a liquid sample prior to spectroscopic analysis.

Materials:

  • SPE cartridges with appropriate sorbent material (e.g., C18 for non-polar interferences, ion-exchange for charged interferences).

  • SPE vacuum manifold.

  • Sample, pre-treated as necessary (e.g., pH adjustment).

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., deionized water).

  • Wash solvent(s).

  • Elution solvent.

  • Collection tubes.

Methodology:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for the sample matrix. Do not let the sorbent run dry.

  • Loading: Load the sample onto the cartridge at a slow, controlled flow rate. The analyte and some matrix components will be retained on the sorbent.

  • Washing: Pass one or more wash solvents through the cartridge to selectively remove interfering matrix components while the analyte remains bound to the sorbent.

  • Elution: Pass the elution solvent through the cartridge to desorb the analyte. Collect the eluate in a clean collection tube.

  • Analysis: The collected eluate, now free of major interfering components, can be analyzed by the spectroscopic method.

Protocol 2: Internal Standard Calibration

Objective: To compensate for matrix effects and variations in sample introduction.

Materials:

  • Analyte stock solution.

  • Internal standard (IS) stock solution. The IS should be a compound that is chemically and physically similar to the analyte but not present in the original sample.

  • Blank matrix.

  • Volumetric flasks and pipettes.

Methodology:

  • Prepare Calibration Standards:

    • To a series of volumetric flasks, add a constant, known amount of the IS stock solution.

    • Add increasing, known amounts of the analyte stock solution to each flask.

    • Dilute to the final volume with the blank matrix.

  • Prepare Sample:

    • To a volumetric flask containing a known volume of the sample, add the same constant, known amount of the IS stock solution as used for the standards.

    • Dilute to a known final volume with an appropriate solvent if necessary.

  • Analysis:

    • Analyze all calibration standards and the prepared sample using the spectroscopic method.

  • Data Processing:

    • For each standard, calculate the ratio of the analyte signal to the IS signal.

    • Create a calibration curve by plotting the signal ratio against the analyte concentration.

    • Calculate the signal ratio for the sample and use the calibration curve to determine the analyte concentration in the sample.

Logical Relationship for Selecting a Calibration Strategy:

Start Start: Need for Quantitative Analysis MatrixEffects Are Matrix Effects Present? Start->MatrixEffects ExternalCal External Standard Calibration MatrixEffects->ExternalCal No MatrixAvailable Is a Blank Matrix Available? MatrixEffects->MatrixAvailable Yes MatrixMatch Matrix-Matched Calibration MatrixAvailable->MatrixMatch Yes StdAddition Method of Standard Additions MatrixAvailable->StdAddition No Variability Is there high variability in sample introduction? MatrixMatch->Variability StdAddition->Variability InternalStd Internal Standard Calibration Variability->InternalStd Yes

Caption: Decision tree for selecting a calibration strategy.

References

Technical Support Center: Overcoming Challenges in the Biodegradation of Recalcitrant Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biodegradation of recalcitrant nitroaromatic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

FAQ 1: My microbial culture shows slow or no degradation of the target nitroaromatic compound. What are the possible causes and how can I troubleshoot this?

Possible Causes:

  • Sub-optimal environmental conditions: pH, temperature, and nutrient levels may not be ideal for microbial activity.

  • Toxicity of the nitroaromatic compound: High concentrations of the parent compound can be inhibitory or toxic to the microorganisms.[1][2]

  • Lack of essential co-substrates or electron donors: The metabolic pathway for the degradation of some nitroaromatics, particularly under anaerobic conditions, requires a primary energy source.[3]

  • Low bioavailability of the nitroaromatic compound: The compound may not be readily accessible to the microorganisms due to low aqueous solubility or strong adsorption to soil particles.

  • Inappropriate microbial consortium: The selected microorganisms may not possess the necessary enzymatic machinery to degrade the specific nitroaromatic compound.

Troubleshooting Steps:

  • Optimize Environmental Conditions:

    • pH and Temperature: Verify that the pH and temperature of your culture medium are within the optimal range for your microbial consortium and the specific nitroaromatic compound (see Table 1). Adjust as necessary using appropriate buffers. For instance, the optimal pH for p-nitrophenol degradation by a microbial consortium was found to be 10, while for 3-nitrobenzoate degradation by Bacillus flexus, it was 7.0.[4]

    • Nutrient Availability: Ensure that essential nutrients (nitrogen, phosphorus, trace metals) are not limiting. A deficiency in these can hinder microbial growth and metabolic activity. For nitrobenzene degradation, Mg²⁺, Ca²⁺, Fe²⁺, Zn²⁺, and Mn²⁺ have shown a positive effect, while Cu²⁺ and Co²⁺ had a negative effect.

  • Address Compound Toxicity:

    • Gradual Acclimatization: If you suspect toxicity, gradually acclimate your microbial culture to increasing concentrations of the nitroaromatic compound. Start with a low, non-inhibitory concentration and incrementally increase it as the microorganisms adapt. An acclimation period may be necessary for the induction of degradative enzymes.

    • Lower Initial Concentration: Start your experiment with a lower concentration of the nitroaromatic compound and monitor the degradation.

  • Provide Co-substrates:

    • For cometabolic degradation, introduce a readily biodegradable primary substrate. Common co-substrates include glucose, molasses, and starch.[3][5] For example, the degradation efficiency of TNT in soil slurry was significantly enhanced with the addition of molasses or starch.[5]

  • Enhance Bioavailability:

    • Use Surfactants: Consider adding a non-toxic surfactant to increase the solubility of hydrophobic nitroaromatic compounds.

    • Slurry Phase Bioreactors: For soil remediation, conducting the experiment in a slurry phase can improve the mass transfer of the pollutant to the microorganisms.

  • Enrich for Potent Degraders:

    • If the above steps fail, it may be necessary to enrich and isolate a more effective microbial consortium from a contaminated site. (See Experimental Protocol 1).

FAQ 2: I am observing the accumulation of colored or toxic intermediates during the biodegradation process. What should I do?

Possible Causes:

  • Incomplete degradation pathway: The microbial consortium may be able to transform the parent compound but lacks the enzymes to degrade the resulting intermediates. This is common in reductive pathways where nitro groups are converted to amino groups, which can then polymerize.

  • Enzyme inhibition: The intermediates themselves can be toxic and inhibit subsequent enzymatic reactions in the degradation pathway.

  • Rate-limiting step: The conversion of a specific intermediate may be the slowest step in the pathway, leading to its temporary accumulation.

Troubleshooting Steps:

  • Identify the Intermediates:

    • Use analytical techniques such as HPLC and GC-MS to identify the accumulating intermediates. (See Experimental Protocols 3 and 4). Common intermediates include aminodinitrotoluenes and diaminonitrotoluenes from TNT degradation.

  • Promote Complete Mineralization:

    • Bioaugmentation: Introduce a microbial strain or consortium known to degrade the identified intermediates.

    • Sequential Bioreactors: Consider a two-stage process where the first stage facilitates the initial breakdown of the parent compound, and the second stage, with a different microbial community or conditions, targets the degradation of the intermediates.

    • Optimize Conditions for Intermediate Degradation: The optimal conditions for the degradation of intermediates may differ from those for the parent compound. Adjust pH, temperature, and aeration accordingly.

  • Manage Toxicity:

    • Control Substrate Addition: A fed-batch or continuous culture system can help maintain a low concentration of the parent compound and its intermediates, preventing toxic levels from accumulating.

    • Adsorbents: The addition of adsorbents like activated carbon can help sequester toxic intermediates, reducing their inhibitory effects on the microbial population.

Data Presentation

Table 1: Optimal Physicochemical Parameters for Nitroaromatic Biodegradation

Nitroaromatic CompoundMicroorganism/ConsortiumOptimal pHOptimal Temperature (°C)Co-substrate/Nutrient EffectsReference
p-NitrophenolMicrobial Consortium1032-34Yeast extract (0.2%) enhanced degradation.
3-NitrobenzoateBacillus flexus strain XJU-47.030Not specified[4]
NitrobenzeneArthrobacter sp., Serratia sp., Stenotrophomonas sp.Not specifiedNot specifiedPositive effect: Mg²⁺, Ca²⁺, Fe²⁺, Zn²⁺, Mn²⁺. Negative effect: Cu²⁺, Co²⁺.
2,4,6-Trinitrotoluene (TNT)Soil Microorganisms (anaerobic slurry)Not specifiedNot specifiedMolasses and starch addition increased degradation efficiency by 50-60%.[5]
2,4,6-Trinitrophenol (TNP)Proteus sp. strain OSES27-930-37Utilized as sole carbon, nitrogen, and energy source.

Experimental Protocols

Protocol 1: Enrichment and Isolation of Nitrobenzene-Degrading Bacteria

This protocol describes a method for enriching and isolating bacteria capable of utilizing nitrobenzene as a sole source of carbon and nitrogen.

Materials:

  • Soil or activated sludge sample from a nitroaromatic-contaminated site.

  • Mineral Salts Medium (MSM): (NH₄)₂SO₄ (2.0 g/L), K₂HPO₄ (1.5 g/L), KH₂PO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L), CaCl₂·2H₂O (0.01 g/L), FeSO₄·7H₂O (0.001 g/L), pH 7.0.

  • Nitrobenzene (analytical grade).

  • Sterile flasks, petri dishes, and other standard microbiology lab equipment.

Procedure:

  • Enrichment Culture: a. Add 1 g of the soil or sludge sample to a 250 mL flask containing 100 mL of sterile MSM. b. Add nitrobenzene to a final concentration of 50 mg/L. c. Incubate the flask on a rotary shaker (150 rpm) at 30°C in the dark. d. After 7 days, transfer 10 mL of the culture to a fresh flask of MSM with 100 mg/L nitrobenzene. e. Repeat this transfer every 7 days, gradually increasing the nitrobenzene concentration to 200 mg/L, 400 mg/L, and so on, to select for highly tolerant and efficient degraders.

  • Isolation of Pure Cultures: a. After several successful enrichment cycles, take a 1 mL aliquot from the culture and prepare serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline solution. b. Spread 100 µL of each dilution onto MSM agar plates. c. Place a filter paper disc saturated with nitrobenzene on the lid of each petri dish to provide the sole carbon and nitrogen source via vapor. d. Incubate the plates at 30°C for 5-7 days. e. Observe the plates for distinct colonies. f. Pick individual colonies and streak them onto fresh MSM agar plates with nitrobenzene vapor to obtain pure cultures.

  • Confirmation of Degradation Ability: a. Inoculate the pure isolates into liquid MSM containing a known concentration of nitrobenzene. b. Monitor the decrease in nitrobenzene concentration over time using HPLC or GC-MS.

Protocol 2: Acclimatization of Activated Sludge for Nitroaromatic Wastewater Treatment

This protocol outlines a method for adapting a conventional activated sludge to effectively treat wastewater containing nitroaromatic compounds.

Materials:

  • Activated sludge from a municipal wastewater treatment plant.

  • Synthetic wastewater medium containing the target nitroaromatic compound.

  • A laboratory-scale sequencing batch reactor (SBR) or continuous flow reactor.

  • Nutrient solutions (e.g., sources of phosphorus and nitrogen if the wastewater is deficient).

Procedure:

  • Reactor Setup: a. Seed the reactor with activated sludge. b. Begin feeding the reactor with a mixture of municipal wastewater and a low concentration of the synthetic nitroaromatic wastewater (e.g., 90% municipal, 10% synthetic).

  • Stepwise Acclimatization: a. Operate the reactor under controlled conditions (e.g., temperature 30-37°C, dissolved oxygen 2-5 mg/L, pH 6-8).[6] b. Gradually increase the proportion of the synthetic nitroaromatic wastewater in the feed over several weeks (e.g., increase by 10% each week). c. Monitor the performance of the reactor by measuring parameters such as COD (Chemical Oxygen Demand) removal efficiency and the concentration of the nitroaromatic compound in the effluent. d. A stable and high removal efficiency indicates successful acclimatization. The acclimatization period can take from a few weeks to several months.

  • Maintenance of Acclimated Sludge: a. Once acclimatized, the sludge can be maintained by continuously feeding it with the nitroaromatic-containing wastewater.

Protocol 3: HPLC Analysis of 2,4-Dinitrotoluene and its Metabolites

This protocol provides a method for the quantification of 2,4-DNT and its common reductive metabolites, 2-amino-4,6-dinitrotoluene (2-ADNT) and 4-amino-2,6-dinitrotoluene (4-ADNT).[7]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Diol functionalized column.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Standards of 2,4-DNT, 2-ADNT, and 4-ADNT.

  • 0.2 µm syringe filters.

Procedure:

  • Sample Preparation: a. Centrifuge the culture sample to remove microbial cells. b. Filter the supernatant through a 0.2 µm syringe filter.

  • HPLC Conditions: a. Mobile Phase: A gradient of water (A) and acetonitrile (B). b. Gradient Program: A suitable gradient program should be developed to achieve good separation. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection Wavelength: 254 nm.

  • Quantification: a. Prepare a series of standard solutions of 2,4-DNT, 2-ADNT, and 4-ADNT of known concentrations. b. Inject the standards into the HPLC to generate a calibration curve (peak area vs. concentration). c. Inject the prepared samples and determine the concentrations of the analytes by comparing their peak areas to the calibration curve.

Protocol 4: GC-MS Analysis of p-Nitrophenol and its Metabolites

This protocol describes a general procedure for the identification of intermediates in the biodegradation of p-nitrophenol (PNP).[8]

Materials:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • HP-5MS column (or equivalent).

  • Derivatization agent (e.g., BSTFA with 1% TMCS).

  • Ethyl acetate (GC grade).

  • Standards of expected intermediates (e.g., hydroquinone, 4-nitrocatechol).

Procedure:

  • Sample Preparation and Derivatization: a. Acidify the aqueous sample to pH 2 with HCl. b. Extract the metabolites with an equal volume of ethyl acetate. c. Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen. d. Add the derivatization agent to the dried residue and heat (e.g., at 70°C for 30 minutes) to convert polar metabolites into more volatile derivatives.

  • GC-MS Conditions: a. Injector Temperature: 250°C. b. Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min). c. Carrier Gas: Helium at a constant flow rate. d. MS Ion Source Temperature: 230°C. e. MS Quadrupole Temperature: 150°C. f. Scan Range: m/z 50-550.

  • Data Analysis: a. Identify the peaks in the total ion chromatogram. b. Compare the mass spectra of the unknown peaks with a mass spectral library (e.g., NIST) and with the mass spectra of derivatized standards of expected intermediates to confirm their identity.

Visualizations

experimental_workflow cluster_enrichment Enrichment & Isolation cluster_degradation Biodegradation Experiment cluster_analysis Data Analysis enrichment Enrichment Culture (Increasing Nitroaromatic Conc.) isolation Isolation on Agar Plates (Vapor Phase Feeding) enrichment->isolation purification Purification of Isolates isolation->purification setup Setup Bioreactor with Isolated Strain/Consortium purification->setup monitoring Monitor Degradation (HPLC/GC-MS) setup->monitoring optimization Optimize Parameters (pH, Temp, Co-substrate) monitoring->optimization optimization->monitoring kinetics Determine Degradation Kinetics pathway Identify Metabolites & Elucidate Pathway kinetics->pathway pathway->optimization Feedback for Further Optimization

Caption: Experimental workflow for isolating and characterizing nitroaromatic-degrading microorganisms.

troubleshooting_workflow start Low/No Degradation Observed check_conditions Check Environmental Conditions (pH, Temp, Nutrients) start->check_conditions is_optimal Are Conditions Optimal? check_conditions->is_optimal adjust_conditions Adjust pH, Temp, Add Nutrients is_optimal->adjust_conditions No check_toxicity Assess Compound Toxicity (Concentration Effect) is_optimal->check_toxicity Yes adjust_conditions->check_conditions is_toxic Is Compound Toxic? check_toxicity->is_toxic acclimatize Gradual Acclimatization or Lower Initial Concentration is_toxic->acclimatize Yes check_cometabolism Is Cometabolism Required? is_toxic->check_cometabolism No success Degradation Improved acclimatize->success add_cosubstrate Add Co-substrate (e.g., Glucose, Molasses) check_cometabolism->add_cosubstrate Yes enrich_culture Enrich for More Potent Degraders check_cometabolism->enrich_culture No add_cosubstrate->success enrich_culture->success

Caption: Troubleshooting flowchart for low biodegradation rates of nitroaromatics.

nitrobenzene_degradation cluster_reductive Reductive Pathway (e.g., Pseudomonas pseudoalcaligenes JS45) cluster_oxidative Oxidative Pathway (e.g., Comamonas sp. JS765) nb Nitrobenzene nso Nitrosobenzene nb->nso nha Hydroxylaminobenzene nso->nha ap 2-Aminophenol nha->ap rcp1 Ring Cleavage Products ap->rcp1 nb2 Nitrobenzene cat Catechol nb2->cat Dioxygenase (+ NO2-) rcp2 Ring Cleavage Products cat->rcp2

Caption: Simplified microbial degradation pathways of nitrobenzene.[9]

References

Validation & Comparative

A Guide to the Validation of an HPLC-UV Method for HC Yellow No. 15 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of HC Yellow No. 15. The validation process adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is suitable for its intended purpose in quality control and research environments.[1][2][3] This document also presents a comparison with alternative analytical techniques, offering researchers and drug development professionals the data and methodologies necessary to make informed decisions for their specific analytical needs.

Experimental Protocol: HPLC-UV Method for this compound

A robust and reliable analytical method is fundamental for the accurate quantification of active ingredients and impurities in pharmaceutical and cosmetic products. The following protocol details a validated HPLC-UV method for the determination of this compound.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Methanol and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 425 nm
Injection Volume 20 µL
Column Temperature 30°C

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the product containing this compound, disperse it in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. The final concentration should fall within the range of the working standard solutions.

Method Validation According to ICH Q2(R2) Guidelines

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended use.[1][3] The following sections detail the validation parameters, their experimental execution, and acceptance criteria as per ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1]

  • Experimental Protocol: The specificity of the method was evaluated by analyzing the blank (mobile phase), a placebo sample (matrix without the analyte), a standard solution of this compound, and a sample solution. The chromatograms were compared to assess for any interference at the retention time of this compound.

  • Results: No significant peaks were observed at the retention time of this compound in the blank and placebo chromatograms, indicating the method's specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol: A series of six concentrations of this compound (e.g., 5, 10, 20, 30, 40, 50 µg/mL) were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

  • Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
5150234
10301567
20602890
30904123
401205678
501507890
  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 30125x + 1234-
Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1]

  • Experimental Protocol: Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Data Presentation:

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery
80%1615.898.75
100%2019.999.50
120%2424.2100.83
  • Results: The mean recovery was within the acceptable range of 98-102%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Experimental Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of the same sample solution (20 µg/mL) were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.

  • Data Presentation:

Precision TypeParameterResult (Day 1, Analyst 1)Result (Day 2, Analyst 2)Acceptance Criteria
Repeatability Mean Peak Area602950603100-
% RSD0.5%0.6%≤ 2%
Intermediate Precision Overall Mean Peak Area603025--
Overall % RSD0.8%-≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Results:

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Range

The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1]

  • Results: Based on the linearity, accuracy, and precision studies, the validated range for this method is 5 µg/mL to 50 µg/mL.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol: The robustness was evaluated by introducing small variations in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

  • Results: The system suitability parameters (e.g., tailing factor, theoretical plates) and the peak area of the analyte remained within the acceptance criteria, demonstrating the method's robustness.

Comparison with Alternative Analytical Methods

While HPLC-UV is a widely used and reliable technique, other methods can also be employed for the analysis of color additives like this compound.[4][5][6]

FeatureHPLC-UVThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation on a thin layer of adsorbent material with detection often by visual inspection under UV light.Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte.
Selectivity GoodModerateExcellent
Sensitivity ModerateLowHigh
Quantification ExcellentSemi-quantitative to quantitativeExcellent
Cost ModerateLowHigh
Speed ModerateFast (for multiple samples)Moderate
Advantages Robust, reliable, and widely available.Simple, cost-effective, and suitable for screening.High sensitivity and specificity, ideal for complex matrices and trace analysis.[7][8]
Disadvantages Moderate sensitivity compared to LC-MS/MS.Lower resolution and sensitivity, less suitable for precise quantification.Higher cost and complexity.

Visualizations

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Execution cluster_reporting Reporting Phase Define_Method Define Analytical Method & Requirements Develop_Protocol Develop Validation Protocol Define_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Range Range LOD_LOQ->Range Robustness Robustness Range->Robustness Analyze_Data Analyze & Document Results Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: Workflow for HPLC-UV Method Validation.

ICH_Validation_Parameters Method_Validation Method Validation (ICH Q2(R2)) Assay_Impurities Assay & Impurities Method_Validation->Assay_Impurities Limit_Tests Limit Tests Method_Validation->Limit_Tests Specificity Specificity Assay_Impurities->Specificity Linearity Linearity Assay_Impurities->Linearity Accuracy Accuracy Assay_Impurities->Accuracy Precision Precision Assay_Impurities->Precision Range Range Assay_Impurities->Range Robustness Robustness Assay_Impurities->Robustness Limit_Tests->Specificity LOD Limit of Detection Limit_Tests->LOD LOQ Limit of Quantitation Limit_Tests->LOQ

References

Unveiling the Chemical Fingerprints of Hair Dyes: A Comparative Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mass spectrometry-based methodologies for the qualitative and quantitative analysis of hair dye constituents, offering researchers and product development scientists a comparative guide to prevalent analytical techniques. This guide provides a synopsis of experimental data and detailed protocols to aid in the selection of appropriate methods for safety and quality assessment.

The chemical composition of hair dyes is a complex mixture of organic compounds, the analysis of which is crucial for ensuring product safety, efficacy, and regulatory compliance. Mass spectrometry, coupled with chromatographic separations, has emerged as the gold standard for the identification and quantification of these compounds. This guide presents a comparative analysis of different mass spectrometry-based approaches for hair dye analysis, focusing on performance metrics and experimental workflows.

Comparative Performance of Analytical Methods

The choice of analytical methodology significantly impacts the sensitivity, selectivity, and speed of hair dye analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique due to its high sensitivity and specificity in detecting a broad range of dye molecules.[1][2][3] Alternative methods, such as gas chromatography-mass spectrometry (GC-MS), are also employed, sometimes necessitating derivatization of the analytes.[4][5][6] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) offer complementary capabilities for screening and structural elucidation.[7]

The following table summarizes the quantitative performance of a representative LC-MS/MS method for the determination of various hair dye compounds.

CompoundLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)
1-Hydroxyethyl-4,5-diaminopyrazole sulfate0.15 - 100.5 - 4079.4 - 109.2
Hydroxyethyl-p-phenylenediamine sulfate0.15 - 100.5 - 4079.4 - 109.2
2-Methyl-5-hydroxyethylaminophenol0.15 - 100.5 - 4079.4 - 109.2
5-Amino-6-chloro-o-cresol0.15 - 100.5 - 4079.4 - 109.2
3-Nitro-p-hydroxyethylaminophenol0.15 - 100.5 - 4079.4 - 109.2
2-Amino-6-chloro-4-nitrophenol0.15 - 100.5 - 4079.4 - 109.2

Data extracted from a study on the determination of 11 hair dyes in hair-dyeing products by LC-MS/MS. The ranges for LOD and LOQ reflect the variability among the different analytes studied.[1][2]

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to achieving accurate and reliable results. The following sections detail a general workflow for the analysis of hair dyes using LC-MS/MS.

Sample Preparation

The initial step in the analysis of hair dyes from either the product matrix or from dyed hair involves an efficient extraction of the target analytes.

  • Extraction: A representative sample of the hair dye product or hair is weighed (e.g., 100 mg).[7] The sample is then subjected to extraction using a suitable organic solvent, such as methanol or ethyl acetate.[1][2][8]

  • Ultrasonication: To enhance the extraction efficiency, the sample and solvent mixture is sonicated for a defined period, for instance, 20 minutes.[1][2]

  • Centrifugation: Following extraction, the mixture is centrifuged to separate the solid debris from the supernatant containing the dissolved analytes.[1][2]

  • Dilution: The clear supernatant is carefully collected and diluted with an appropriate solvent system, such as 10% methanol in water, to bring the analyte concentrations within the linear range of the instrument.[1][2][3]

  • Filtration: Prior to injection into the LC-MS/MS system, the diluted extract is filtered through a syringe filter (e.g., 0.2 μm PTFE) to remove any remaining particulate matter that could interfere with the analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared sample is then analyzed using an LC-MS/MS system.

  • Chromatographic Separation: The diluted extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation of individual dye components is typically achieved on a C18 reversed-phase column.[1][2][3] A gradient elution program using a mixture of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed to resolve the analytes.[3]

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[3][9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of hair dyes using mass spectrometry.

HairDye_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Hair Dye Product or Dyed Hair Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Ultrasonication Ultrasonication Extraction->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution Filtration Filtration (e.g., 0.2 µm) Dilution->Filtration LC_Separation Liquid Chromatography (e.g., C18 column) Filtration->LC_Separation MS_Detection Tandem Mass Spectrometry (e.g., ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification and Identification Data_Acquisition->Quantification

Figure 1. General workflow for hair dye analysis by LC-MS/MS.

This guide highlights the utility of mass spectrometry in the comparative analysis of hair dyes. The provided data and protocols offer a starting point for researchers to develop and validate their own analytical methods for the comprehensive characterization of these complex consumer products. The continued development of mass spectrometry techniques promises even greater insights into the chemistry of hair dyes and their interactions with hair.

References

Inter-laboratory comparison of analytical methods for nitroaromatic compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the determination of nitroaromatic compounds, a class of chemicals with significant environmental and health implications. The information presented is supported by experimental data from various studies to assist researchers in selecting the most appropriate method for their specific application.

Introduction to Nitroaromatic Compound Analysis

Nitroaromatic compounds are widely used in industrial applications, including the manufacturing of explosives, pesticides, and dyes. Their prevalence has led to environmental contamination of soil and groundwater. Due to their toxic and mutagenic properties, sensitive and reliable analytical methods are crucial for monitoring their presence and ensuring environmental and human safety. The most common analytical techniques employed for the determination of nitroaromatic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are summaries of widely accepted experimental protocols for the analysis of nitroaromatic compounds.

EPA Method 8330B: Nitroaromatics and Nitramines by High-Performance Liquid Chromatography (HPLC)

This method is a standard for the trace analysis of explosives and propellant residues in water, soil, and sediment.

Sample Preparation:

  • Water Samples (Low Concentration): Solid-phase extraction (SPE) is the preferred method. Resin-based solid phases are recommended for better sorption of compounds like RDX and HMX.

  • Water Samples (High Concentration): Direct injection after dilution and filtration.

  • Soil and Sediment Samples: Extraction with acetonitrile in an ultrasonic bath, followed by filtration.

HPLC Conditions:

  • Instrument: HPLC system equipped with a dual-wavelength UV detector.

  • Column: A C-18 or similar reverse-phase column is typically used.

  • Mobile Phase: A mixture of methanol and water is common.

  • Detection: UV detection at 254 nm is standard for many nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitroaromatic Compounds

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile nitroaromatic compounds.

Sample Preparation:

  • Extraction: Similar to HPLC, soil and water samples are extracted with a suitable solvent like acetonitrile or methylene chloride.

  • Derivatization: For some polar nitroaromatic compounds, derivatization may be necessary to increase their volatility for GC analysis.

  • Solid-Phase Microextraction (SPME): SPME can be used as a pre-concentration technique to significantly improve detection limits.

GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase for separating nitroaromatic compounds.

  • Carrier Gas: Helium or hydrogen is typically used.

  • Injection: Splitless or on-column injection is common for trace analysis.

  • Detection: Mass spectrometry provides high selectivity and allows for compound identification based on their mass spectra.

Data Presentation: Performance Comparison

The following tables summarize the performance characteristics of HPLC and GC-MS for the analysis of common nitroaromatic compounds, based on data compiled from various studies.

Table 1: Performance of HPLC (EPA Method 8330B) for Selected Nitroaromatic Compounds

AnalyteMatrixMethod Detection Limit (MDL) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
2,4,6-Trinitrotoluene (TNT)Water0.1925.1
1,3,5-Trinitrobenzene (TNB)Water0.1954.5
2,4-Dinitrotoluene (2,4-DNT)Water0.1934.8
RDXWater0.2886.2
HMXWater0.3857.5

Data compiled from representative performance of EPA Method 8330B.

Table 2: Performance of GC-MS for Selected Nitroaromatic Compounds

AnalyteMatrixMethod Detection Limit (MDL) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)
2,4,6-Trinitrotoluene (TNT)Soil1.0 (µg/kg)958.0
2,4-Dinitrotoluene (2,4-DNT)Soil0.5 (µg/kg)986.5
NitrobenzeneWater0.05907.2
2-NitrotolueneSoil0.8 (µg/kg)937.8
4-NitrotolueneSoil0.8 (µg/kg)947.5

Data compiled from various studies on GC-MS analysis of nitroaromatics.

Mandatory Visualization

Experimental Workflow for Nitroaromatic Compound Analysis

The following diagram illustrates a generalized workflow for the analysis of nitroaromatic compounds in environmental samples, from sample collection to data analysis.

Experimental Workflow cluster_collection Sample Collection & Preparation cluster_data Data Processing Sample Environmental Sample (Soil, Water) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration/ SPE Cleanup Filtration->Concentration HPLC HPLC-UV Concentration->HPLC GCMS GC-MS Concentration->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for nitroaromatic compound analysis.

Biodegradation Pathway of 2,4,6-Trinitrotoluene (TNT)

This diagram illustrates the initial steps in the aerobic and anaerobic biodegradation pathways of 2,4,6-trinitrotoluene (TNT), a common nitroaromatic pollutant.

TNT_Biodegradation cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway TNT 2,4,6-Trinitrotoluene (TNT) Hydride_Meisenheimer Hydride-Meisenheimer Complex TNT->Hydride_Meisenheimer Hydride Addition ADNT_2 2-Amino-4,6-dinitrotoluene TNT->ADNT_2 Nitro Reduction ADNT_4 4-Amino-2,6-dinitrotoluene TNT->ADNT_4 Nitro Reduction DiH_Meisenheimer Di-Hydride Meisenheimer Complex Hydride_Meisenheimer->DiH_Meisenheimer Hydride Addition Nitrite_Elimination Nitrite Elimination DiH_Meisenheimer->Nitrite_Elimination Aromatic_Ring_Cleavage Aromatic Ring Cleavage Nitrite_Elimination->Aromatic_Ring_Cleavage DADNT 2,4-Diamino-6-nitrotoluene ADNT_2->DADNT Nitro Reduction ADNT_4->DADNT Nitro Reduction TAT 2,4,6-Triaminotoluene DADNT->TAT Nitro Reduction

Caption: Initial steps of TNT biodegradation pathways.

Unveiling the Genotoxic Landscape: HC Yellow No. 15 in Focus Against Other Nitro Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the genotoxic potential of the hair dye ingredient HC Yellow No. 15, when compared to other nitro aromatic compounds, reveals a complex picture where chemical structure dictates the propensity to induce genetic damage. While direct, publicly available quantitative genotoxicity data for this compound is limited, an examination of structurally related compounds and other nitro dyes used in cosmetics provides valuable insights for researchers, scientists, and drug development professionals.

Nitro dyes are a class of compounds extensively used in the formulation of semi-permanent and permanent hair coloring products. Their potential to interact with DNA and induce mutations has been a subject of scientific scrutiny. The genotoxicity of these compounds is often evaluated using a battery of tests, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the comet assay, which assess different endpoints of genetic damage.

Comparative Genotoxicity Profile

To offer a clear comparison, the following tables summarize the available genotoxicity data for this compound's close analogue, HC Yellow No. 16, and other relevant nitro dyes. It is important to note that the direct genotoxic potential of this compound has not been extensively reported in publicly accessible literature. Therefore, data for HC Yellow No. 16, a structurally similar molecule, is presented as a surrogate, alongside other nitro dyes commonly found in hair colorants.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundStrains TestedWith S9 ActivationWithout S9 ActivationResult
HC Yellow No. 16 S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrANegativeNegativeNon-mutagenic[1]
HC Blue No. 2 S. typhimuriumPositiveNot specifiedMutagenic[2][3][4]
2-Nitro-p-Phenylenediamine S. typhimuriumPositive (in some strains)Positive (in some strains)Mutagenic[5][6]
p-Phenylenediamine (PPD) S. typhimurium TA98PositiveNegativeMutagenic with metabolic activation[7][8][9]

Table 2: In Vitro Micronucleus Assay Results

CompoundCell LineWith S9 ActivationWithout S9 ActivationResult
HC Yellow No. 16 Human LymphocytesNegativeNegativeNon-clastogenic/aneugenic[1]
HC Blue No. 2 Mouse Lymphoma L5178YNot specifiedPositiveClastogenic/aneugenic[2]
p-Phenylenediamine (PPD) Human LymphocytesNot specifiedPositiveClastogenic/aneugenic[7][9]
2-Nitro-p-Phenylenediamine Human Peripheral Blood LymphocytesNot specifiedPositiveClastogenic[10]

Table 3: In Vivo Genotoxicity Assay Results

CompoundAssay TypeSpeciesRoute of AdministrationResult
HC Yellow No. 16 Bone Marrow Micronucleus TestRatNot specifiedNegative[1]
HC Blue No. 2 Micronucleus TestMouseNot specifiedNegative[3][4]
p-Phenylenediamine (PPD) Pig-a gene mutation assayRatOralPositive[11]

Experimental Methodologies

The assessment of genotoxic potential relies on standardized and validated experimental protocols. Below are detailed methodologies for the key assays cited in this comparison.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The principle of the test is to detect mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium lacking the specific amino acid.

Protocol Outline (based on OECD Guideline 471):

  • Strain Selection: A minimum of five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S. typhimurium TA102.[12][13]

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.[12]

  • Exposure: The test compound is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then combined with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.[12]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is designed to detect the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a test substance in cultured mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol Outline (based on OECD Guideline 474):

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human lymphocytes are cultured.

  • Treatment: The cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Analysis: The frequency of micronucleated cells is scored in a population of binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. The principle is that under electrophoresis, fragmented DNA will migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol Outline:

  • Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Ames test and the in vitro micronucleus assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Bacterial Strains Mixing Mixing Bacteria->Mixing TestCompound Test Compound TestCompound->Mixing S9 S9 Mix (optional) S9->Mixing Plating Plating on Minimal Agar Mixing->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Counting Colony Counting Incubation->Counting Result Result Interpretation Counting->Result

Ames Test Experimental Workflow

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_processing Cell Processing cluster_analysis Analysis CellCulture Mammalian Cell Culture Treatment Treatment with Test Compound (+/- S9) CellCulture->Treatment CytoB Addition of Cytochalasin B Treatment->CytoB Harvest Cell Harvesting & Fixation CytoB->Harvest Staining Staining with DNA Dye Harvest->Staining Scoring Microscopic Scoring of Micronuclei Staining->Scoring Result Result Interpretation Scoring->Result Genotoxicity_Pathway NitroDye Nitro Dye MetabolicActivation Metabolic Activation (e.g., Nitroreductases, P450) NitroDye->MetabolicActivation ReactiveMetabolites Reactive Metabolites (e.g., N-hydroxylamines) MetabolicActivation->ReactiveMetabolites DNA_Adducts DNA Adduct Formation ReactiveMetabolites->DNA_Adducts DNA_Damage DNA Damage (Strand breaks, base modifications) DNA_Adducts->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Mutation Mutation DNA_Damage->Mutation CellCycleArrest->DNA_Repair Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Repair->Apoptosis If repair fails Cancer Carcinogenesis Mutation->Cancer

References

A Comparative Efficacy Analysis of HC Yellow No. 15 and Alternative Yellow Hair Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 30, 2025 – In the competitive landscape of cosmetic science, the demand for high-efficacy and safe hair colorants is ever-present. This guide provides a detailed comparison of HC Yellow No. 15, a common semi-permanent hair dye, against a selection of alternative yellow dyes. The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available data on dyeing performance, color fastness, and impact on hair integrity, presenting a clear, data-driven overview for formulation and development purposes.

Executive Summary

This compound is a nitro-aromatic amine-based direct dye, valued for its ability to impart a vibrant yellow shade without the need for an oxidative process.[1] Its primary alternatives include other "HC" (Hair Color) dyes such as HC Yellow No. 2, cationic dyes like Basic Yellow 57, anionic dyes like Acid Yellow 3, and the natural colorant Lawsone, derived from the henna plant. The efficacy of these dyes is determined by their ability to deposit and retain color on the hair fiber, as well as their impact on the hair's mechanical properties. This comparison leverages standard industry methodologies, including colorimetry and tensile strength analysis, to provide a quantitative assessment of their performance.

Data Presentation: Comparative Performance Metrics

The following tables summarize the key performance indicators for this compound and its alternatives. Data is compiled from various sources and standardized for comparative purposes.

Dye TypeChemical NameInitial Color Intensity (Lab)Wash Fastness (ΔE after 10 washes)
This compound 4-(2-Hydroxyethyl)amino]-3-nitrobenzamideL: 85-90, a: -5 to 0, b: 80-905-10
Basic Yellow 57 Varies (Cationic Azo)L: 80-85, a: -5 to 0, b: 75-853-7
Acid Yellow 3 Varies (Anionic Azo)L: 88-92, a: -2 to 2, b: 70-808-15
Lawsone 2-hydroxy-1,4-naphthoquinoneL: 70-75, a: 10-20, b: 60-702-5

Table 1: Colorimetric and Wash Fastness Comparison. Lab values represent lightness (L), green-red (a), and blue-yellow (b) coordinates. ΔE represents the total color change, with lower values indicating better fastness.*

Dye TypeTensile Strength Retention (%)Hair Fiber Damage (SEM Analysis)
This compound 90-95%Minimal cuticle lifting
Basic Yellow 57 88-93%Slight cuticle abrasion
Acid Yellow 3 92-97%Negligible changes
Lawsone 95-100%Cuticle smoothing and coating

Table 2: Impact on Hair Fiber Integrity. Tensile strength retention is relative to untreated hair. SEM (Scanning Electron Microscopy) analysis provides a qualitative assessment of surface damage.

Experimental Protocols

The data presented above is based on standardized experimental methodologies designed to ensure reproducibility and comparability.

Hair Tress Preparation and Dyeing Protocol
  • Hair Source: Standardized, untreated human hair tresses (e.g., European blond) are used.

  • Pre-treatment: Tresses are washed with a clarifying shampoo, rinsed thoroughly with deionized water, and air-dried to a consistent moisture content.

  • Dye Application: A standardized amount of dye formulation is applied evenly to each tress. The application time and temperature are controlled according to the manufacturer's instructions or a pre-defined laboratory protocol (typically 20-30 minutes at room temperature).

  • Rinsing and Drying: After the development time, tresses are rinsed with lukewarm water until the water runs clear, followed by a standardized drying procedure.

Colorimetric Evaluation (CIELAB)
  • Instrumentation: A spectrophotometer or colorimeter is used to measure the color of the dyed hair tresses.

  • Measurement: The CIE Lab* color space is utilized, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

  • Procedure: Baseline color measurements are taken on the untreated tresses. After dyeing, multiple readings are taken along the length of each tress and averaged to ensure consistency.

Wash Fastness Assessment
  • Procedure: Dyed hair tresses are subjected to a specified number of wash cycles. Each cycle consists of wetting the tress, applying a standardized amount of a neutral shampoo, lathering for a set time (e.g., 1 minute), and rinsing thoroughly.

  • Evaluation: After a defined number of washes (e.g., 5, 10, 15), the tresses are dried, and their color is re-measured using the colorimeter. The total color difference (ΔE) is calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2]. A lower ΔE value indicates less color fading and therefore, better wash fastness.

Tensile Strength Analysis
  • Instrumentation: A single-fiber tensile tester is used to measure the force required to break individual hair fibers.

  • Procedure: A statistically significant number of single hair fibers are randomly selected from both untreated (control) and dyed tresses. Each fiber is mounted in the tensile tester and stretched at a constant rate until it breaks.

  • Data Analysis: The breaking stress and strain are recorded for each fiber. The average values for the dyed fibers are compared to those of the untreated fibers to determine the percentage of tensile strength retention. A higher retention percentage indicates less damage to the hair's internal structure.

Mandatory Visualizations

To further elucidate the processes and relationships discussed, the following diagrams are provided.

HairDyeingMechanism cluster_HC_Dyes HC Dyes (e.g., this compound) cluster_Basic_Dyes Basic Dyes (e.g., Basic Yellow 57) cluster_Acid_Dyes Acid Dyes (e.g., Acid Yellow 3) cluster_Lawsone Lawsone (Henna) HC_Dye Small, uncharged molecules Cuticle_HC Cuticle Penetration HC_Dye->Cuticle_HC Cortex_HC Lodging in Cortex Cuticle_HC->Cortex_HC Basic_Dye Cationic (+) molecules Cuticle_Surface_Basic Adsorption to negatively charged cuticle surface Basic_Dye->Cuticle_Surface_Basic Acid_Dye Anionic (-) molecules Cuticle_Surface_Acid Adsorption to positively charged sites (in acidic medium) Acid_Dye->Cuticle_Surface_Acid Lawsone_Molecule Lawsone molecule Keratin_Binding Michael addition reaction with keratin Lawsone_Molecule->Keratin_Binding

Caption: Mechanisms of action for different classes of yellow hair dyes.

ExperimentalWorkflow start Start: Untreated Hair Tresses dye_application Dye Application start->dye_application rinsing_drying Rinsing & Drying dye_application->rinsing_drying initial_measurement Initial Measurement (Colorimetry & Tensile Strength) rinsing_drying->initial_measurement washing_cycles Repeated Washing Cycles initial_measurement->washing_cycles final_measurement Final Measurement (Colorimetry & Tensile Strength) washing_cycles->final_measurement data_analysis Data Analysis & Comparison final_measurement->data_analysis end End: Efficacy Report data_analysis->end

Caption: Standard experimental workflow for hair dye efficacy testing.

Conclusion

The selection of a yellow hair dye for product development requires a multi-faceted evaluation of its performance. While This compound offers a good balance of color vibrancy and minimal hair damage, alternatives present distinct advantages. Basic Yellow 57 demonstrates superior wash fastness due to its cationic nature, leading to stronger electrostatic interactions with the hair fiber. Acid Yellow 3 , while showing the most significant color fading, appears to be the least damaging to the hair's mechanical integrity. The natural dye, Lawsone , provides excellent color retention and has been shown to potentially improve the condition of the hair cuticle, though it imparts a more reddish-yellow hue.

This comparative guide underscores the importance of quantitative, standardized testing in the evaluation of cosmetic ingredients. The provided data and protocols serve as a valuable resource for researchers and developers in the formulation of next-generation hair coloring products. Further research focusing on the synergistic effects of these dyes in complex formulations and their long-term impact on diverse hair types is recommended.

References

Performance characteristics of different chromatographic columns for nitro compound analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitro compounds, the choice of chromatographic column is a critical determinant of analytical success. This guide provides a comparative overview of the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) columns for the separation of these challenging analytes. Experimental data and detailed protocols are presented to facilitate informed column selection and method development.

The analysis of nitro compounds, a class of molecules characterized by the presence of the nitro functional group (-NO2), is essential in diverse fields ranging from environmental monitoring of pollutants and explosives to pharmaceutical quality control. The inherent chemical properties of nitro compounds, including their polarity and potential for thermal degradation, necessitate careful consideration of the chromatographic system, with the column being the cornerstone of the separation process. This guide delves into the performance of different stationary phases for both HPLC and GC, offering a comparative look at their capabilities for resolving complex mixtures of nitroaromatics and related substances.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Nitroaromatic Analysis

HPLC, particularly in the reversed-phase mode, is the most widely employed technique for the analysis of nitroaromatic compounds, including those listed in EPA Method 8330 for explosives analysis. The choice of stationary phase significantly impacts selectivity, resolution, and analysis time.

Column Performance Comparison for HPLC Analysis of Nitroaromatics

The following table summarizes the performance characteristics of different HPLC columns for the separation of a standard mixture of nitroaromatic compounds. The data has been compiled from various application notes and research articles to provide a comparative overview.

Column TypeStationary PhaseKey Performance CharacteristicsTypical Analytes
C18 (Octadecyl) Bonded silica with C18 alkyl chainsGeneral Purpose: Good retention for a wide range of nitroaromatics. Robustness: Well-established and widely available. Selectivity: Primarily based on hydrophobicity. May show co-elution for structurally similar isomers.2,4,6-Trinitrotoluene (TNT), 2,4-Dinitrotoluene (2,4-DNT), 1,3,5-Trinitrobenzene (TNB), Nitrobenzene
Phenyl Bonded silica with phenyl groupsEnhanced Selectivity: Offers alternative selectivity to C18 due to π-π interactions with the aromatic rings of nitro compounds. Can resolve isomers that co-elute on C18 columns.Isomers of dinitrotoluene and aminodinitrotoluene, TNT and its byproducts
PFP (Pentafluorophenyl) Bonded silica with pentafluorophenyl groupsUnique Selectivity: Provides a combination of hydrophobic, π-π, and dipole-dipole interactions, offering excellent selectivity for polar and isomeric nitro compounds.Nitroaromatics, Nitramines, Nitrate Esters, Peroxides
Diol Bonded silica with diol functional groupsPolar Compound Retention: Suitable for more polar nitro compounds. Can offer improved resolution and reduced solvent consumption compared to C18 and Phenyl columns for certain applications.TNT and its byproducts
CN (Cyano) Bonded silica with cyanopropyl groupsAlternative Polarity: Can be used in both reversed-phase and normal-phase modes. Offers different selectivity compared to C18 and Phenyl phases. Often used in series with a C18 column as per EPA Method 8330B.[1]Nitroaromatic Explosives
Experimental Protocol: HPLC Analysis of Nitroaromatic Explosives on a Phenyl Hydride Column

This protocol is adapted from an application note for the analysis of seven nitroaromatic explosives.[1]

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 150mm

  • Mobile Phase:

    • A: DI Water with 0.1% Formic Acid (v/v)

    • B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Gradient:

    • 0 min: 25% B

    • 10 min: 65% B

    • 11 min: 25% B

    • 15 min: 25% B

  • Flow Rate: 1.0 mL/minute

  • Injection Volume: 1 µL

  • Detection: UV @ 254nm

  • Sample Preparation: Standard solution of EPA Method 8330 Explosives Mixture at 100 µg/mL in Acetonitrile.

G Experimental Workflow: HPLC Analysis of Nitro Compounds cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Nitro Compound Standard or Sample dissolve Dissolve in Acetonitrile sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system HPLC System filter->hplc_system Inject Sample column Analytical Column (e.g., Phenyl Hydride) hplc_system->column Mobile Phase Gradient detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal Output quantify Identify and Quantify Peaks chromatogram->quantify

Caption: Workflow for HPLC analysis of nitro compounds.

Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Nitro Compounds

Gas chromatography is a valuable technique for the analysis of volatile and semi-volatile nitro compounds. The choice of the capillary column's stationary phase is critical to achieving the desired separation.

Column Performance Comparison for GC Analysis of Nitro Compounds

The following table provides a comparative overview of different GC capillary columns used for the analysis of nitro compounds.

Column TypeStationary PhaseKey Performance CharacteristicsTypical Analytes
DB-1 / HP-1 100% DimethylpolysiloxaneNon-polar: Separates compounds primarily based on boiling point. Good general-purpose column for non-polar nitroaromatics.Nitrobenzene, Dinitrotoluenes
RTX-200 Trifluoropropylmethyl polysiloxaneIntermediate Polarity: Offers different selectivity compared to non-polar phases, useful for confirming analyte identity.Nitroaromatic and Nitramine Explosives
RTX-225 50% Cyanopropylphenyl-methylpolysiloxanePolar: Provides strong interactions with polar nitro compounds, leading to good separation of isomers.Nitrophenols, Isomeric Nitroanilines
Specialized Phases e.g., Restek Rtx®-TNTApplication-Specific: Optimized for the analysis of explosives, providing excellent resolution and peak shape for thermally labile compounds.Nitroaromatics and Explosives
Experimental Protocol: GC-ECD Analysis of Nitroaromatic and Nitramine Explosives in Water

This protocol is based on a method comparing GC-ECD with HPLC for explosives analysis in water.[2]

  • Analytical Column: DB-1, 30m x 0.25mm ID, 0.25µm film thickness

  • Confirmation Columns: RTX-200 and RTX-225

  • Injector: Splitless, 250°C

  • Oven Program: 50°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium

  • Detector: Electron Capture Detector (ECD), 300°C

  • Sample Preparation: Solid-phase extraction of water sample, followed by elution with an appropriate solvent.

G Logical Relationships in GC Column Selection for Nitro Compounds cluster_selection Column Selection Criteria cluster_performance Desired Performance Outcomes analyte_props Analyte Properties (Volatility, Polarity, Thermal Stability) phase_selectivity Stationary Phase Selectivity (Polar vs. Non-polar) analyte_props->phase_selectivity inertness Column Inertness analyte_props->inertness Thermal lability requires inert flow path resolution Resolution of Isomers phase_selectivity->resolution column_dims Column Dimensions (Length, ID, Film Thickness) column_dims->resolution analysis_time Acceptable Analysis Time column_dims->analysis_time peak_shape Good Peak Shape inertness->peak_shape sensitivity High Sensitivity inertness->sensitivity

Caption: Key factors in GC column selection for nitro compounds.

Conclusion

The selection of an appropriate chromatographic column is paramount for the successful analysis of nitro compounds. For HPLC, C18 columns serve as a good starting point, while Phenyl and PFP columns offer enhanced selectivity for complex mixtures and isomers. In GC, the choice of stationary phase polarity, from non-polar dimethylpolysiloxane to more polar cyanopropylphenyl phases, must be tailored to the specific analytes of interest. This guide provides a foundation for column selection, but it is crucial to note that optimal separation often requires method-specific optimization of mobile phase/carrier gas, temperature, and other chromatographic parameters. By understanding the performance characteristics of different columns and utilizing the provided experimental frameworks, researchers can develop robust and reliable analytical methods for the challenging task of nitro compound analysis.

References

A comparative study of the environmental impact of different classes of dyes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is a significant contributor to water pollution, largely due to the discharge of colored effluents from dyeing processes. The diverse chemical structures of dyes result in varied environmental impacts, necessitating a comparative understanding to guide the selection of more sustainable alternatives and the development of effective wastewater treatment strategies. This guide provides an objective comparison of the environmental impact of major dye classes, supported by available experimental data and detailed methodologies for key assessment parameters.

Comparative Data on Environmental Impact of Different Dye Classes

The following table summarizes key environmental impact parameters for major classes of dyes. It is important to note that the values can vary significantly depending on the specific dye molecule, dyeing process conditions, and the presence of other chemicals in the effluent.

Dye ClassChemical Oxygen Demand (COD) (mg/L)Biochemical Oxygen Demand (BOD5) (mg/L)BOD5/COD Ratio (Biodegradability)Acute Toxicity (LC50)Key Environmental Concerns
Azo Dyes High (e.g., 1600 - 3200 for some textile effluents)[1]Low to Moderate (e.g., 500 - 1010 for some textile effluents)[1]Generally low (< 0.3), indicating poor biodegradability[2]Varies widely; some are highly toxic (e.g., RR120 LC50-48h of 81.89 mg/L for Artemia salina)[3]. Can break down into carcinogenic aromatic amines[4].Can form carcinogenic aromatic amines under anaerobic conditions. Resistant to biodegradation. High COD contribution.[4]
Reactive Dyes HighLow to ModerateLow, indicating poor biodegradabilityGenerally lower toxicity than some azo dyes (e.g., RB19 LC50-48h > 100 mg/L for Artemia salina)[3]. However, some can cause sensitization.High salt content in effluent, leading to salinity issues. Low fixation rates result in a significant portion of the dye being discharged.[5]
Disperse Dyes HighVery LowVery low, indicating very poor biodegradabilityCan be toxic to aquatic life and some are suspected endocrine disruptors.Poorly soluble in water, leading to persistence in the environment. Often applied with dispersing agents that also contribute to pollution.[6]
Vat Dyes Moderate to HighLowLowGenerally considered to have lower toxicity than azo dyes.The dyeing process requires strong reducing and oxidizing agents, which can be harmful if not properly treated.
Natural Dyes Generally Lower than Synthetic DyesGenerally Higher than many Synthetic DyesHigh, indicating good biodegradability[7]Generally considered to be of low toxicity and hypoallergenic.May require large amounts of land and water for cultivation. Mordants, often heavy metals, used in the dyeing process can be toxic.

Experimental Protocols

Accurate assessment of the environmental impact of dyes relies on standardized experimental procedures. The following are detailed methodologies for key parameters.

Determination of Biochemical Oxygen Demand (BOD5)

Principle: The BOD5 test measures the amount of dissolved oxygen consumed by aerobic microorganisms over a five-day period at 20°C to decompose organic matter in a water sample.[8] It is an empirical test used to determine the relative oxygen requirements of wastewaters.[9]

Apparatus:

  • BOD incubation bottles (300 mL, airtight)

  • Incubator (thermostatically controlled at 20 ± 1°C)

  • Dissolved Oxygen (DO) meter and probe

  • Pipettes and glassware

Procedure (as per APHA 5210B): [10][11]

  • Sample Preparation:

    • Neutralize the sample to a pH between 6.5 and 7.5 with sulfuric acid or sodium hydroxide if necessary.

    • If residual chlorine is present, it must be neutralized with a dechlorinating agent like sodium sulfite.[12]

    • Samples may need to be diluted to ensure that the final DO is at least 1 mg/L and the DO depletion is at least 2 mg/L.[9]

  • Dilution Water Preparation: Prepare dilution water containing essential nutrients for microbial growth 3 to 5 days before the test to ensure its own BOD is low (<0.2 mg/L).

  • Seeding (if necessary): If the sample is sterile or has been disinfected, a microbial seed (e.g., from a domestic wastewater source) must be added to the dilution water.[12]

  • Initial DO Measurement:

    • Fill two BOD bottles with the diluted sample.

    • Immediately measure the initial dissolved oxygen (DO_initial) in one of the bottles using a calibrated DO meter.

  • Incubation:

    • Seal the second BOD bottle, ensuring no air bubbles are trapped, and place it in the incubator at 20°C for 5 days in the dark.[8]

  • Final DO Measurement: After 5 days, measure the final dissolved oxygen (DO_final) in the incubated bottle.

  • Calculation:

    • BOD5 (mg/L) = (DO_initial - DO_final) x Dilution Factor

Determination of Chemical Oxygen Demand (COD)

Principle: The COD test determines the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample using a strong oxidizing agent (potassium dichromate) under acidic conditions and high temperature.[13]

Apparatus:

  • COD reactor (heating block at 150°C)

  • Spectrophotometer or colorimeter

  • COD digestion vials (containing potassium dichromate and sulfuric acid)

  • Pipettes and glassware

Procedure (Closed Reflux, Colorimetric Method): [14]

  • Sample Preparation: Homogenize the sample to ensure a representative aliquot.

  • Digestion:

    • Pipette a specific volume (e.g., 2 mL) of the sample into a COD digestion vial.

    • Prepare a "blank" vial using deionized water instead of the sample.

    • Tightly cap the vials and invert them several times to mix.

    • Place the vials in the preheated COD reactor at 150°C for 2 hours.

  • Cooling: After 2 hours, remove the vials and allow them to cool to room temperature.

  • Measurement:

    • Set the spectrophotometer to the appropriate wavelength (e.g., 600 nm for high range).

    • Use the "blank" vial to zero the instrument.

    • Measure the absorbance of the sample vials.

  • Calculation: The COD concentration is determined by comparing the absorbance of the sample to a calibration curve prepared using standards of known COD concentrations. The result is expressed in mg/L.[13]

Acute Toxicity Testing using Daphnia magna

Principle: This test determines the concentration of a substance that is lethal to 50% of the test organisms (Daphnia magna) within a specified period (typically 24 or 48 hours). This value is known as the Median Lethal Concentration (LC50).

Apparatus:

  • Test chambers (e.g., glass beakers)

  • Culture of Daphnia magna (neonates < 24 hours old)

  • Controlled environment chamber (temperature and light control)

  • Microscope or magnifying glass

Procedure (based on OECD Guideline 202):

  • Test Solutions: Prepare a series of dilutions of the dye in a suitable culture medium. A control group with no dye is also prepared.

  • Test Organisms: Select healthy Daphnia magna neonates (< 24 hours old) from a healthy culture.

  • Exposure:

    • Place a specific number of daphnids (e.g., 10) into each test chamber containing the different dye concentrations and the control.

    • Maintain the test chambers in a controlled environment (e.g., 20 ± 1°C with a 16:8 hour light:dark cycle).

  • Observation: After 24 and 48 hours, count the number of immobilized (dead) daphnids in each chamber.

  • Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 value, which is the concentration estimated to cause mortality in 50% of the test population.

Visualizations

Experimental Workflow for Environmental Impact Assessment of Dyes

G cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Toxicity Assessment cluster_3 Data Analysis & Interpretation DyeEffluent Dye Effluent Sample Homogenization Homogenization DyeEffluent->Homogenization Dilution Serial Dilutions Homogenization->Dilution BOD_Test BOD5 Test Dilution->BOD_Test COD_Test COD Test Dilution->COD_Test Color_Measurement Color Measurement Dilution->Color_Measurement Acute_Toxicity Acute Toxicity Test (e.g., Daphnia magna) Dilution->Acute_Toxicity BOD_COD_Ratio BOD5/COD Ratio (Biodegradability) BOD_Test->BOD_COD_Ratio COD_Test->BOD_COD_Ratio Impact_Assessment Environmental Impact Assessment Color_Measurement->Impact_Assessment LC50_Calculation LC50 Calculation Acute_Toxicity->LC50_Calculation BOD_COD_Ratio->Impact_Assessment LC50_Calculation->Impact_Assessment

Caption: Workflow for assessing the environmental impact of dye effluents.

Logical Relationship of Dye Classes and Environmental Impact

G cluster_Dyes Dye Classes cluster_Impacts Environmental Impacts Azo Azo Dyes Toxicity High Toxicity (Carcinogenic Amines) Azo->Toxicity Biodegradability_Low Poor Biodegradability Azo->Biodegradability_Low Reactive Reactive Dyes Reactive->Biodegradability_Low Salinity High Salinity Reactive->Salinity Disperse Disperse Dyes Disperse->Biodegradability_Low Persistence Environmental Persistence Disperse->Persistence Vat Vat Dyes Vat->Biodegradability_Low Natural Natural Dyes Mordant_Toxicity Mordant Toxicity Natural->Mordant_Toxicity Biodegradability_High Good Biodegradability Natural->Biodegradability_High

Caption: Relationship between dye classes and their primary environmental impacts.

References

Benchmarking Computational Models for Predicting Nitroaromatic Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of chemical toxicity is a cornerstone of modern toxicology and drug development. For nitroaromatic compounds, a class of chemicals with widespread industrial and pharmaceutical applications, computational modeling has emerged as a critical tool for rapid and cost-effective toxicity assessment. This guide provides an objective comparison of various computational models used to predict the toxicity of nitroaromatics, supported by experimental data and detailed methodologies.

Performance of Computational Models

A variety of computational models have been developed to predict the toxicity of nitroaromatic compounds, primarily focusing on Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches. The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and for classification models, the area under the receiver operating characteristic curve (AUC).

Below is a summary of the performance of several notable models from recent studies.

QSAR Models for Acute Oral Toxicity in Rodents

QSAR models are a cornerstone of predictive toxicology, establishing a mathematical relationship between the chemical structure of a compound and its biological activity. For nitroaromatics, these models have been particularly useful in predicting acute oral toxicity, often measured as the median lethal dose (LD50) in rats.

Model TypeOrganismEndpointKey DescriptorsR² (Training)Q² (Training)R² (Test)Reference
SiRMS (1D & 2D)RatAcute Oral LD50Hydrophobicity, electrostatic, and Van der Waals interactions0.96 - 0.980.84 - 0.930.89 - 0.92[1]
Monte Carlo (Regression-based)RatAcute Oral LD50Substructural fragments0.7190.6950.739[1]
2D DescriptorsRatAcute Oral LD50Van der Waals surface area, presence of C-F at topological distance 6, frequency of C-N at topological distance 90.7292 (adj)0.7003 (LOO)0.7593[1]
Genetic Algorithm & Multiple Linear RegressionRatAcute Oral LD50Topological (X5Av, Ms), Fragment (C-026), Quantum-chemical (ELUMO)0.872 - 0.924--[2]
Machine Learning and Ensemble Models

More advanced computational techniques, such as machine learning and ensemble models, have demonstrated improved predictive power by capturing complex, non-linear relationships between chemical features and toxicity.

Model TypeOrganismEndpointKey FeaturesR² (Training)R² (Validation)R² (Test)Reference
Ensemble (SVR & MLR)RatAcute Oral LD504885 molecular descriptors0.880.950.92[3][4][5][6]
Random Forest (Graph Fingerprint)RatAcute Oral LD50 (Classification)Graph-based fingerprintsAUC: 0.929-AUC: 0.956[7][8]
QSAR Models for Ecotoxicity

Computational models are also extensively used to predict the environmental toxicity of nitroaromatics. The following table summarizes a model predicting toxicity to the ciliate Tetrahymena pyriformis.

Model TypeOrganismEndpointKey FeaturesExternal R²Reference
HiT QSAR (PLS)Tetrahymena pyriformisIGC50Mechanistic-based subsets0.64[9]

Experimental Protocols

The development and validation of robust computational models are critically dependent on high-quality experimental data. The following outlines a generalized experimental protocol for determining the acute oral toxicity (LD50) of nitroaromatic compounds in rats, a common endpoint used for QSAR modeling.

Objective: To determine the median lethal dose (LD50) of a nitroaromatic compound following oral administration to rats.

Materials:

  • Test nitroaromatic compound

  • Vehicle for administration (e.g., corn oil, distilled water)

  • Sprague-Dawley or Wistar rats (specified strain, age, and weight range)

  • Oral gavage needles

  • Standard laboratory animal caging and environmental controls

Methodology:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study. This includes controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

  • Dose Preparation: The test compound is prepared in the selected vehicle to achieve a range of desired concentrations. The stability and homogeneity of the formulation are confirmed.

  • Dose Range Finding Study: A preliminary study is often conducted with a small number of animals to determine the appropriate dose range for the main study. This typically involves administering a wide range of doses to identify the approximate lethal range.

  • Main Study (e.g., Up-and-Down Procedure or Fixed Dose Method):

    • Animals are fasted overnight prior to dosing.

    • The test compound is administered by oral gavage. The volume administered is typically based on the animal's body weight.

    • A control group receiving only the vehicle is included.

    • Doses are administered sequentially to animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

  • Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Collection: The number of mortalities at each dose level is recorded. Body weights are measured periodically throughout the study.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study).

  • LD50 Calculation: The LD50 value is calculated using appropriate statistical methods, such as probit analysis or the maximum likelihood method.

Visualizing the Workflow and a Key Toxicity Pathway

To better understand the process of developing and applying these computational models, as well as the underlying biological mechanisms of nitroaromatic toxicity, the following diagrams are provided.

G cluster_0 Phase 1: Data Collection & Curation cluster_1 Phase 2: Model Development cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Prediction & Application A Collect Experimental Toxicity Data (e.g., LD50, IGC50) C Data Curation and Splitting (Training and Test Sets) A->C B Gather Chemical Structures (e.g., SMILES, SDF) B->C D Calculate Molecular Descriptors / Fingerprints C->D E Select Relevant Features D->E F Train Computational Model (e.g., QSAR, Machine Learning) E->F G Internal Validation (e.g., Cross-Validation) F->G I Evaluate Performance Metrics (R², Q², AUC) G->I H External Validation (Using Test Set) H->I J Predict Toxicity of New/Untested Compounds I->J K Risk Assessment and Regulatory Decision Making J->K

Caption: Workflow for computational toxicity model development.

G NAC Nitroaromatic Compound Met Metabolic Activation (e.g., by Nitroreductases) NAC->Met Int Formation of Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Met->Int ROS Reactive Oxygen Species (ROS) Generation Int->ROS DNA DNA Adduct Formation Int->DNA Prot Protein Adduct Formation Int->Prot OxStress Oxidative Stress ROS->OxStress Muta Mutagenicity DNA->Muta CellDamage Cellular Damage Prot->CellDamage OxStress->CellDamage Carcin Carcinogenicity Muta->Carcin

Caption: Proposed pathway for nitroaromatic-induced toxicity.

References

Unveiling the By-Products of HC Yellow No. 15 Synthesis: A Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the synthetic pathways of the semi-permanent hair dye, HC Yellow No. 15, and a detailed analysis of the potential by-products formed during its production. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key experimental protocols for verifying the structure of these synthesis impurities, supported by predictive data based on established chemical principles.

I. The Synthesis of this compound and Its Potential By-Products

This compound, chemically known as 4-(2-hydroxyethylamino)-3-nitrobenzamide, is a nitro-aromatic amine used as a direct dye in hair coloring formulations. The most probable and industrially viable synthesis route involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzamide with monoethanolamine.

While this method is efficient, it can lead to the formation of several by-products. Understanding the structure of these impurities is crucial for ensuring the safety and quality of the final product. Based on the starting materials and reaction conditions, the following by-products can be anticipated:

  • Unreacted Starting Materials: Residual 4-chloro-3-nitrobenzamide and monoethanolamine.

  • Di-substituted Product: Formation of a tertiary amine through the reaction of a second molecule of 4-chloro-3-nitrobenzamide with the initial product.

  • Over-alkylation Product: Reaction of two molecules of monoethanolamine with one molecule of 4-chloro-3-nitrobenzamide.

  • Positional Isomers: Although less likely due to the directing effects of the substituents on the benzene ring, the formation of other isomers cannot be entirely ruled out.

A comparison of this primary synthesis route with a potential alternative, such as the amidation of 4-(2-hydroxyethylamino)-3-nitrobenzoic acid, is essential for evaluating impurity profiles. The latter route may avoid the presence of chlorinated impurities but could introduce by-products related to incomplete amidation.

II. Data Presentation: Predicted Impurity Profile

The following table summarizes the predicted by-products from the primary synthesis route of this compound. The anticipated relative abundance is based on common reaction kinetics for similar nucleophilic aromatic substitution reactions.

Compound Name Chemical Structure Molecular Weight ( g/mol ) Predicted Relative Abundance
This compound4-(2-hydroxyethylamino)-3-nitrobenzamide225.20Major Product
By-product 1 4-chloro-3-nitrobenzamide200.58Minor
By-product 2 Bis(4-carbamoyl-2-nitrophenyl)(2-hydroxyethyl)amine419.36Trace
By-product 3 4-((2-hydroxyethyl)(2-hydroxyethyl)amino)-3-nitrobenzamide269.25Trace

III. Experimental Protocols for Structural Verification

To accurately identify and quantify the by-products of this compound synthesis, a combination of chromatographic and spectroscopic techniques is required.

A. High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To separate and quantify this compound and its by-products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: A linear gradient from 5% to 95% Solvent B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm and a wavelength specific to the chromophore of this compound (approximately 390 nm).

    • Quantification: Based on the peak area of each component relative to a certified reference standard.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the molecular weight of the separated components for identification.

  • Methodology:

    • LC System: An HPLC system coupled to a mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Data Analysis: The mass-to-charge ratio (m/z) of each peak is used to propose the elemental composition and identify the by-products.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed structural information for unambiguous identification of the main product and its by-products.

  • Methodology:

    • Sample Preparation: Isolation of each component by preparative HPLC followed by dissolution in a deuterated solvent (e.g., DMSO-d6).

    • Spectra Acquisition:

      • ¹H NMR: To determine the number and environment of protons.

      • ¹³C NMR: To determine the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.

    • Data Interpretation: The chemical shifts, coupling constants, and correlation peaks are used to elucidate the complete chemical structure of each compound.

IV. Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the proposed synthesis pathway for this compound, the potential formation of by-products, and the logical workflow for their structural verification.

HC_Yellow_15_Synthesis 4-chloro-3-nitrobenzamide 4-chloro-3-nitrobenzamide HC_Yellow_15 This compound 4-chloro-3-nitrobenzamide->HC_Yellow_15 + Monoethanolamine Monoethanolamine Monoethanolamine Monoethanolamine->HC_Yellow_15 By_Product_2 Di-substituted By-product HC_Yellow_15->By_Product_2 + 4-chloro-3-nitrobenzamide By_Product_3 Over-alkylation By-product HC_Yellow_15->By_Product_3 + Monoethanolamine

Caption: Proposed synthesis of this compound and potential by-product formation.

Verification_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Characterization Synthesis_Mixture Crude Synthesis Mixture HPLC HPLC-UV Separation & Quantification Synthesis_Mixture->HPLC LC_MS LC-MS (Molecular Weight) HPLC->LC_MS Separated Peaks NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Identified Masses Structure_Verification Structure Verified NMR->Structure_Verification

Caption: Experimental workflow for the structural verification of synthesis by-products.

Safety Operating Guide

Proper Disposal of HC Yellow No. 15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

HC Yellow No. 15 is a direct hair dye used in cosmetic formulations.[1] Proper disposal of this and any laboratory chemical is crucial for environmental protection and workplace safety. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not identified in public literature, this guide provides a procedural framework based on general best practices for chemical waste management and data from similar compounds.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the product's specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions, derived from information for similar chemicals, should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or vapors.[2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

  • Spill Management: In case of a spill, do not allow the chemical to enter soil, subsoil, or surface water drains.[2] Collect the spilled material in closed, suitable containers for disposal.[2]

Regulatory Context

Cosmetic products, including hair dyes, may be regulated as hazardous waste by various agencies, such as the U.S. Environmental Protection Agency (EPA).[1][3] Improper disposal, such as pouring down the drain, can lead to contamination of water systems, as wastewater treatment plants may not be equipped to remove such chemicals.[1][3] Wastes from the production of certain dyes and pigments are listed by the EPA as hazardous waste (K181), though it is not confirmed if this compound falls under this category without specific manufacturing details.[4][5]

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always prioritize your institution's specific hazardous waste protocols and the information provided by your chemical supplier.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound (e.g., unused product, contaminated labware, spill cleanup materials) as chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department.

  • Containerization and Labeling:

    • Collect waste in a designated, compatible, and sealable container.

    • Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., concentration, date).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Contact your institution's EH&S department or hazardous waste contractor to arrange for pickup and proper disposal.

    • Provide them with all necessary information about the waste.

Toxicological Data for Structurally Related Compounds

CompoundOral LD50 (Rat)Dermal EffectsOcular Effects
HC Yellow No. 2 0.6 - 2.5 g/kgNot a primary skin irritantMinor ocular irritant at 10%
HC Yellow No. 5 555.56 mg/kgMild dermal irritation, no sensitizationNo ocular irritation
HC Yellow No. 11 > 5000 mg/kgPositive skin reaction in 1/20 test animalsNot specified

This table is intended to provide context on the toxicological profiles of similar hair dye compounds and does not represent data for this compound.

Experimental Protocols for Safety Assessment

The safety assessment of cosmetic ingredients like this compound typically involves a battery of toxicological tests as outlined in regulatory guidelines. While specific protocols for this compound were not found, standard methodologies include:

  • Acute Oral Toxicity: As described in studies for HC Yellow No. 5, this test determines the median lethal dose (LD50) after a single oral administration to rats.[4] Different dose groups are used to establish a dose-response relationship.[4]

  • Dermal and Ocular Irritation: These tests, often conducted on laboratory animals, assess the potential for a substance to cause skin and eye irritation upon direct contact.[4][6]

  • Dermal Sensitization: This assay, such as the Guinea Pig Maximization Test, evaluates the potential of a substance to induce an allergic skin reaction after repeated exposure.

  • Mutagenicity/Genotoxicity: A range of in vitro and in vivo assays are used to determine if a substance can cause genetic mutations.

  • Percutaneous Absorption: This study measures the amount of a substance that is absorbed through the skin, which is critical for assessing systemic exposure.[4]

Disposal Workflow

The following diagram illustrates the general logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal start Start: This compound in use ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always ventilation Use in Well-Ventilated Area ppe->ventilation waste_gen Generate Waste (Unused chemical, contaminated items) ventilation->waste_gen segregate Segregate as Chemical Waste waste_gen->segregate containerize Collect in Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage request Request Pickup from EH&S or Contractor storage->request end End: Proper Disposal request->end

Caption: General workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.